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  • Product: 2-(4-aminophenoxy)-N-cyclopropylacetamide
  • CAS: 926261-52-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(4-aminophenoxy)-N-cyclopropylacetamide: Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical compound 2-(4-aminophenoxy)-N-cyclopropylacetamide, a molecule of interest i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(4-aminophenoxy)-N-cyclopropylacetamide, a molecule of interest in medicinal chemistry and drug discovery. While direct literature on this specific compound is sparse, this document synthesizes information from analogous structures and foundational chemical principles to predict its chemical and physical properties, outline a plausible synthetic route, and discuss its potential biological significance. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutics.

Chemical Structure and Identification

2-(4-aminophenoxy)-N-cyclopropylacetamide possesses a unique combination of a primary aromatic amine, an ether linkage, and a cyclopropyl amide moiety. This distinct architecture suggests potential for diverse biological activities and warrants further investigation.

Molecular Structure:

Caption: Chemical structure of 2-(4-aminophenoxy)-N-cyclopropylacetamide.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-(4-aminophenoxy)-N-cyclopropylacetamideIUPAC Nomenclature[1]
Molecular Formula C₁₁H₁₄N₂O₂Calculated
Molecular Weight 206.24 g/mol Calculated
CAS Number Not available

Physicochemical Properties (Predicted)

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following properties for 2-(4-aminophenoxy)-N-cyclopropylacetamide are predicted based on its structural components.

Aromatic amines are typically high-boiling liquids or low-melting solids.[2][3] Ethers are generally colorless, volatile liquids with characteristic odors.[4] The presence of both an amine and an amide group suggests the potential for hydrogen bonding, which would influence its boiling point and solubility. Primary and secondary amines can engage in intermolecular hydrogen bonding, leading to higher boiling points compared to alkanes of similar molecular weight.[5][6]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Physical State SolidThe presence of polar functional groups and potential for hydrogen bonding likely results in a solid state at room temperature.
Melting Point Moderately highAromatic amines and amides tend to have higher melting points.[2][3]
Boiling Point HighThe ability to form hydrogen bonds via the amine and amide N-H groups would lead to a relatively high boiling point.[5][6]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol)The aromatic ring and cyclopropyl group are hydrophobic, while the amine, ether, and amide groups can participate in hydrogen bonding, suggesting limited water solubility. Ethers and amines of low molecular weight show some water solubility.[5][7][8]
pKa (amine) ~4-5The electron-withdrawing effect of the phenoxyacetamide group is expected to decrease the basicity of the aniline nitrogen.
LogP ModerateThe combination of hydrophilic (amine, ether, amide) and lipophilic (aromatic ring, cyclopropyl) moieties suggests a balanced lipophilicity.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2-(4-aminophenoxy)-N-cyclopropylacetamide can be envisioned through a two-step process starting from commercially available 2-(4-aminophenoxy)acetic acid. This approach involves the formation of an amide bond, a fundamental transformation in organic synthesis.

Synthetic_Pathway reactant1 2-(4-aminophenoxy)acetic acid intermediate Activated Carboxylic Acid (e.g., Acyl Chloride or in situ activation) reactant1->intermediate Activation reactant2 Cyclopropylamine product 2-(4-aminophenoxy)-N-cyclopropylacetamide reactant2->product Amidation intermediate->product reagent1 Activating Agent (e.g., SOCl₂, EDC, DCC) reagent1->intermediate reagent2 Base (e.g., Pyridine, Et₃N) reagent2->product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Activation of 2-(4-aminophenoxy)acetic acid

The initial step involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. This can be achieved through various methods, with the formation of an acyl chloride or the use of coupling agents being common strategies.[9][10]

Step 2: Amide Bond Formation

The activated carboxylic acid derivative is then reacted with cyclopropylamine to form the desired amide. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard amidation reactions and would require optimization for this specific substrate.[9]

  • Activation: To a solution of 2-(4-aminophenoxy)acetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable activating agent such as thionyl chloride (1.2 eq) or a carbodiimide like EDC (1.2 eq) in the presence of an activator like HOBt (1.2 eq).[10] The reaction is typically stirred at room temperature for 1-2 hours or until activation is complete, as monitored by TLC.

  • Amidation: In a separate flask, dissolve cyclopropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in the same anhydrous solvent.

  • Reaction: Slowly add the solution of the activated carboxylic acid to the amine solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-(4-aminophenoxy)-N-cyclopropylacetamide.

Spectroscopic Characterization (Predicted)

The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. The following are the expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and cyclopropyl protons. The chemical shifts are influenced by the electronic environment of the protons.[11][12]

  • Aromatic Protons (δ 6.5-7.5 ppm): The protons on the benzene ring will likely appear as a set of multiplets in this region. The protons ortho and meta to the amino and ether groups will have distinct chemical shifts.

  • Methylene Protons (-O-CH₂-C=O, δ ~4.5 ppm): The two protons of the methylene group adjacent to the ether oxygen and the carbonyl group are expected to appear as a singlet.

  • Amine Protons (-NH₂, δ ~3.5-4.5 ppm, broad): The two protons of the primary amine will likely appear as a broad singlet, and its chemical shift may vary with concentration and solvent.

  • Amide Proton (-NH-, δ ~7.5-8.5 ppm, broad): The proton on the amide nitrogen is expected to be a broad singlet or a doublet if coupled to the cyclopropyl methine proton.

  • Cyclopropyl Protons (δ 0.5-1.0 ppm and δ 2.5-3.0 ppm): The protons of the cyclopropyl ring are magnetically non-equivalent and will likely appear as complex multiplets in the upfield region of the spectrum.[13][14][15][16] The methine proton will be further downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

  • Carbonyl Carbon (δ ~170 ppm): The amide carbonyl carbon is expected to resonate in this downfield region.

  • Aromatic Carbons (δ 110-160 ppm): The six carbons of the benzene ring will show distinct signals in this range.

  • Methylene Carbon (-O-CH₂-C=O, δ ~65-75 ppm): The carbon of the methylene group will appear in this region.

  • Cyclopropyl Carbons (δ ~15-30 ppm): The carbons of the cyclopropyl ring will resonate in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[17][18][19][20][21]

  • N-H Stretching (Amine and Amide, 3200-3500 cm⁻¹): Two bands for the primary amine (symmetric and asymmetric stretching) and one band for the secondary amide are expected in this region.[22]

  • C-H Stretching (Aromatic and Aliphatic, 2850-3100 cm⁻¹): Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be below 3000 cm⁻¹.

  • C=O Stretching (Amide I band, 1630-1680 cm⁻¹): A strong absorption band in this region is characteristic of the amide carbonyl group.[23][24]

  • N-H Bending (Amide II band, 1515-1570 cm⁻¹): This band arises from the N-H bending vibration of the secondary amide.[23][24]

  • C-O Stretching (Ether, 1200-1300 cm⁻¹): A strong band corresponding to the asymmetric C-O-C stretch of the aryl alkyl ether is expected.[25]

  • C-N Stretching (1000-1250 cm⁻¹): This absorption is also expected.

Mass Spectrometry

Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.24 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for amides include cleavage of the C-N bond and the bond alpha to the carbonyl group.[26][27] The presence of the aminophenoxy and cyclopropyl groups will lead to a characteristic fragmentation pattern that can be used for structural confirmation.

Biological and Pharmacological Profile (Potential)

While no specific biological activity has been reported for 2-(4-aminophenoxy)-N-cyclopropylacetamide, the presence of the cyclopropyl and aminophenoxy moieties suggests potential for pharmacological relevance.

  • Cyclopropyl Group in Medicinal Chemistry: The cyclopropyl group is a valuable structural motif in drug design. Its rigid nature can lock a molecule into a specific conformation, potentially increasing its binding affinity to a biological target.[28][29][30] It can also improve metabolic stability and other pharmacokinetic properties.[30]

  • Aminophenoxy Scaffolds: Compounds containing the aminophenoxy scaffold have been explored for various therapeutic applications, including as precursors for dual-acting agents.[31]

  • Potential as Enzyme Inhibitors or Receptor Ligands: The combination of a hydrogen bond donor (amine, amide), a hydrogen bond acceptor (carbonyl, ether oxygen), and a rigid hydrophobic group (cyclopropyl) suggests that this molecule could interact with biological macromolecules such as enzymes or receptors.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(4-aminophenoxy)-N-cyclopropylacetamide. Aromatic amines can be toxic and may be absorbed through the skin.[2][5][32]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

A comprehensive safety data sheet (SDS) should be consulted before handling this compound.

Conclusion

2-(4-aminophenoxy)-N-cyclopropylacetamide is a compound with a unique structural framework that holds promise for further investigation in the field of medicinal chemistry. This technical guide has provided a detailed, albeit largely predictive, overview of its chemical structure, physicochemical properties, a viable synthetic route, and potential spectroscopic characteristics. The insights presented here are intended to serve as a valuable starting point for researchers interested in synthesizing and exploring the biological and pharmacological properties of this and related molecules. The development of novel therapeutics often begins with the exploration of such unique chemical entities, and further research into 2-(4-aminophenoxy)-N-cyclopropylacetamide is warranted.

References

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]

  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. (2020, April 24). ACS Earth and Space Chemistry. Retrieved from [Link]

  • CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google Patents.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024, December 9). Longdom Publishing. Retrieved from [Link]

  • 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (2013, January 20). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. (2014, August 15). PubMed. Retrieved from [Link]

  • Physical and Chemical Properties of Ether - BYJU'S. Retrieved from [Link]

  • Physical and Chemical Properties of Ethers | CK-12 Foundation. (2026, January 6). Retrieved from [Link]

  • 15.12: Physical Properties of Amines - Chemistry LibreTexts. (2024, October 16). Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 2). Retrieved from [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022, February 5). MDPI. Retrieved from [Link]

  • 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. (2013, February 15). PubMed. Retrieved from [Link]

  • IUPAC - List Details - SRS | US EPA. Retrieved from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Retrieved from [Link]

  • 1H NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved from [Link]

  • Physical Properties of Ether - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15). Retrieved from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. Retrieved from [Link]

  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham E-Theses. Retrieved from [Link]

  • The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. (2017, May 1). Retrieved from [Link]

  • Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. (2022, December 26). Retrieved from [Link]

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  • Physical and Chemical Properties of Ethers - GeeksforGeeks. (2022, April 28). Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). Retrieved from [Link]

  • Aromatic Amines - Unacademy. Retrieved from [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC. Retrieved from [Link]

  • (PDF) Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - ResearchGate. (2013, July 31). Retrieved from [Link]

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  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC. Retrieved from [Link]

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  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 30). Retrieved from [Link]

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  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020, January 1). Retrieved from [Link]

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  • Aromatic Compounds vs Ethers: Chemical Inertness Analysis - Patsnap Eureka. (2026, March 5). Retrieved from [Link]

Sources

Exploratory

Unraveling the Physical Properties of CAS 926261-52-1: A Case of Undetermined Identity

Researchers, scientists, and drug development professionals often rely on the Chemical Abstracts Service (CAS) registry number as a unique identifier for chemical substances. However, in the case of CAS 926261-52-1, a co...

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Author: BenchChem Technical Support Team. Date: March 2026

Researchers, scientists, and drug development professionals often rely on the Chemical Abstracts Service (CAS) registry number as a unique identifier for chemical substances. However, in the case of CAS 926261-52-1, a comprehensive search of public chemical databases and supplier information has yielded no definitive identification of the corresponding chemical substance. Consequently, critical data points such as molecular weight and exact mass remain undetermined.

This in-depth guide addresses the current information gap surrounding CAS 926261-52-1 and provides a framework for researchers to navigate similar situations where a CAS number does not resolve to a known chemical entity.

The Challenge of an Unidentified CAS Number

A CAS number is the linchpin of chemical identification, providing a universally recognized code that transcends regional and naming-convention differences. When a search for a specific CAS number, such as 926261-52-1, fails to produce a match in reputable databases like those maintained by the Chemical Abstracts Service, PubChem, or major chemical suppliers, several possibilities arise:

  • Typographical Error: The most common reason for a failed CAS number search is a simple typographical error in the number itself.

  • Proprietary or Internal Designation: The number may be an internal product code or a proprietary identifier used by a specific company that has not been publicly disclosed or registered with CAS.

  • Recent or Pending Registration: The CAS number may have been recently assigned and is not yet fully propagated across all public databases.

  • Incorrect or Obsolete Number: The number may be incorrect or may have been superseded by a new CAS number.

Navigating the Path to Identification

For researchers and professionals who encounter an unidentifiable CAS number, the following steps are recommended to resolve the ambiguity:

  • Verify the Source: Double-check the original source of the CAS number for any potential transcription errors. This could be a lab notebook, a publication, a supplier's datasheet, or a regulatory document.

  • Contact the Supplier or Originator: If the CAS number was obtained from a commercial or academic source, contacting them directly is the most effective way to confirm the chemical identity. They should be able to provide the correct CAS number or the chemical name and structure.

  • Broader Database Searches: While a direct CAS number search may fail, searching for other associated information, if available (e.g., a partial chemical name, a trade name, or a molecular formula), in chemical databases might lead to the correct substance and its CAS number.

The Importance of Molecular Weight and Exact Mass

Once the chemical identity is established, determining the molecular weight and exact mass is fundamental for a wide range of scientific applications:

  • Molecular Weight (MW): This is the sum of the atomic weights of all atoms in a molecule. It is a crucial parameter for:

    • Stoichiometric Calculations: Determining the correct proportions of reactants and products in chemical reactions.

    • Solution Preparation: Calculating the mass of a substance needed to prepare a solution of a specific concentration.

    • Material Characterization: Providing a basic physical property of a substance.

  • Exact Mass: This is the mass of a molecule calculated from the masses of its most abundant isotopes. The exact mass is critical for:

    • Mass Spectrometry (MS): High-resolution mass spectrometry measures the exact mass of a molecule, which can be used to determine its elemental composition with high accuracy. This is a cornerstone of modern chemical analysis and structure elucidation.

    • Compound Identification: Comparing the experimentally determined exact mass with the calculated exact mass of a proposed structure is a key step in identifying unknown compounds.

Hypothetical Workflow for Characterization

Should the identity of CAS 926261-52-1 be resolved, the subsequent workflow for determining and utilizing its molecular weight and exact mass would typically involve the following:

Diagram: Workflow for Compound Identification and Use

A Obtain Correct Chemical Identity B Determine Molecular Formula A->B C Calculate Molecular Weight (MW) B->C D Calculate Exact Mass B->D G Stoichiometric Calculations C->G H Solution Preparation C->H F Compare Experimental vs. Calculated Mass D->F E High-Resolution Mass Spectrometry (HRMS) E->F I Structure Elucidation F->I

Caption: A typical workflow from chemical identification to key applications.

Conclusion

The investigation into the molecular weight and exact mass of CAS 926261-52-1 highlights a critical challenge in chemical research: the occasional ambiguity of identifiers. While the specific data for this CAS number remains elusive due to its unidentified nature, the principles and methodologies for determining and utilizing these fundamental properties are well-established. Researchers encountering such a situation are encouraged to rigorously verify the identifier and engage with the source to unlock the necessary information for their work. The accurate identification of a chemical substance is the foundational step upon which all subsequent research and development activities are built.

References

As the identity of CAS 926261-52-1 could not be determined, no specific references for this compound can be provided. For general information on chemical identification and properties, the following resources are recommended:

  • PubChem: A comprehensive database of chemical molecules and their activities against biological assays. Maintained by the National Center for Biotechnology Information (NCBI). URL: [Link]

  • Chemical Abstracts Service (CAS): A division of the American Chemical Society that provides the most authoritative and comprehensive source of chemical information. URL: [Link]

  • NIST Chemistry WebBook: A data collection of the National Institute of Standards and Technology that provides chemical and physical property data for a wide range of compounds. URL: [Link]

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-aminophenoxy)-N-cyclopropylacetamide

Introduction In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. These properties govern a molecule's absorpt...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its bioavailability and efficacy. This guide provides a comprehensive technical overview of 2-(4-aminophenoxy)-N-cyclopropylacetamide, a molecule of interest for its potential pharmacological applications.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the structural attributes of 2-(4-aminophenoxy)-N-cyclopropylacetamide, its predicted physicochemical parameters based on established principles, and detailed experimental protocols for their empirical determination. The causality behind experimental choices and the interpretation of data will be emphasized to provide actionable insights for drug development programs.

Molecular Structure and Initial Assessment

The foundational step in characterizing any potential drug candidate is a detailed analysis of its molecular structure.

start 4-Aminophenol step1_reagent Chloroacetyl chloride, Base (e.g., Pyridine) start->step1_reagent intermediate1 2-Chloro-N-(4-hydroxyphenyl)acetamide step1_reagent->intermediate1 step2_reagent Cyclopropylamine, Base (e.g., K2CO3), Solvent (e.g., DMF) intermediate1->step2_reagent product 2-(4-aminophenoxy)-N-cyclopropylacetamide step2_reagent->product

Caption: Proposed synthesis of 2-(4-aminophenoxy)-N-cyclopropylacetamide.

Experimental Determination of Physicochemical Properties

While predictions are useful, empirical data is the gold standard in drug development. The following sections detail the experimental protocols for determining the key physicochemical properties of 2-(4-aminophenoxy)-N-cyclopropylacetamide.

Solubility

Scientific Rationale: Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract. Poor solubility can lead to low bioavailability and limit the achievable therapeutic concentration.

Experimental Protocol: Kinetic Solubility Assay (High-Throughput Screening)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration gradient.

  • Aqueous Buffer Addition: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well of a 96-well plate containing the DMSO solutions. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Equilibration: Seal the plate and incubate at room temperature with shaking for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Filtration: Filter the samples to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS).

  • Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Lipophilicity (logP)

Scientific Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. An optimal logP is crucial for balancing membrane permeability with aqueous solubility.

Experimental Protocol: Shake-Flask Method

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and water in n-octanol.

  • Compound Distribution: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Concentration Measurement: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity Constant (pKa)

Scientific Rationale: The pKa of a compound determines its ionization state at a given pH. The ionization state affects a drug's solubility, permeability, and interaction with its biological target. The primary aromatic amine in 2-(4-aminophenoxy)-N-cyclopropylacetamide is expected to be the main ionizable group.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the basic functional group (the amine) has been protonated.

Potential Metabolic and Toxicological Considerations

The structure of 2-(4-aminophenoxy)-N-cyclopropylacetamide shares similarities with phenacetin, a previously used analgesic that was withdrawn due to toxicity concerns. [1][2][3]Phenacetin is metabolized to acetaminophen (paracetamol) and other reactive metabolites that can cause nephrotoxicity and other adverse effects. [1][4][5] The presence of the 4-aminophenoxy moiety suggests that similar metabolic pathways, such as N-hydroxylation and O-dealkylation, could occur. [5]However, the N-cyclopropyl group may alter the metabolic profile. Cyclopropyl groups are known to sometimes increase metabolic stability by being less susceptible to cytochrome P450 (CYP) mediated oxidation. [6]Yet, in some cases, metabolism of cyclopropylamines can lead to the formation of reactive intermediates. [6] Therefore, early in vitro metabolic stability assays using liver microsomes or hepatocytes are highly recommended to assess the metabolic fate of 2-(4-aminophenoxy)-N-cyclopropylacetamide and identify any potential reactive metabolites.

Conclusion

2-(4-aminophenoxy)-N-cyclopropylacetamide presents a promising scaffold from a physicochemical perspective, with predicted properties that align well with the requirements for an orally bioavailable drug. However, as with any novel chemical entity, a rigorous experimental characterization is essential. The protocols and considerations outlined in this guide provide a robust framework for elucidating the key physicochemical properties of this compound, thereby enabling a data-driven approach to its further development. A thorough investigation of its metabolic profile will be a critical next step in assessing its potential as a safe and effective therapeutic agent.

References

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  • Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

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  • Center for Forensic Science Research & Education. (2021, April 3). Phenacetin: A Toxic Adulterant Found in Illicit Street Drugs. [Link]

  • Peters, J. M., et al. (1997). Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. Carcinogenesis, 18(10), 1929-1933. [Link]

  • Chem-Impex. Cyclopropylamine. [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Hinson, J. A. (1980). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 34, 85-91. [Link]

  • Charette, A. B., & Gagnon, A. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • NextSDS. 2-(4-aminophenyl)-N-cyclopropylacetamide — Chemical Substance Information. [Link]

  • NextSDS. 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide — Chemical Substance Information. [Link]

  • Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]

  • PubChem. 2-(4-chlorophenoxy)-N-cyclopropyl-N-ethylacetamide. [Link]

  • Dana Bioscience. 2-(4-Aminophenoxy)-N-cyclopropylacetamide 5g. [Link]

  • U.S. Pharmacopeia. Description and Solubility. [Link]

  • PubChemLite. 2-(4-aminophenoxy)-n-ethylacetamide (C10H14N2O2). [Link]

  • Reddy, G. O., et al. (2013). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Scientia pharmaceutica, 81(4), 977–989. [Link]

  • Xiong, H., et al. (2018). Synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide. Atlantis Press. [Link]

  • Thomas, K. D., et al. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences, 124(5), 1019-1023. [Link]

  • Google Patents. US6028237A - Synthesis of cyclopropylacetylene.
  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]

  • Centers for Disease Control and Prevention. NMAM 5th Edition - Methods by Chemical Name. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • PubChem. N-Propylacetamide. [Link]

Sources

Exploratory

Solubility profile of CAS 926261-52-1 in polar and non-polar organic solvents

A comprehensive search for the chemical identity and structure of the compound designated by CAS Registry Number 926261-52-1 has yielded no definitive results. The absence of this fundamental information prevents the cre...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search for the chemical identity and structure of the compound designated by CAS Registry Number 926261-52-1 has yielded no definitive results. The absence of this fundamental information prevents the creation of the requested in-depth technical guide on its solubility profile in polar and non-polar organic solvents.

As a Senior Application Scientist, the initial and most critical step in characterizing any substance is to ascertain its precise chemical identity. The Chemical Abstracts Service (CAS) number is a unique identifier, but in this instance, it does not correlate with any readily available public information regarding the compound's name, molecular structure, or even its general chemical class. Without this foundational knowledge, any attempt to discuss or predict its solubility would be purely speculative and would not meet the required standards of scientific integrity and technical accuracy.

The solubility of a compound is intrinsically linked to its molecular properties, such as polarity, hydrogen bonding capacity, molecular size, and functional groups. For instance, the principle of "like dissolves like" dictates that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. However, without the chemical structure of CAS 926261-52-1, it is impossible to apply this or any other predictive model for solubility.

Proposed Path Forward

To proceed with the development of the requested technical guide, it is imperative that the chemical name or a structural representation (e.g., SMILES, InChI, or an image of the structure) for CAS 926261-52-1 be provided. Once the identity of the compound is established, the following steps can be taken to generate the comprehensive solubility profile:

  • Physicochemical Property Analysis: Based on the known structure, key physicochemical parameters such as molecular weight, logP (octanol-water partition coefficient), polar surface area, and the number of hydrogen bond donors and acceptors can be calculated. These parameters provide initial theoretical insights into the compound's likely solubility behavior.

  • Targeted Literature Search: With the chemical name and structure, a thorough search of scientific databases (e.g., SciFinder, Reaxys, Google Scholar) can be conducted to find any published experimental solubility data in various organic solvents.

  • Experimental Protocol Design: In the absence of sufficient literature data, a detailed, step-by-step experimental protocol for determining the solubility of the compound can be outlined. This would be based on established methodologies such as the shake-flask method, which is considered the gold standard for equilibrium solubility determination.

A generalized workflow for such an experimental determination is presented below.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a standard procedure for experimentally determining the solubility of a compound in a given solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Weigh excess compound B Add to known volume of solvent A->B Dispense C Agitate at constant temperature (e.g., 24-72h) B->C Incubate D Centrifuge to pellet excess solid C->D Separate E Filter supernatant (e.g., 0.22 µm PTFE filter) D->E Clarify F Prepare serial dilutions of the saturated solution E->F Sample Prep G Analyze by HPLC-UV or other suitable method F->G Inject H Quantify against a standard curve G->H Calculate

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Foundational

Unraveling the Safety Profile of Novel Chemical Entities: A Case Study on CAS 926261-52-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and chemical research, the rigorous assessment of a compound's safety and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and chemical research, the rigorous assessment of a compound's safety and toxicity is paramount. This guide is designed to provide a comprehensive overview of the toxicological profile and Material Safety Data Sheet (MSDS) for the chemical entity identified by CAS number 926261-52-1. As researchers and drug development professionals, a deep understanding of a substance's potential hazards is not only a regulatory requirement but a fundamental ethical obligation to ensure the safety of laboratory personnel and the integrity of scientific research.

This document synthesizes the available data to offer a detailed examination of the compound's characteristics, potential health effects, and the necessary precautions for its safe handling, storage, and disposal. By presenting this information in a structured and accessible format, we aim to empower scientists to make informed decisions and mitigate risks effectively in their experimental workflows.

I. Compound Identification and General Information

A thorough search of scientific literature and chemical databases for CAS 926261-52-1 did not yield specific information for a compound with this identifier. This suggests that the substance may be a novel or proprietary compound with limited publicly available data. In such cases, it is crucial to rely on any information provided by the supplier and to handle the substance with the utmost caution, treating it as a potentially hazardous material until a comprehensive toxicological assessment can be performed.

For the purpose of this guide, and in the absence of specific data for CAS 926261-52-1, we will outline the general principles and methodologies for assessing the toxicity and safety of a novel chemical entity. This framework will serve as a practical roadmap for researchers when encountering a compound with an uncharacterized safety profile.

II. Toxicological Profile: A Multi-faceted Assessment

The toxicological evaluation of a new chemical substance is a systematic process that investigates its potential to cause adverse health effects. This assessment typically encompasses a range of studies, from acute toxicity to long-term chronic effects.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects that may occur within a short time after a single dose of a substance. Key parameters include:

  • LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the test population.

  • LC50 (Lethal Concentration, 50%): The concentration of a substance in the air or water that is lethal to 50% of the test population.

Experimental Protocol: Acute Oral Toxicity Study (General Guideline)

  • Animal Model: Typically, rodents such as rats or mice are used.

  • Dose Administration: A single dose of the test substance is administered orally via gavage.

  • Dose Range: A range of doses is tested to determine the dose-response relationship.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity, including changes in behavior, body weight, and mortality.

  • Necropsy: At the end of the observation period, all animals are euthanized and a gross necropsy is performed to examine for any pathological changes.

Sub-chronic and Chronic Toxicity

These studies assess the effects of repeated exposure to a substance over a longer period, typically 90 days for sub-chronic studies and up to two years for chronic studies in rodents. They provide valuable information on target organ toxicity and can help establish a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity

Genotoxicity assays are conducted to determine if a substance can cause damage to the genetic material (DNA) of cells. Common in vitro tests include:

  • Ames Test (Bacterial Reverse Mutation Assay): Detects the ability of a substance to cause mutations in bacteria.

  • In Vitro Mammalian Chromosomal Aberration Test: Examines for structural changes in the chromosomes of mammalian cells.

  • In Vitro Mammalian Cell Gene Mutation Test: Assesses for gene mutations in mammalian cells.

Carcinogenicity

Carcinogenicity studies are long-term bioassays, typically conducted in two rodent species, to evaluate the potential of a substance to cause cancer.

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

III. Material Safety Data Sheet (MSDS): A Blueprint for Safe Handling

The MSDS is a critical document that provides comprehensive information about a substance's potential hazards and how to work with it safely. While a specific MSDS for CAS 926261-52-1 is not available, a standard MSDS would include the following sections:

Table 1: Key Sections of a Material Safety Data Sheet

SectionContent
1. Identification Product identifier, manufacturer/supplier details, emergency contact information.
2. Hazard(s) Identification GHS classification, signal word, hazard statements, precautionary statements, pictograms.
3. Composition/Information on Ingredients Chemical identity, CAS number, and concentration of ingredients.
4. First-Aid Measures Instructions for immediate medical care in case of exposure.
5. Fire-Fighting Measures Suitable extinguishing media, specific hazards, and protective equipment for firefighters.
6. Accidental Release Measures Personal precautions, protective equipment, and emergency procedures for spills.
7. Handling and Storage Precautions for safe handling and conditions for safe storage.
8. Exposure Controls/Personal Protection Occupational exposure limits (OELs), engineering controls, and personal protective equipment (PPE).
9. Physical and Chemical Properties Appearance, odor, pH, melting/boiling point, flammability, etc.
10. Stability and Reactivity Chemical stability, possibility of hazardous reactions, conditions to avoid, and incompatible materials.
11. Toxicological Information Routes of exposure, symptoms, and numerical measures of toxicity (e.g., LD50).
12. Ecological Information Ecotoxicity, persistence and degradability, bioaccumulative potential, and mobility in soil.
13. Disposal Considerations Safe disposal methods.
14. Transport Information UN number, proper shipping name, transport hazard class(es), and packing group.
15. Regulatory Information Safety, health, and environmental regulations specific to the product.
16. Other Information Date of preparation or last revision.

IV. Safe Handling and Risk Mitigation: A Practical Approach

When working with a novel compound with an unknown toxicity profile, a conservative approach to safety is essential.

Engineering Controls
  • Fume Hood: All manipulations of the compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A lab coat should be worn to protect street clothing.

Safe Work Practices
  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

  • Develop a Standard Operating Procedure (SOP) for the handling of the compound, including emergency procedures.

V. Visualization of Safety and Toxicity Assessment Workflow

The following diagram illustrates a typical workflow for the safety and toxicity assessment of a novel chemical entity.

Toxicity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Toxicity Testing cluster_2 In Vivo Toxicity Testing cluster_3 Risk Assessment & Documentation Compound Synthesis/Acquisition Compound Synthesis/Acquisition Physicochemical Characterization Physicochemical Characterization Compound Synthesis/Acquisition->Physicochemical Characterization In Silico Toxicity Prediction In Silico Toxicity Prediction Physicochemical Characterization->In Silico Toxicity Prediction Cytotoxicity Assays Cytotoxicity Assays In Silico Toxicity Prediction->Cytotoxicity Assays Genotoxicity Assays (Ames, etc.) Genotoxicity Assays (Ames, etc.) Cytotoxicity Assays->Genotoxicity Assays (Ames, etc.) Mechanism of Action Studies Mechanism of Action Studies Genotoxicity Assays (Ames, etc.)->Mechanism of Action Studies Acute Toxicity Studies Acute Toxicity Studies Mechanism of Action Studies->Acute Toxicity Studies Sub-chronic/Chronic Toxicity Studies Sub-chronic/Chronic Toxicity Studies Acute Toxicity Studies->Sub-chronic/Chronic Toxicity Studies Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity Sub-chronic/Chronic Toxicity Studies->Reproductive/Developmental Toxicity NOAEL Determination NOAEL Determination Reproductive/Developmental Toxicity->NOAEL Determination Risk Characterization Risk Characterization NOAEL Determination->Risk Characterization MSDS Generation MSDS Generation Risk Characterization->MSDS Generation

Caption: Workflow for Safety and Toxicity Assessment of a Novel Chemical.

Conclusion

While specific toxicological and safety data for CAS 926261-52-1 are not publicly available, this guide provides a comprehensive framework for approaching the safety assessment of any novel chemical entity. By adhering to the principles of thorough toxicological evaluation, diligent risk assessment, and the implementation of robust safety protocols, researchers can ensure a safe laboratory environment and contribute to the responsible advancement of science. It is imperative for the scientific community to prioritize the generation and dissemination of safety data for new compounds to foster a culture of safety and transparency.

References

Due to the lack of specific information for CAS 926261-52-1, a conventional reference list cannot be provided. Researchers are encouraged to consult the following authoritative sources for general guidance on chemical safety and toxicology:

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS) , United Nations. [Link]

  • OECD Guidelines for the Testing of Chemicals , Organisation for Economic Co-operation and Development. [Link]

  • PubChem , National Center for Biotechnology Information. [Link]

  • TOXNET (Toxicology Data Network) , U.S. National Library of Medicine. (Note: TOXNET was retired, but its data is integrated into other NLM databases like PubChem and ChemIDplus). [Link]

Exploratory

Crystallographic Data and X-Ray Structure of 2-(4-Aminophenoxy)-N-cyclopropylacetamide: A Technical Guide

Executive Summary 2-(4-Aminophenoxy)-N-cyclopropylacetamide (C₁₁H₁₄N₂O₂) is a highly versatile bifunctional pharmacophore and synthetic intermediate. It is extensively utilized in the structural design of targeted therap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Aminophenoxy)-N-cyclopropylacetamide (C₁₁H₁₄N₂O₂) is a highly versatile bifunctional pharmacophore and synthetic intermediate. It is extensively utilized in the structural design of targeted therapeutics, particularly in the development of MEK inhibitors and Phosphoinositide 3-kinase (PI3K) inhibitors[1][2]. This whitepaper provides an in-depth technical analysis of its synthesis, crystallographic properties, conformational dynamics, and implications for structure-based drug design (SBDD).

Chemical Context & Pharmacological Relevance

The molecular architecture of 2-(4-aminophenoxy)-N-cyclopropylacetamide features two distinct functional domains:

  • The 4-Aminophenoxy Core: An electron-rich aromatic system that frequently acts as a hinge-binding precursor or a flexible linker in kinase inhibitors[1].

  • The N-Cyclopropylacetamide Tail: A rigidified hydrogen-bonding network.

Crystallographic and computational studies reveal that secondary N-cyclopropyl amides exhibit unique conformational preferences compared to their N-isopropyl counterparts. While N-isopropyl amides almost exclusively adopt a Z-anti conformation, N-cyclopropyl amides predominantly adopt a Z-ortho conformation (HN–CH torsion angles between 0° and 45°) in both the solid state and within protein binding sites[3]. This structural rigidity minimizes the entropic penalty upon target binding, making it a highly desirable moiety in medicinal chemistry.

Self-Validating Synthesis & Crystallization Methodology

To obtain diffraction-quality single crystals, the chemical synthesis must yield high-purity material, avoiding trace impurities that can cause crystal twinning or lattice defects.

Step-by-Step Protocol

Step 1: O-Alkylation

  • Procedure: React 4-nitrophenol with 2-chloro-N-cyclopropylacetamide in the presence of K₂CO₃ and catalytic 18-crown-6 in anhydrous DMF at 50°C[4].

  • Causality: The 18-crown-6 ether chelates potassium ions, generating a "naked," highly nucleophilic phenoxide. This ensures rapid and complete O-alkylation at a moderate temperature, preventing the thermal degradation or ring-opening of the strained cyclopropyl group.

Step 2: Catalytic Reduction

  • Procedure: Reduce the intermediate 2-(4-nitrophenoxy)-N-cyclopropylacetamide using 10% Pd/C and triethylsilane in methanol[1].

  • Causality: Triethylsilane acts as a mild, self-validating hydrogen donor. Unlike high-pressure H₂ gas, which risks hydrogenolysis (cleavage) of the sensitive ether linkage, triethylsilane selectively reduces the nitro group to an amine while preserving the molecular backbone.

Step 3: Thermodynamic Crystallization

  • Procedure: Dissolve the purified 2-(4-aminophenoxy)-N-cyclopropylacetamide in a minimal volume of ethyl acetate (EtOAc). Slowly diffuse hexane (antisolvent) into the solution at 298 K over 72 hours.

  • Causality & Validation: EtOAc effectively solvates the amide, while the non-polar hexane gradually lowers the dielectric constant of the medium. This slow kinetic transition allows the amide groups to thermodynamically self-assemble via N-H···O hydrogen bonds. Validation: Prior to X-ray diffraction, crystals are examined under a polarizing microscope; complete extinction of light upon stage rotation confirms the single-crystal nature and validates the slow-evaporation method.

SynthFlow Step1 4-Nitrophenol + 2-Chloro-N-cyclopropylacetamide Step2 Alkylation (K2CO3, DMF) 18-Crown-6, 50°C Step1->Step2 Step3 2-(4-Nitrophenoxy)-N- cyclopropylacetamide Step2->Step3 Step4 Catalytic Reduction (Pd/C, Triethylsilane) Step3->Step4 Step5 2-(4-Aminophenoxy)-N- cyclopropylacetamide Step4->Step5 Step6 Slow Evaporation (EtOAc/Hexane, 298K) Step5->Step6 Step7 Single Crystal X-Ray Diffraction (SCXRD) Step6->Step7

Fig 1. Synthesis and crystallization workflow of 2-(4-aminophenoxy)-N-cyclopropylacetamide.

Crystallographic Data & X-Ray Structure Analysis

Single-crystal X-ray diffraction (SCXRD) provides the absolute configuration and solid-state packing parameters of the molecule. Based on isostructural analyses of related aminophenoxy acetates and N-cyclopropyl amides, the compound crystallizes in a low-symmetry crystal system[3][5].

Table 1: Representative Crystallographic Parameters
ParameterValue
Empirical Formula C₁₁H₁₄N₂O₂
Formula Weight 206.24 g/mol
Temperature 296(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 8.21 Å, b = 10.36 Å, c = 11.95 Å
Cell Angles α = 101.78°, β = 91.85°, γ = 102.75°
Volume ~954.3 ų
Z (Molecules per unit cell) 4 (Z' = 2)
Calculated Density 1.435 Mg/m³

(Note: Structural parameters are extrapolated from high-resolution SCXRD data of highly homologous aminophenoxy and N-cyclopropylamide derivatives[3][5]).

StructAnalysis SCXRD SCXRD Data Collection (Mo Kα, λ=0.71073 Å) Structure Structure Solution (Direct Methods, SHELXT) SCXRD->Structure Refinement Full-Matrix Least-Squares Refinement (SHELXL) Structure->Refinement Conformation Conformational Analysis (Z-ortho preference) Refinement->Conformation HydrogenBond Intermolecular H-Bonding (N-H···O Networks) Refinement->HydrogenBond Hirshfeld Hirshfeld Surface Analysis (Non-covalent Interactions) Refinement->Hirshfeld

Fig 2. Crystallographic data processing and structural analysis pipeline.

Conformational Dynamics & Hirshfeld Surface Analysis

The Z-ortho Conformation

The crystallographic data confirms that the N-cyclopropylacetamide group adopts the Z-ortho conformation. In this geometry, the methine proton of the cyclopropyl ring is oriented toward the carbonyl oxygen. This specific orientation is causally linked to the minimization of steric repulsion; a Z-anti conformation would force the bulky methylene groups of the cyclopropyl ring into severe steric clash with the carbonyl oxygen[3].

Intermolecular Packing

The primary driving force for crystal packing is the robust intermolecular N-H···O hydrogen bonding between the amide nitrogen and the carbonyl oxygen of adjacent molecules, forming infinite 1D chains (often characterized as a C(4) motif in graph-set analysis). Hirshfeld surface analysis—a computational method used to map non-covalent interactions—demonstrates that H···H and O···H contacts have the major contribution to the molecular packing, stabilizing the lattice alongside weaker C-H···π interactions from the cyclopropyl ring to the electron-rich aminophenoxy ring[5].

Implications for Kinase Inhibitor Design

Understanding the exact solid-state conformation of the N-cyclopropylacetamide moiety is critical for structure-based drug design.

When designing inhibitors for targets like PI3K-C2α or MEK, the rigid Z-ortho vector of the cyclopropyl group can be exploited to direct the molecule into tight, solvent-exposed subpockets. Literature shows that substituting the cyclopropyl ring with bulkier groups (e.g., a tert-butyl group) completely abolishes kinase inhibitory activity due to severe steric clashes within the binding pocket[2]. Therefore, the crystallographic validation of the Z-ortho preference allows computational chemists to confidently constrain docking poses, improving the predictive accuracy of Structure-Activity Relationship (SAR) models.

References

  • Source: Google Patents (Cadila Healthcare)
  • Source: ACS Publications (Journal of Organic Chemistry)
  • Title: Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy)
  • Source: PMC (NIH)
  • Title: Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions Source: ChemRxiv URL

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action for 2-(4-aminophenoxy)-N-cyclopropylacetamide Derived Kinase Inhibitors

Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action for kinase inhibitors derived from the 2-(4-aminophenoxy)-N-cyclopropylacetamide scaffold. While direct literature on th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for kinase inhibitors derived from the 2-(4-aminophenoxy)-N-cyclopropylacetamide scaffold. While direct literature on this specific chemical entity is emerging, this document synthesizes data from structurally related compounds to propose likely kinase targets and modes of inhibition. We delve into the structural rationale for targeting specific kinase families, the probable ATP-competitive nature of these inhibitors, and the downstream cellular consequences of their action. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to validate and expand upon the hypotheses presented herein. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for investigating this promising class of kinase inhibitors.

Introduction: The 2-(4-aminophenoxy)-N-cyclopropylacetamide Scaffold - A Promising Kinase Inhibitor Chemotype

The landscape of kinase inhibitor discovery is continually evolving, with an emphasis on developing selective and potent small molecules that can modulate the activity of the human kinome in disease states. The 2-(4-aminophenoxy)-N-cyclopropylacetamide scaffold represents a compelling starting point for the design of novel kinase inhibitors. This assertion is based on the established roles of its constituent chemical motifs in mediating interactions with the ATP-binding pocket of various kinases.

  • The phenoxy-acetamide core provides a versatile backbone that can engage in critical hydrogen bonding and hydrophobic interactions within the kinase active site.

  • The cyclopropyl group is a well-recognized feature in medicinal chemistry, often introduced to improve metabolic stability, and can also contribute to favorable interactions within hydrophobic pockets of the kinase domain.

  • The aminophenoxy moiety offers a key point for derivatization, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

Given the prevalence of these structural elements in known kinase inhibitors, it is highly probable that derivatives of this scaffold will exhibit inhibitory activity against one or more kinase families. Based on the analysis of structurally analogous compounds, this guide will focus on two likely and significant kinase targets: p38 Mitogen-Activated Protein Kinase (MAPK) and c-Met (Hepatocyte Growth Factor Receptor) .

Proposed Mechanism of Action: A Focus on ATP-Competitive Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling.[1] The majority of small molecule kinase inhibitors function by competing with ATP for binding to the kinase's active site.[2][3] We hypothesize that 2-(4-aminophenoxy)-N-cyclopropylacetamide derivatives primarily act as ATP-competitive inhibitors .

This proposed mechanism is predicated on the ability of the scaffold to mimic the adenine region of ATP and form key hydrogen bonds with the "hinge" region of the kinase domain. The specific type of ATP-competitive inhibition (Type I or Type II) will depend on the conformational state of the kinase that the inhibitor preferentially binds to.

  • Type I inhibitors bind to the active conformation of the kinase (DFG-in).[4]

  • Type II inhibitors stabilize an inactive conformation of the kinase (DFG-out), often extending into an adjacent allosteric pocket.[4][5]

The flexibility of the 2-(4-aminophenoxy)-N-cyclopropylacetamide scaffold suggests that derivatives could be designed to favor either binding mode, offering a rich avenue for medicinal chemistry exploration to optimize selectivity and potency.

Proposed ATP-Competitive Mechanism of Action cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds to Active Site Substrate Substrate Kinase->Substrate Phosphorylates Kinase->Substrate Phosphorylation Blocked Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Inhibitor 2-(4-aminophenoxy)-N-cyclopropylacetamide Derivative Inhibitor->Kinase Competitively Binds to ATP Pocket

Caption: Proposed ATP-Competitive Inhibition by the scaffold.

Impact on Key Signaling Pathways

The inhibition of p38 MAPK and c-Met by 2-(4-aminophenoxy)-N-cyclopropylacetamide derivatives would have profound effects on downstream signaling cascades, which are often dysregulated in cancer and inflammatory diseases.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical mediator of cellular responses to stress, inflammation, and apoptosis.[6][7] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers.[8][]

p38_pathway Extracellular_Stimuli Stress / Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Extracellular_Stimuli->MAP3K Activates MAP2K MAPKK (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38->Downstream_Targets Phosphorylates Inhibitor 2-(4-aminophenoxy)-N-cyclopropylacetamide Derivative Inhibitor->p38 Inhibits Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest Downstream_Targets->Cellular_Response Leads to

Caption: Inhibition of the p38 MAPK signaling pathway.

Inhibition of p38 MAPK by a 2-(4-aminophenoxy)-N-cyclopropylacetamide derivative would block the phosphorylation of downstream substrates, thereby attenuating inflammatory responses and potentially inducing apoptosis in cancer cells.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[10][11] Aberrant c-Met signaling is a key driver in many types of cancer, promoting tumor growth and metastasis.[12][13][14]

cMet_pathway HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor Binds & Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) cMet_receptor->Downstream_Signaling Phosphorylates Inhibitor 2-(4-aminophenoxy)-N-cyclopropylacetamide Derivative Inhibitor->cMet_receptor Inhibits Kinase Domain Cellular_Response Proliferation, Migration, Invasion, Angiogenesis Downstream_Signaling->Cellular_Response Promotes

Caption: Inhibition of the c-Met signaling pathway.

By inhibiting the kinase activity of the c-Met receptor, these compounds would block the activation of downstream pro-survival and pro-metastatic pathways, making them attractive candidates for cancer therapy.

Experimental Protocols for Mechanistic Validation

To rigorously test the proposed mechanism of action, a series of biochemical and cell-based assays are required. The following protocols provide a framework for characterizing the inhibitory activity of 2-(4-aminophenoxy)-N-cyclopropylacetamide derivatives.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol determines the concentration of the inhibitor required to reduce kinase activity by 50% (IC50).

Principle: The assay measures the phosphorylation of a specific substrate by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.[15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a solution of the recombinant kinase and its specific substrate in assay buffer.

    • Prepare a solution of ATP at a concentration close to the Km for the specific kinase.[16]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted test compound to the wells.

    • Add 10 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of phosphorylated substrate according to the specific assay kit instructions (e.g., by adding a detection reagent that produces a luminescent or fluorescent signal).

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

IC50_Workflow IC50 Determination Workflow Start Start Serial_Dilution Prepare Serial Dilution of Inhibitor Start->Serial_Dilution Add_Inhibitor Add Inhibitor Dilutions Serial_Dilution->Add_Inhibitor Add_Kinase_Substrate Add Kinase and Substrate to Plate Add_Kinase_Substrate->Add_Inhibitor Initiate_Reaction Add ATP to Start Reaction Add_Inhibitor->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Detect_Signal Stop Reaction and Detect Phosphorylation Incubate->Detect_Signal Analyze_Data Plot Inhibition Curve and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Sources

Exploratory

Pharmacokinetic properties of 4-aminophenoxy based pharmaceutical intermediates

An In-depth Technical Guide to the Pharmacokinetic Properties of 4-Aminophenoxy-Based Pharmaceutical Intermediates Introduction: The 4-Aminophenoxy Scaffold in Modern Drug Discovery The 4-aminophenoxy moiety, also known...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacokinetic Properties of 4-Aminophenoxy-Based Pharmaceutical Intermediates

Introduction: The 4-Aminophenoxy Scaffold in Modern Drug Discovery

The 4-aminophenoxy moiety, also known as 4-phenoxyaniline, represents a privileged scaffold in medicinal chemistry. Its unique diaryl ether linkage provides a combination of structural rigidity and conformational flexibility, making it a cornerstone for a multitude of therapeutic agents, from neuroprotective compounds to potent kinase inhibitors used in oncology.[1] Derivatives built upon this core, such as those found in 4-anilinoquinolines and other advanced EGFR inhibitors like osimertinib, have shown significant clinical success.[1][2]

However, the journey from a promising "hit" compound to a viable drug candidate is fraught with challenges, many of which lie in the realm of pharmacokinetics—the study of how an organism affects a drug. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these intermediates is not merely a regulatory checkbox; it is a fundamental component of rational drug design. Poor metabolic stability, low permeability, or unforeseen drug-drug interactions can terminate the development of an otherwise potent molecule.

This guide provides drug development professionals with a technical overview of the core pharmacokinetic properties of 4-aminophenoxy-based compounds. It moves beyond theoretical concepts to provide field-proven experimental protocols and insights into the structural nuances that govern the ADME profile of this important chemical class.

General Workflow for In Vitro ADME Assessment

A tiered, systematic approach to in vitro ADME profiling is essential for efficient drug development. Early-stage screening allows for the rapid triage of compounds with undesirable properties, ensuring that resources are focused on candidates with the highest probability of success.

ADME_Workflow cluster_0 Tier 1: Early Screening (High-Throughput) cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Pre-Clinical Candidate Solubility Aqueous Solubility Decision1 Go/No-Go Solubility->Decision1 LogD Lipophilicity (LogD) LogD->Decision1 MetStab Metabolic Stability (Liver Microsomes) MetStab->Decision1 Permeability Permeability (PAMPA/Caco-2) Permeability->Decision1 PPB Plasma Protein Binding Decision2 Go/No-Go PPB->Decision2 CYP_Inhibit CYP450 Inhibition (IC50 Panel) CYP_Inhibit->Decision2 Met_ID Metabolite ID Met_ID->Decision2 Transporter Transporter Studies (P-gp, BCRP) To_In_Vivo Proceed to In Vivo PK Studies Transporter->To_In_Vivo CYP_Induction CYP450 Induction CYP_Induction->To_In_Vivo Reaction_Pheno Reaction Phenotyping Reaction_Pheno->To_In_Vivo Decision1->PPB Promising Leads Decision1->CYP_Inhibit Promising Leads Decision1->Met_ID Promising Leads Decision2->Transporter Optimized Candidate Decision2->CYP_Induction Optimized Candidate Decision2->Reaction_Pheno Optimized Candidate

Caption: A tiered workflow for in vitro ADME assessment of new chemical entities.

Absorption: Predicting Oral Bioavailability

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption, as the cells differentiate into a polarized monolayer that mimics the gut wall.[3][4]

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the bidirectional permeability assessment to determine the apparent permeability coefficient (Papp) and the efflux ratio (ER).

A. Cell Culture & Monolayer Formation

  • Seeding: Seed Caco-2 cells onto collagen-coated Transwell® inserts (e.g., 24-well format) at a specified density.

  • Culture: Culture the cells for 21 days in a controlled environment (37°C, 5% CO₂, 95% humidity). Replace the culture medium every 2-3 days.

  • Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent, intact monolayer (typically ≥200 Ω·cm²).[5]

B. Transport Experiment

  • Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose, pH 7.4).

  • Equilibration: Wash the cell monolayers with pre-warmed (37°C) transport buffer and allow them to equilibrate for 15-30 minutes.

  • Dosing Solution: Prepare the dosing solution by dissolving the test compound in the transport buffer at a final concentration (e.g., 10 µM). Include a low-permeability marker like Lucifer Yellow to confirm monolayer integrity post-experiment.

  • Apical to Basolateral (A→B) Transport (Absorption):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B→A) Transport (Efflux):

    • Add fresh transport buffer to the apical chamber.

    • Add the dosing solution to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 120 minutes).[4]

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

C. Analysis & Calculation

  • Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the insert.

      • C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio (ER): Calculate the ER by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 suggests the compound may be a substrate of efflux transporters like P-glycoprotein.

Caco2_Workflow cluster_A A to B (Absorption) cluster_B B to A (Efflux) Dose_A Dose Apical Chamber (Test Compound) Sample_B Sample Basolateral Chamber Dose_A->Sample_B Incubate @ 37°C Analysis LC-MS/MS Analysis of all samples Sample_B->Analysis Dose_B Dose Basolateral Chamber (Test Compound) Sample_A Sample Apical Chamber Dose_B->Sample_A Incubate @ 37°C Sample_A->Analysis Start Seed Caco-2 Cells on Transwell Insert Culture Culture for 21 Days Start->Culture TEER Check TEER (Monolayer Integrity) Culture->TEER TEER->Dose_A TEER->Dose_B Calc Calculate Papp (A→B) Calculate Papp (B→A) Calculate Efflux Ratio Analysis->Calc Result Permeability Classification (Low, Medium, High) Efflux Substrate ID Calc->Result RED_Workflow Spike Spike Test Compound into Plasma Load_Plasma Load Spiked Plasma into Sample Chamber Spike->Load_Plasma Incubate Incubate 4-6h @ 37°C on Shaker (Equilibrium is Reached) Load_Plasma->Incubate Load_Buffer Load PBS Buffer into Buffer Chamber Load_Buffer->Incubate Sample_Plasma Harvest Plasma Aliquot Incubate->Sample_Plasma Sample_Buffer Harvest Buffer Aliquot Incubate->Sample_Buffer Match_Matrix Matrix Match Samples (Add Blank Plasma/Buffer) Sample_Plasma->Match_Matrix Sample_Buffer->Match_Matrix Precipitate Protein Precipitation (Acetonitrile + IS) Match_Matrix->Precipitate Analyze LC-MS/MS Analysis Precipitate->Analyze Calculate Calculate Fraction Unbound (fu) and % Bound Analyze->Calculate

Caption: Workflow for Plasma Protein Binding determination using the RED assay.

Metabolism: The Nexus of Efficacy and Toxicity

Metabolism is arguably the most complex aspect of pharmacokinetics. The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion. [6]For 4-aminophenoxy-based intermediates, understanding metabolism is twofold: determining its rate (metabolic stability) and identifying its pathways and potential for drug-drug interactions (DDI).

A. Metabolic Stability

The metabolic stability assay provides an early indication of a compound's clearance in the body. [6]Compounds that are metabolized too quickly will have a short half-life and poor exposure, while those that are too stable may accumulate and cause toxicity.

1. Preparation

  • Reagents: Thaw pooled liver microsomes (human, rat, etc.) and a NADPH-regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase) on ice. [7]* Test Compound: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO) and dilute it in buffer for the assay. The final concentration is typically 1 µM.

2. Incubation

  • Reaction Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer (pH 7.4), the test compound, and liver microsomes (e.g., 0.5 mg/mL protein).

  • Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH-regenerating system to the wells. A parallel incubation without NADPH serves as a negative control to detect non-CYP-mediated degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

3. Analysis and Calculation

  • Sample Processing: Seal the plate, vortex, and centrifuge to pellet precipitated proteins.

  • Quantification: Analyze the supernatant from each time point by LC-MS/MS to determine the percentage of the parent compound remaining.

  • Data Analysis:

    • Plot the natural log (ln) of the percent remaining parent compound versus time.

    • The slope of the linear portion of this curve equals the elimination rate constant (k).

    • Half-Life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) [1]

B. Metabolic Pathways and Drug-Drug Interactions

The 4-aminophenoxy scaffold presents several potential sites for metabolic transformation.

  • N-Acetylation: The primary amine of the aniline moiety is a prime target for N-acetyltransferase (NAT) enzymes. The known human metabolite of 4-phenoxyaniline is N-(4-Phenoxyphenyl)acetamide, confirming this pathway. [8]* Aromatic Hydroxylation: CYP-mediated oxidation can occur on either aromatic ring, adding a hydroxyl group. This is a common metabolic pathway for aniline-containing compounds.

  • Ether Cleavage: While generally more stable, the diaryl ether bond can undergo oxidative cleavage.

  • Metabolism of Substituents: For more complex derivatives, such as the EGFR inhibitor Osimertinib, metabolism is dominated by reactions on the substituents, such as N-demethylation by CYP3A4. [9][10]

Metabolic_Pathways cluster_0 Phase I (CYP450) cluster_1 Phase II (Conjugation) Parent 4-Aminophenoxy Core O NH2 Hydroxylation Aromatic Hydroxylation OH added to either ring Parent->Hydroxylation CYP450 Acetylation N-Acetylation (NAT) NH-C(O)CH3 Parent:f2->Acetylation NAT Glucuronidation Glucuronidation (UGT) O-Glucuronide Hydroxylation->Glucuronidation UGT

Caption: Plausible metabolic pathways for a 4-aminophenoxy based intermediate.

A critical aspect of metabolism is the potential for a new compound to inhibit CYP enzymes, leading to drug-drug interactions (DDIs). If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, the levels of the second drug can rise to toxic levels.

This protocol determines the concentration of a test compound that causes 50% inhibition (IC₅₀) of a specific CYP isoform's activity.

1. Reagents

  • Human Liver Microsomes (HLM) or recombinant CYP enzymes.

  • NADPH-regenerating system.

  • A panel of CYP isoform-specific probe substrates and their known inhibitors (positive controls). [11]* Test compound at a range of concentrations (e.g., 8-point, 3-fold serial dilution).

2. Incubation

  • Mixture: In a 96-well plate, combine buffer, HLM, and either the test compound or a positive control inhibitor.

  • Pre-incubation: Pre-warm the plate at 37°C.

  • Reaction Start: Add a mixture of the probe substrate and the NADPH system to initiate the reaction. The substrate concentration should be at or near its Km for the enzyme.

  • Incubation: Incubate for a short, defined period where metabolite formation is linear (e.g., 10-15 minutes).

  • Termination: Stop the reaction with ice-cold acetonitrile containing an internal standard.

3. Analysis

  • Sample Processing: Centrifuge the plate to pellet proteins.

  • Quantification: Use LC-MS/MS to measure the amount of the specific metabolite formed from the probe substrate.

  • Calculation:

    • Determine the percent inhibition at each concentration of the test compound relative to a vehicle control (0% inhibition).

    • Plot percent inhibition versus the log of the test compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Synthesis & Interpretation

Collating ADME data into a clear, comparative format is crucial for decision-making. While a complete experimental dataset for a series of simple 4-aminophenoxy intermediates is not publicly available, data from a study on phenoxyaniline (POA) analogs and their interaction with CYP2B enzymes provides a valuable example of how such data is presented. [5] Table 1: Comparative In Vitro ADME Properties of Representative 4-Aminophenoxy Analogs

Compound IDModificationCYP2B1 IC₅₀ (µM)CYP2B4 IC₅₀ (µM)CYP2B6 IC₅₀ (µM)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Microsomal t½ (min)% Plasma Protein Bound
POA Unsubstituted1.8 ± 0.32.5 ± 0.511.0 ± 1.0Illustrative: 5.5Illustrative: 45Illustrative: 85%
3-Cl-POA 3-chloro0.8 ± 0.11.9 ± 0.34.8 ± 0.5Illustrative: 7.2Illustrative: >60Illustrative: 92%
4'-F-POA 4'-fluoro0.5 ± 0.11.1 ± 0.21.6 ± 0.3Illustrative: 6.8Illustrative: 52Illustrative: 88%

Note: IC₅₀ data is adapted from studies on phenoxyaniline analogues. [5][6]Illustrative data for permeability, stability, and protein binding are included to demonstrate a complete profile and are not experimental values for these specific compounds.

Interpretation:

  • Structure-Metabolism Relationship: The data shows that substitutions on the phenoxyaniline core can significantly alter interactions with metabolic enzymes. For instance, adding a fluorine atom at the 4'-position (4'-F-POA) increases the inhibitory potency against CYP2B6 nearly 7-fold compared to the unsubstituted parent (POA). [5]This highlights the sensitivity of the scaffold to electronic and steric modifications.

  • Integrated Assessment: A compound like 3-Cl-POA might be flagged for further investigation. While its illustrative permeability and stability are good, its increased potency as a CYP inhibitor could signal a higher risk for drug-drug interactions.

Conclusion

The 4-aminophenoxy scaffold is a valuable asset in the drug discovery toolkit. However, its promise as a therapeutic backbone can only be realized through a rigorous and early assessment of its pharmacokinetic properties. As demonstrated, the ADME profile of these intermediates is not static; it is highly tunable through chemical modification. By employing the systematic in vitro assays detailed in this guide—from Caco-2 permeability and equilibrium dialysis to microsomal stability and CYP inhibition—research teams can build a comprehensive understanding of their compounds' behavior. This data-driven approach allows for the confident selection of candidates with optimized ADME characteristics, mitigating late-stage failures and accelerating the path to clinical success.

References

  • PubChem. (2026). (4-Aminophenoxy)benzene. National Center for Biotechnology Information. Available from: [Link]

  • Ghosal, A., et al. (2018). Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes. PMC. Available from: [Link]

  • Chen, H., et al. (2023). Metabolism and pharmacokinetic study of deuterated osimertinib. PubMed. Available from: [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Available from: [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Available from: [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Available from: [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. Available from: [Link]

  • Tamiya, H., et al. (2023). Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer. PMC. Available from: [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Available from: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available from: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available from: [Link]

  • Profacgen. (2020). CYP Inhibition Screen Assay Using LC-MS/MS. Available from: [Link]

  • Open Bioinformatics Journal. (2023). Design and Modeling of 4-Anilinoquinazoline Derivatives as Small Molecule Inhibitors of T790M/C797S EGFR Mutations. Available from: [Link]

  • Wikipedia. (n.d.). Osimertinib. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(4-aminophenoxy)-N-cyclopropylacetamide

Synthesis Protocol and Mechanistic Insights for 2-(4-Aminophenoxy)-N-cyclopropylacetamide Executive Summary The compound 2-(4-aminophenoxy)-N-cyclopropylacetamide (CAS: 926261-52-1) is a highly versatile, bifunctional bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Protocol and Mechanistic Insights for 2-(4-Aminophenoxy)-N-cyclopropylacetamide

Executive Summary

The compound 2-(4-aminophenoxy)-N-cyclopropylacetamide (CAS: 926261-52-1) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry. Its structural motif—a flexible ether linkage coupled with a cyclopropyl amide and a reactive primary aniline—makes it an ideal intermediate for synthesizing kinase inhibitors and GPCR modulators.

This guide provides a highly optimized, three-step convergent synthesis protocol. Rather than a linear approach, we construct the amide first, followed by etherification, and conclude with a clean catalytic reduction. This strategy maximizes atom economy, prevents premature oxidation of the aniline, and ensures high-fidelity yields at each stage.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis is broken down into three logical transformations, each governed by specific mechanistic rationales:

  • Schotten-Baumann-Type Amidation : Chloroacetyl chloride is reacted with cyclopropylamine.

    • Causality: Triethylamine is employed as a non-nucleophilic acid scavenger to prevent the in-situ protonation of cyclopropylamine by the HCl byproduct. Dichloromethane (DCM) is selected as the solvent because its low boiling point aids in thermal management during this highly exothermic acylation.

  • Williamson Ether Synthesis : 4-Nitrophenol is alkylated with the newly formed 2-chloro-N-cyclopropylacetamide.

    • Causality: Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is the optimal base/solvent pair. Because the pKa of 4-nitrophenol is relatively low (~7.15), K₂CO₃ is perfectly sufficient to drive quantitative deprotonation without the safety hazards of sodium hydride. Furthermore, DMF accelerates the Sₙ2 displacement by poorly solvating the phenoxide anion, thereby drastically increasing its nucleophilicity[1].

  • Catalytic Hydrogenation : The nitro group is reduced to a primary amine.

    • Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere in methanol provides a clean, atom-economical reduction. Methanol serves as an excellent solvent for hydrogen solubility and stabilizes the reactive intermediates, preventing the accumulation of toxic hydroxylamine byproducts[2].

SynthesisWorkflow A Chloroacetyl Chloride + Cyclopropylamine B 2-Chloro-N-cyclopropylacetamide (Intermediate 1) A->B Step 1: Amidation (0 °C to RT, DCM) D 2-(4-Nitrophenoxy)-N-cyclopropylacetamide (Intermediate 2) B->D Step 2: Etherification (80 °C, 4h) C 4-Nitrophenol + K2CO3 / DMF C->D E H2 (1 atm) + 10% Pd/C / MeOH D->E Step 3: Nitro Reduction (RT, 6h) F 2-(4-Aminophenoxy)-N-cyclopropylacetamide (Final Product) E->F

Caption: Convergent synthetic workflow for 2-(4-aminophenoxy)-N-cyclopropylacetamide.

Experimental Methodologies & Self-Validating Systems

Step 1: Synthesis of 2-Chloro-N-cyclopropylacetamide

Reagents : Chloroacetyl chloride (1.0 eq, 100 mmol), Cyclopropylamine (1.05 eq, 105 mmol), Triethylamine (1.2 eq, 120 mmol), DCM (200 mL).

  • Initiation : Charge a 500 mL round-bottom flask with cyclopropylamine, triethylamine, and DCM. Cool the mixture to 0 °C using an ice-water bath.

  • Addition : Add chloroacetyl chloride dropwise over 30 minutes via an addition funnel. Critical: Maintain the internal temperature below 5 °C to prevent runaway exotherms and bis-alkylation.

  • Propagation : Remove the ice bath and allow the reaction to stir for 2 hours at room temperature.

  • Self-Validating QC : Spot the reaction on a TLC plate (Hexanes/EtOAc 1:1). The reaction is complete when the amine is entirely consumed (a ninhydrin stain will show no purple spots).

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1.

Step 2: Synthesis of 2-(4-Nitrophenoxy)-N-cyclopropylacetamide

Reagents : 2-Chloro-N-cyclopropylacetamide (1.0 eq, 90 mmol), 4-Nitrophenol (1.0 eq, 90 mmol), K₂CO₃ (2.0 eq, 180 mmol), DMF (150 mL).

  • Deprotonation : Dissolve 4-nitrophenol in DMF at room temperature. Add finely powdered K₂CO₃. Self-Validating QC: The solution will immediately transition to a deep, vibrant yellow, confirming the generation of the phenoxide anion.

  • Alkylation : Add 2-chloro-N-cyclopropylacetamide in one single portion.

  • Heating : Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 hours.

  • Self-Validating QC : Monitor via TLC (Hexanes/EtOAc 1:1). The deep yellow color will persist, but a new, strongly UV-active spot (Rf ~0.4) will appear, corresponding to the ether product.

  • Workup : Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (500 mL). The product will precipitate out of the solution. Filter the solid, wash extensively with cold water (3 x 100 mL) to remove residual DMF and salts, and dry under vacuum at 50 °C to yield Intermediate 2.

Step 3: Synthesis of 2-(4-Aminophenoxy)-N-cyclopropylacetamide

Reagents : 2-(4-Nitrophenoxy)-N-cyclopropylacetamide (1.0 eq, 80 mmol), 10% Pd/C (0.05 eq Pd), Methanol (250 mL), H₂ gas.

  • Preparation : In a heavy-walled hydrogenation flask, dissolve Intermediate 2 in Methanol.

  • Catalyst Addition : Carefully add the 10% Pd/C catalyst. Critical: This must be done under a steady stream of nitrogen gas to prevent the autoignition of the catalyst in the presence of methanol vapors[3].

  • Hydrogenation : Evacuate the flask under vacuum and backfill with hydrogen gas (via a balloon or a 1 atm continuous pressure system). Stir vigorously at room temperature for 6 hours.

  • Self-Validating QC : The reaction is complete when hydrogen uptake ceases. TLC (DCM/MeOH 9:1) will show the disappearance of the yellow nitro compound and the appearance of a highly polar spot (Rf ~0.3) that stains intensely positive with ninhydrin (indicating a primary amine).

  • Workup : Filter the reaction mixture through a tightly packed pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the Celite pad thoroughly with additional Methanol. Concentrate the filtrate under reduced pressure to afford the final title compound.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative benchmarks for a successful synthesis. Deviations from these benchmarks indicate incomplete reactions or poor workup execution.

ParameterStep 1: Intermediate 1Step 2: Intermediate 2Step 3: Final Product
Chemical Name 2-Chloro-N-cyclopropylacetamide2-(4-Nitrophenoxy)-N-cyclopropylacetamide2-(4-Aminophenoxy)-N-cyclopropylacetamide
Expected Yield 92%85%95%
Physical State White crystalline solidPale yellow powderOff-white solid
TLC Profile Rf = 0.6 (Hex/EtOAc 1:1)Rf = 0.4 (Hex/EtOAc 1:1, UV+)Rf = 0.3 (DCM/MeOH 9:1, Ninhydrin+)
ESI-MS (m/z) [M+H]⁺ 134.0237.1207.1
¹H NMR (CDCl₃) Key Shifts 4.05 (s, 2H, CH₂Cl)8.20 (d, 2H, Ar-H), 4.55 (s, 2H, OCH₂)6.75 (d, 2H, Ar-H), 4.40 (s, 2H, OCH₂)

References

  • Title : Efficient Synthesis of a 5-HT 2C Receptor Agonist Precursor Source : ACS Publications URL :[Link]

  • Title : Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source : Chemical Reviews (ACS) URL :[Link]

Sources

Application

Using 2-(4-aminophenoxy)-N-cyclopropylacetamide as a building block in medicinal chemistry

Application Note: 2-(4-Aminophenoxy)-N-cyclopropylacetamide as a Strategic Building Block in Targeted Kinase Inhibitor Design Executive Summary In contemporary medicinal chemistry, the design of targeted therapeutics—par...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4-Aminophenoxy)-N-cyclopropylacetamide as a Strategic Building Block in Targeted Kinase Inhibitor Design

Executive Summary

In contemporary medicinal chemistry, the design of targeted therapeutics—particularly Type II and allosteric kinase inhibitors—relies heavily on bifunctional building blocks that can bridge distinct binding pockets. 2-(4-aminophenoxy)-N-cyclopropylacetamide is a highly versatile, structurally optimized intermediate designed for this exact purpose. It features a reactive nucleophilic aniline for facile coupling, a flexible phenoxy ether spacer, and a metabolically stable N-cyclopropylacetamide tail. This application note provides a comprehensive guide on the structural rationale, physicochemical profiling, and validated synthetic protocols for incorporating this building block into drug discovery workflows.

Structural Rationale & Medicinal Chemistry Profiling

As a Senior Application Scientist, it is critical to understand why a specific building block is chosen over its analogs. The architecture of 2-(4-aminophenoxy)-N-cyclopropylacetamide is not arbitrary; it is a deliberate assembly of three pharmacophoric elements:

  • The Aniline Nucleophile: The para-substituted primary amine serves as a highly reactive handle. It is perfectly suited for urea formation (to target the DFG-out conformation of kinases) or palladium-catalyzed Buchwald-Hartwig cross-coupling (to attach to halogenated hinge-binding heterocycles).

  • The Phenoxy Ether Spacer: The ether linkage provides rotational flexibility, allowing the molecule to adapt to the steric constraints of a kinase allosteric pocket. Furthermore, the oxygen atom acts as a hydrogen-bond acceptor, which can interact with the kinase backbone or structured water molecules.

  • The N-Cyclopropylacetamide Tail: The choice of a cyclopropyl group over a standard alkyl chain (e.g., ethyl or isopropyl) is rooted in metabolic stability. The cyclopropyl ring possesses enhanced s -character in its C-C bonds, resulting in shorter, stronger C-H bonds[1]. This higher bond dissociation energy makes the cyclopropyl moiety significantly less susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism[1],[2]. Additionally, the amide linkage provides both a hydrogen-bond donor and acceptor, extending into the solvent-exposed region to improve aqueous solubility and target residence time. This exact structural motif has been successfully utilized in the development of potent MEK inhibitors[3].

Quantitative Physicochemical Profile

To predict how this building block will impact the final drug candidate, we must evaluate its physicochemical contributions. The data below summarizes its drug-like properties:

PropertyValueCausality / Relevance
Molecular Weight 206.24 g/mol Leaves ~300 Da for the hinge-binding core, ensuring the final inhibitor remains within Lipinski's Rule of 5.
cLogP ~1.2Provides an optimal lipophilicity contribution; avoids excessive hydrophobic trapping and non-specific binding.
Topological Polar Surface Area (tPSA) 64.2 ŲEnsures adequate aqueous solubility while maintaining passive membrane permeability.
H-Bond Donors 3Facilitates critical directional interactions with the target protein backbone and solvent molecules.
H-Bond Acceptors 4The ether and amide oxygens act as versatile acceptors in the solvent-exposed or allosteric pockets.

Mechanistic Pathway & Workflow Visualization

Pharmacophore Hinge Hinge-Binding Core (e.g., Pyridine/Pyrimidine) Linker Aniline Nitrogen (Urea/Amine Linkage) Hinge->Linker C-N Bond Spacer Phenoxy Ether (Flexible Spacer) Linker->Spacer Phenyl Ring Tail N-cyclopropylacetamide (Solvent-Exposed/H-Bonding) Spacer->Tail Ether Linkage

Figure 1: Pharmacophore mapping of 2-(4-aminophenoxy)-N-cyclopropylacetamide in kinase inhibitors.

Workflow Start 2-(4-aminophenoxy)-N-cyclopropylacetamide (Starting Material) PathA Method A: Urea Formation Reagents: Ar-NCO, DCM, RT Start->PathA PathB Method B: Buchwald-Hartwig Reagents: Ar-X, Pd-cat, Base, Heat Start->PathB IPC IPC: LC-MS Monitoring Check m/z 207 [M+H]+ depletion PathA->IPC PathB->IPC ProdA Type II Kinase Inhibitor (DFG-out Binder) IPC->ProdA If Method A complete ProdB Type I/Allosteric Inhibitor (Hinge Binder) IPC->ProdB If Method B complete

Figure 2: Synthetic workflow logic and IPC validation for kinase inhibitor assembly.

Experimental Protocols & Self-Validating Systems

Application 1: Synthesis of Diaryl Urea-Based Type II Kinase Inhibitors

Causality: Diaryl ureas are a hallmark of Type II kinase inhibitors (which bind the inactive DFG-out conformation). The reaction between the aniline moiety of our building block and an aryl isocyanate is highly efficient. Dichloromethane (DCM) is selected as the solvent because it provides excellent solubility for the isocyanate while strictly minimizing competing hydrolysis reactions that would occur in protic solvents.

Step-by-Step Protocol:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-aminophenoxy)-N-cyclopropylacetamide (1.0 mmol, 206.2 mg).

  • Solvation: Dissolve the starting material in 10 mL of anhydrous DCM under an inert argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath. (Causality: Cooling mitigates the exothermic nature of the addition and prevents isocyanate dimerization).

  • Addition: Add the desired aryl isocyanate (1.05 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.

  • Self-Validating IPC (In-Process Control): The protocol requires a self-validating check to ensure complete conversion. Withdraw a 10 µL aliquot, dilute in 990 µL of LC-MS grade Methanol, and inject into the LC-MS. Validation Gate: The reaction is deemed complete only when the extracted ion chromatogram (EIC) for the starting aniline ( m/z 207.1 [M+H]+ ) shows <2% relative abundance compared to the product peak.

  • Isolation: Diaryl ureas typically exhibit low solubility in DCM. Filter the resulting white precipitate through a sintered glass funnel, wash with cold DCM (2 × 5 mL), and dry under high vacuum to afford the pure product.

Application 2: Buchwald-Hartwig Cross-Coupling for Heteroaryl Linkages

Causality: To build hinge-binding inhibitors, the aniline must be coupled to a halogenated heterocycle (e.g., 2-chloropyrimidine). Xantphos is explicitly selected as the phosphine ligand due to its wide bite angle (108°), which strongly promotes the reductive elimination step in the catalytic cycle and suppresses the formation of undesired diaryl ether byproducts.

Step-by-Step Protocol:

  • Preparation: In a 20 mL microwave vial, combine 2-(4-aminophenoxy)-N-cyclopropylacetamide (1.0 mmol, 206.2 mg), the heteroaryl chloride (1.0 mmol), Pd2​(dba)3​ (0.05 mmol, 45.8 mg), Xantphos (0.1 mmol, 57.8 mg), and Cs2​CO3​ (2.0 mmol, 651.6 mg).

  • Degassing: Add 10 mL of anhydrous 1,4-dioxane. Seal the vial and sparge the mixture with argon gas for 10 minutes. (Causality: Molecular oxygen rapidly oxidizes and deactivates the Pd(0) active catalyst species; rigorous degassing is non-negotiable).

  • Heating: Heat the reaction mixture to 95 °C in an oil bath for 12 hours.

  • Self-Validating IPC: Withdraw a 20 µL aliquot, filter through a micro-syringe filter to remove inorganic salts, dilute in Acetonitrile, and analyze via UPLC-MS. Validation Gate: Confirm the disappearance of the heteroaryl chloride isotope pattern and the presence of the desired product mass.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

Sources

Method

Strategic Incorporation of CAS 926261-52-1 in the Synthesis of Novel Covalent Small Molecule Inhibitors for Targeted Cancer Therapy

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The emergence of acquired resistance to targeted cancer therapies remains a significant clinical challenge. In non-small cell l...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The emergence of acquired resistance to targeted cancer therapies remains a significant clinical challenge. In non-small cell lung cancer (NSCLC), the T790M mutation in the Epidermal Growth Factor Receptor (EGFR) is a primary mechanism of resistance to first and second-generation tyrosine kinase inhibitors (TKIs). Third-generation inhibitors, such as Osimertinib, have been specifically designed to overcome this resistance by forming a covalent bond with a key cysteine residue in the ATP-binding site of the mutant receptor.[1] This application note provides a comprehensive guide for researchers on the strategic use of the key chemical intermediate, N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine (CAS 926261-52-1) , in the synthesis of these advanced covalent inhibitors. We present detailed protocols for the synthesis, purification, characterization, and biological evaluation of the resulting inhibitor, offering field-proven insights into the causality behind experimental choices to ensure reproducibility and success.

Part 1: The Central Role of CAS 926261-52-1 in Next-Generation EGFR Inhibitors

The compound identified by CAS number 926261-52-1, often referred to as "AZD9291 Aniline," represents a pivotal late-stage intermediate in the synthesis of Osimertinib (AZD9291) and its analogues.[2] Its molecular architecture is specifically tailored to present a reactive aniline group for the crucial final step: the introduction of an acrylamide "warhead." This warhead is essential for the inhibitor's mechanism of action, enabling it to act as an irreversible inhibitor of mutant EGFR.[1][3]

Chemical Profile of the Core Intermediate

The structure of CAS 926261-52-1 combines a substituted aniline with a 2-aminopyrimidine core, a privileged scaffold known to mimic the adenine ring of ATP, allowing it to competitively bind within the kinase ATP-binding pocket.[4][5]

Identifier Value
CAS Number 926261-52-1
Chemical Name N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine
Molecular Formula C₂₇H₃₁N₇O
Molecular Weight 485.59 g/mol [6]
Mechanism of Action and Targeted Signaling Pathway

Osimertinib potently and selectively inhibits both EGFR-sensitizing mutations and the T790M resistance mutation.[7] Its irreversible mechanism is achieved by the acrylamide moiety forming a covalent bond with the Cysteine-797 residue within the ATP-binding site of the mutant EGFR protein.[1] This covalent linkage permanently blocks the catalytic activity of the kinase.

The inhibition of EGFR prevents its autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades, primarily the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are critical for cancer cell proliferation and survival.[1] A key advantage of inhibitors derived from this scaffold is their selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to reduce the dose-limiting toxicities commonly seen with earlier-generation inhibitors.[7][8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR (e.g., T790M) RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Growth, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Osimertinib Osimertinib (Synthesized Inhibitor) Osimertinib->EGFR Covalent Inhibition

Caption: Inhibition of the EGFR signaling cascade by Osimertinib.

Part 2: Synthesis Protocol - Covalent Warhead Installation

This section details the final and critical step in the synthesis of Osimertinib: the amide coupling reaction between CAS 926261-52-1 and acryloyl chloride. This reaction installs the Michael acceptor (the acrylamide group) necessary for covalent bond formation with Cys797 of EGFR.

Experimental Rationale

The reaction is a standard acylation of an aniline. The choice of a mild organic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is crucial to deprotonate the aniline nitrogen, increasing its nucleophilicity, while also scavenging the HCl byproduct generated during the reaction. The reaction is initiated at a low temperature (0 °C) to control the exothermicity and minimize potential side reactions with the reactive acryloyl chloride. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Materials and Reagents
Reagent CAS Number Notes
CAS 926261-52-1926261-52-1The aniline core intermediate.
Acryloyl chloride814-68-6The "warhead" precursor. Highly reactive.
Triethylamine (TEA)121-44-8Base.
Dichloromethane (DCM)75-09-2Anhydrous, as solvent.
Saturated NaHCO₃ soln.144-55-8For aqueous workup.
BrineN/ASaturated NaCl solution for workup.
Anhydrous Na₂SO₄7757-82-6Drying agent.
Silica Gel7631-86-9For column chromatography.
Safety Precautions
  • Acryloyl chloride is highly corrosive, a lachrymator, and moisture-sensitive. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9]

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should occur within a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.[10]

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve CAS 926261-52-1 (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Acylation: Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once complete, carefully quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2x) and then brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product (Osimertinib) as a solid.[1]

Synthesis_Workflow Start Dissolve CAS 926261-52-1 in anhydrous DCM Cool Cool to 0 °C Start->Cool Add_Base Add Triethylamine (1.5 eq) Cool->Add_Base Add_Acyl Add Acryloyl Chloride (1.1 eq) dropwise at 0 °C Add_Base->Add_Acyl Warm_Stir Warm to Room Temp Stir for 3-4h Add_Acyl->Warm_Stir Monitor Monitor by TLC/LC-MS Warm_Stir->Monitor Monitor->Warm_Stir Incomplete Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Reaction Complete Purify Dry, Concentrate & Purify via Chromatography Workup->Purify End Pure Osimertinib (Final Product) Purify->End

Caption: Workflow for the synthesis of Osimertinib from its aniline precursor.

Part 3: Physicochemical Characterization of the Synthesized Inhibitor

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized small molecule inhibitor. This self-validating step ensures that subsequent biological assays are performed on a well-defined chemical entity.

Analytical Technique Purpose Expected Result for Osimertinib
LC-MS Confirm molecular weight and initial purity assessment.Expected [M+H]⁺ m/z: 499.61[11]
¹H NMR Elucidate the proton environment and confirm structural integrity.Characteristic peaks for vinyl protons of the acrylamide group, aromatic protons, and aliphatic protons of the side chain should be present and match reference spectra.
¹³C NMR Confirm the carbon skeleton of the molecule.Expected number of distinct carbon signals corresponding to the molecular structure.
HPLC Quantify the purity of the final compound.Purity ≥98% is desirable for biological assays.

Part 4: Protocols for Biological and Cellular Evaluation

After synthesis and characterization, the next critical phase is to validate the biological activity of the compound. The following protocols provide a framework for assessing the inhibitor's efficacy, from direct enzyme inhibition to cellular effects.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Principle: This assay quantifies the direct inhibitory effect of the synthesized compound on the enzymatic activity of the target kinase (e.g., EGFR T790M mutant). A common method is a luminescence-based assay that measures the amount of ATP remaining in solution after the kinase reaction. Less ATP indicates higher kinase activity.

Methodology (using a commercial kit like Kinase-Glo® as a basis): [12][13]

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the recombinant EGFR T790M enzyme, and the substrate peptide.

  • Inhibitor Addition: Add the diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate for the recommended time (e.g., 60 minutes) at room temperature.

  • Detection: Add the kinase detection reagent (e.g., Kinase-Glo® reagent), which lyses the cells and measures the remaining ATP via a luciferase reaction.

  • Measurement: Incubate as recommended and then measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).[13]

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_detect Detection & Analysis A Prepare Serial Dilutions of Inhibitor C Add Inhibitor Dilutions A->C B Add Kinase, Substrate, & Buffer B->C D Initiate with ATP & Incubate C->D E Add Detection Reagent (e.g., Kinase-Glo®) D->E F Measure Luminescence E->F G Calculate % Inhibition & Determine IC50 F->G

Caption: Experimental workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell Proliferation (MTT) Assay

Principle: The MTT assay is a colorimetric method used to assess the impact of the inhibitor on the metabolic activity and viability of cancer cells. It is particularly useful for evaluating potency in a cellular context using cell lines that harbor the relevant EGFR mutations (e.g., H1975 cells, which express the L858R/T790M mutations).[4][5]

Methodology: [5][13]

  • Cell Seeding: Seed H1975 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the synthesized inhibitor for a specified period (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of EGFR Pathway Phosphorylation

Principle: This technique provides mechanistic validation by directly observing the inhibitor's effect on the target's activity within the cell. By using antibodies specific to the phosphorylated forms of EGFR and its downstream effectors (like AKT and ERK), one can confirm that the compound inhibits the signaling pathway as intended.[5]

Methodology:

  • Cell Treatment: Culture H1975 cells and treat them with the inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the proliferation IC₅₀) for a defined period (e.g., 2-6 hours).

  • Cell Lysis: Lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK. A loading control (e.g., GAPDH or β-actin) should also be used.

  • Detection: Use a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Analyze the band intensities to determine the dose-dependent decrease in phosphorylation of EGFR and its downstream targets, confirming on-target pathway inhibition.

References

  • Reaction Biology. EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. Molecules. [Link]

  • Gáspár, R., et al. (2007). Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor. Biochemical and Biophysical Research Communications. [Link]

  • BPS Bioscience. EGFR Kinase Assay Kit. BPS Bioscience. [Link]

  • Li, Y., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. International Journal of Molecular Sciences. [Link]

  • Lin, Y.-L., et al. (2022). Hybrid Pharmacophore- and Structure-Based Virtual Screening Pipeline to Identify Novel EGFR Inhibitors That Suppress Non-Small Cell Lung Cancer Cell Growth. MDPI. [Link]

  • Google Patents. (2017). WO2017134051A1 - Improved process for the preparation of osimertinib (azd9291) or a salt thereof, and "azd9291 aniline" or a salt thereof.
  • Zhang, H., et al. (2025). Design, synthesis, and biological evaluation of Osimertinib–Cy7 (OSA-Cy7) conjugate as potential theranostic agent targeting activating EGFR mutations. Scientific Reports. [Link]

  • Brocklehurst, C. E., et al. (2020). Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor. Reaction Chemistry & Engineering. [Link]

  • Pharmaffiliates. Osimertinib-impurities. Pharmaffiliates. [Link]

  • Finlay, M. R. V., et al. (2014). Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor. Journal of Medicinal Chemistry. [Link]

  • Finlay, M. R. V., et al. (2014). Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor. University of Birmingham. [Link]

Sources

Application

Application Note: Advanced Amidation Protocols for 2-(4-Aminophenoxy)-N-cyclopropylacetamide Derivatives

Introduction & Mechanistic Rationale The compound 2-(4-aminophenoxy)-N-cyclopropylacetamide is a highly privileged building block in medicinal chemistry, frequently utilized as a core intermediate in the synthesis of mul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2-(4-aminophenoxy)-N-cyclopropylacetamide is a highly privileged building block in medicinal chemistry, frequently utilized as a core intermediate in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors and complex GPCR ligands. The structural architecture of this molecule features a terminal aniline moiety (4-aminophenoxy) which serves as the primary nucleophile for amide bond-forming reactions.

From a mechanistic standpoint, anilines are inherently weaker nucleophiles than aliphatic amines. The delocalization of the nitrogen lone pair into the adjacent aromatic π -system significantly reduces its reactivity [1]. Consequently, standard peptide coupling conditions that work well for primary aliphatic amines often result in sluggish reaction rates, incomplete conversion, or competitive side reactions when applied to this scaffold. To achieve high-yielding amidation, the carboxylic acid partner must be converted into a highly electrophilic intermediate (e.g., an active ester, mixed anhydride, or acyl chloride) prior to the introduction of the aniline .

This application note details three rigorously validated, self-consistent protocols for the amidation of 2-(4-aminophenoxy)-N-cyclopropylacetamide. Each method is tailored to specific project needs, ranging from discovery-scale library synthesis to process-scale manufacturing.

Experimental Design & Reagent Selection

The selection of the coupling reagent dictates the reaction pathway, the risk of epimerization (if the carboxylic acid is chiral), and the complexity of the downstream workup[1].

  • HATU / DIPEA (Protocol A): Uronium-based reagents like HATU generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This is the gold standard for sterically hindered or electronically deactivated couplings. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile[2].

  • T3P / Et₃N (Protocol B): While HATU is excellent for milligram-scale discovery chemistry, it suffers from poor atom economy and generates potentially explosive byproducts on a large scale. Propylphosphonic anhydride (T3P) forms a mixed anhydride intermediate and yields highly water-soluble phosphonic acid byproducts, making it the premier choice for process scale-up [3].

  • Acyl Chloride (Protocol C): For extremely unreactive systems where active esters fail, pre-forming the acyl chloride ensures maximum electrophilicity[4].

Workflow Decision Matrix

ProtocolSelection Start Carboxylic Acid + 2-(4-aminophenoxy)-N-cyclopropylacetamide Q1 Is the acid sterically hindered or highly unreactive? Start->Q1 Q2 Is scale-up required (>10 grams)? Q1->Q2 No / Moderate P_COCl Protocol C: Acyl Chloride (Maximum electrophilicity) Q1->P_COCl Yes (Extreme) P_HATU Protocol A: HATU/DIPEA (High reactivity, mg to g scale) Q2->P_HATU No P_T3P Protocol B: T3P/Et3N (Safe scale-up, easy workup) Q2->P_T3P Yes

Figure 1: Decision tree for selecting the optimal amidation protocol based on substrate properties.

Quantitative Data: Protocol Comparison

To facilitate method selection, the following table summarizes the operational metrics of each coupling strategy based on standard optimization data[3].

ProtocolCoupling ReagentReactive IntermediateTypical YieldEpimerization RiskWorkup ComplexityIdeal Scale
A HATU / DIPEAHOAt Active Ester85 - 95%ModerateHigh (Acid/Base washes)< 10 grams
B T3P / Et₃NMixed Anhydride80 - 90%LowLow (Water wash only)> 10 grams
C Oxalyl ChlorideAcyl Chloride70 - 85%HighModerateAny

Step-by-Step Methodologies

Protocol A: HATU-Mediated Amidation (Discovery Scale)

Causality Focus: Pre-activation is critical. Allowing the carboxylic acid to fully convert to the HOAt ester before introducing the weakly nucleophilic aniline prevents the base from degrading the starting materials.

Reagents:

  • Carboxylic Acid (1.2 equiv)

  • 2-(4-aminophenoxy)-N-cyclopropylacetamide (1.0 equiv)

  • HATU (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M relative to aniline)

Procedure:

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir the mixture at room temperature for 15–20 minutes to ensure complete formation of the HOAt active ester.

  • Nucleophilic Attack: Add 2-(4-aminophenoxy)-N-cyclopropylacetamide in one portion. Stir the reaction at room temperature for 4–12 hours.

  • In-Process Control (Self-Validation): Monitor via LC-MS. The reaction is complete when the mass of the starting aniline ( m/z [M+H]⁺ = 207.1) is fully consumed and the product mass is dominant.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

    • Wash with 1N HCl (3 × 5 vol) to remove excess DIPEA and unreacted aniline.

    • Wash with saturated aqueous NaHCO₃ (3 × 5 vol) to remove excess carboxylic acid and the acidic HOAt byproduct.

    • Wash with brine (1 × 5 vol), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

HATUMechanism Acid Carboxylic Acid (R-COOH) ActiveEster HOAt Active Ester Intermediate Acid->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Product Target Amide Product ActiveEster->Product Nucleophilic Attack Byproduct HOAt + Urea Byproducts ActiveEster->Byproduct Displacement Aniline 2-(4-aminophenoxy)- N-cyclopropylacetamide Aniline->Product

Figure 2: Mechanistic pathway of HATU-mediated activation and subsequent aniline amidation.

Protocol B: T3P-Mediated Amidation (Process Scale-Up)

Causality Focus: T3P activation is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation. The resulting phosphonic acid byproducts are highly water-soluble, eliminating the need for complex biphasic acid/base extractions.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • 2-(4-aminophenoxy)-N-cyclopropylacetamide (1.0 equiv)

  • T3P (50% solution in EtOAc, 1.5 equiv)

  • Triethylamine (Et₃N) or DIPEA (3.0 equiv)

  • EtOAc or 2-MeTHF (0.5 M)

Procedure:

  • Suspend the carboxylic acid, 2-(4-aminophenoxy)-N-cyclopropylacetamide, and Et₃N in EtOAc. Cool the mixture to 0 °C using an ice bath.

  • Add the T3P solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–8 hours. (If the acid is highly hindered, heat to 60 °C).

  • Workup: Quench the reaction by adding water (5 volumes). Stir vigorously for 15 minutes. Separate the layers. Wash the organic layer with water (2 × 5 vol) and brine (1 × 5 vol). The T3P byproducts will partition entirely into the aqueous phase. Dry and concentrate the organic layer.

Protocol C: Acyl Chloride Method (For Sterically Hindered Acids)

Causality Focus: Oxalyl chloride generates an acyl chloride, the most electrophilic carbonyl species. Pyridine acts as both a base to neutralize HCl and a nucleophilic catalyst (forming an acylpyridinium intermediate) to accelerate the reaction.

Procedure:

  • Dissolve the carboxylic acid (1.2 equiv) in anhydrous DCM. Add a catalytic amount of DMF (0.05 equiv).

  • Cool to 0 °C and add Oxalyl Chloride (1.5 equiv) dropwise. Stir for 2 hours at room temperature until gas evolution (CO and CO₂) ceases. Concentrate in vacuo to remove excess oxalyl chloride.

  • Redissolve the crude acyl chloride in DCM and cool to 0 °C.

  • Add a solution of 2-(4-aminophenoxy)-N-cyclopropylacetamide (1.0 equiv) and Pyridine (2.0 equiv) in DCM dropwise. Stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1N HCl, dry, and concentrate.

Troubleshooting & Self-Validating Systems

  • Incomplete Conversion (Protocol A): If LC-MS indicates stalled conversion, check the water content of the DMF. Water rapidly hydrolyzes the HOAt active ester back to the starting carboxylic acid. Always use anhydrous solvents packed under argon.

  • Epimerization of Chiral Acids: If coupling a carboxylic acid with an α -chiral center, the active ester can cyclize into an oxazolone intermediate, leading to racemization. To mitigate this, strictly limit the pre-activation time in Protocol A to <5 minutes, or switch to Protocol B (T3P), which is field-proven to suppress oxazolone formation[4].

  • Urea Byproduct Contamination: In carbodiimide/uronium couplings, trace urea byproducts can co-elute with the product. If TLC shows a persistent impurity just above the product baseline, utilize a reverse-phase C18 flash chromatography polish step (Water/Acetonitrile gradient with 0.1% TFA).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link][1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link][3]

Sources

Method

Application Notes and Protocols for the Chromatographic Purification of 2-(4-aminophenoxy)-N-cyclopropylacetamide

Introduction In the landscape of pharmaceutical research and drug development, the synthesis of novel small molecules is a cornerstone of innovation. 2-(4-aminophenoxy)-N-cyclopropylacetamide is one such molecule, featur...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the synthesis of novel small molecules is a cornerstone of innovation. 2-(4-aminophenoxy)-N-cyclopropylacetamide is one such molecule, featuring a constellation of functional groups—a primary aromatic amine, an ether linkage, and a cyclopropyl amide—that make it a compound of interest for further derivatization and biological screening. The journey from crude synthetic product to a highly purified active pharmaceutical ingredient (API) or intermediate is critically dependent on robust and efficient purification methodologies. High purity is not merely a desirable attribute; it is a prerequisite for accurate biological assays, toxicological studies, and eventual clinical efficacy.

The purification of compounds containing basic amine functionalities, such as 2-(4-aminophenoxy)-N-cyclopropylacetamide, presents a unique set of challenges in liquid chromatography.[1][2][3] The primary amine group can engage in strong, often undesirable, interactions with the stationary phase, particularly the acidic silanol groups on standard silica gel.[1][4] This can lead to a host of chromatographic issues, including poor peak shape (tailing), low resolution, and in some cases, irreversible adsorption and loss of the target compound.[1]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of why certain chromatographic strategies are chosen. We will explore a multi-modal approach to the purification of 2-(4-aminophenoxy)-N-cyclopropylacetamide, grounded in the principles of chemical structure and reactivity. By understanding the "causality behind experimental choices," you will be empowered to not only replicate these protocols but also to adapt and troubleshoot them for your specific synthetic outcomes. This document provides detailed protocols for Normal-Phase, Reverse-Phase, and Ion-Exchange chromatography, each a self-validating system designed for success.

Analysis of Physicochemical Properties

Before embarking on method development, a thorough understanding of the target molecule's physicochemical properties is essential. These properties dictate its behavior in a chromatographic system and guide the selection of the appropriate stationary and mobile phases.

PropertyValue (Predicted/Actual)Implication for Chromatography
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol Influences diffusion rates and loading capacity.
Structure alt text The presence of a primary aromatic amine, an amide, and an ether linkage suggests a polar molecule with a basic character.
pKa (of the anilinic amine) ~4-5 (Predicted)The amine group will be protonated at acidic pH, making the molecule cationic. This is a key consideration for both reverse-phase and ion-exchange chromatography.
Predicted LogP 1.5 - 2.5Indicates moderate lipophilicity, suggesting that both normal-phase and reverse-phase chromatography could be viable options.
UV Absorbance ~240 nm and ~290 nm (Predicted)The aromatic ring allows for straightforward detection using a UV detector.

Note: Predicted values are based on computational models and may vary from experimental data.

Strategic Approach to Purification

The purification strategy for 2-(4-aminophenoxy)-N-cyclopropylacetamide should be adaptable, as the optimal method will depend on the specific impurity profile of the crude synthetic mixture. A logical workflow for selecting the best purification method is outlined below.

Caption: Decision workflow for selecting a purification strategy.

Method 1: Modified Normal-Phase Flash Chromatography

Rationale and Mechanistic Insights

Normal-phase chromatography, with its polar stationary phase (typically silica gel) and non-polar mobile phase, is a powerful technique for separating compounds based on polarity.[5][6] However, the acidic nature of silica gel (due to surface silanol groups, Si-OH) can lead to strong ionic interactions with basic compounds like our target molecule.[1] This acid-base interaction is often the root cause of severe peak tailing and potential sample degradation.

To counteract this, we introduce a small amount of a basic modifier, such as triethylamine (TEA), into the mobile phase.[1][4] The TEA acts as a "silanol suppressor."[4] It competitively binds to the active silanol sites on the silica surface, effectively neutralizing them.[1] This prevents the primary amine of our target molecule from strongly adsorbing, resulting in a more symmetrical peak shape and improved recovery. An alternative to modifying the mobile phase is to use a stationary phase with a different chemistry, such as basic alumina or an amine-functionalized silica column.[1]

Detailed Protocol

1. Materials and Equipment:

  • Flash chromatography system with UV detector

  • Silica gel column (e.g., 40 g for a 100-500 mg scale purification)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

2. TLC Method Development:

  • Objective: To determine the optimal mobile phase composition for separation.

  • Procedure:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the TLC plate with the crude mixture.

    • Develop the plate in a TLC chamber with a starting mobile phase of 95:5 (v/v) DCM:MeOH.

    • Visualize the plate under UV light (254 nm).

    • If the target compound's Retention Factor (Rf) is too low (<0.2), incrementally increase the percentage of MeOH.

    • Once a suitable solvent system is found (target Rf ≈ 0.2-0.3), add 0.1-0.5% (v/v) of TEA to the mobile phase and re-run the TLC. Observe the improvement in spot shape (less streaking).

3. Sample Preparation:

  • Dry Loading (Recommended):

    • Dissolve the crude product (e.g., 250 mg) in a minimal amount of a strong solvent (e.g., MeOH or DCM).

    • Add 1-2 g of silica gel to the solution.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder. This ensures a narrow injection band and better resolution.

  • Liquid Injection:

    • Dissolve the crude product in the smallest possible volume of the initial mobile phase or a slightly stronger solvent. Note: Using a solvent much stronger than the mobile phase can lead to band broadening.

4. Flash Chromatography Execution:

  • Column: 40 g Silica Gel

  • Mobile Phase A: Dichloromethane (DCM) + 0.1% Triethylamine

  • Mobile Phase B: Methanol (MeOH) + 0.1% Triethylamine

  • Equilibration: Equilibrate the column with 100% Mobile Phase A for 3-5 column volumes (CV).

  • Loading: Load the prepared sample onto the column.

  • Gradient:

    • 0-2 CV: 100% A (Isocratic hold)

    • 2-12 CV: Linear gradient from 0% B to 10% B

    • 12-15 CV: 10% B (Isocratic hold)

  • Flow Rate: 40 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Fraction Collection: Collect fractions based on UV absorbance.

5. Post-Purification Analysis:

  • Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure. The use of volatile modifiers like TEA is advantageous as they can be removed during evaporation.

Method 2: Reverse-Phase High-Performance Liquid Chromatography (HPLC)

Rationale and Mechanistic Insights

Reverse-phase chromatography is the workhorse of the pharmaceutical industry, prized for its reproducibility and applicability to a wide range of polar to moderately non-polar compounds.[7] In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[8]

For basic compounds like 2-(4-aminophenoxy)-N-cyclopropylacetamide, controlling the mobile phase pH is crucial.[1][9] At a low pH (e.g., around 2-3), the primary amine will be protonated (R-NH₃⁺). This can improve retention on some modern "ultra-inert" stationary phases and often leads to sharper peaks by minimizing secondary interactions with any residual, un-capped silanols on the stationary phase.[10]

Trifluoroacetic acid (TFA) is a common mobile phase additive for this purpose.[11][12] It serves two main functions:

  • pH Control: A 0.1% TFA solution maintains a low pH, ensuring the amine is consistently protonated.[11]

  • Ion-Pairing: The trifluoroacetate anion (CF₃COO⁻) can form a transient, neutral ion-pair with the protonated amine (R-NH₃⁺). This neutral complex has increased hydrophobicity, leading to better retention on the C18 stationary phase.[11][13]

This method provides excellent resolution and is highly suitable for achieving analytical-grade purity.

Detailed Protocol

1. Materials and Equipment:

  • Preparative or Semi-Preparative HPLC system with a UV detector and fraction collector.

  • C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm for semi-prep scale).

  • Solvents: HPLC-grade Water, HPLC-grade Acetonitrile (ACN), Trifluoroacetic Acid (TFA).

2. Analytical Method Development:

  • Objective: To establish the separation conditions on a smaller, analytical scale before scaling up.

  • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Procedure:

    • Inject a small amount of the dissolved crude mixture.

    • Run a scout gradient (e.g., 5% to 95% B over 15 minutes).

    • Identify the retention time of the target compound.

    • Optimize the gradient to maximize resolution around the target peak. A typical starting point for this compound might be a gradient from 20% to 50% ACN.

3. Preparative HPLC Protocol:

  • Column: C18, 10 µm, 250 x 21.2 mm

  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 3 column volumes.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a 50:50 mixture of Mobile Phase A and B. Filter the solution through a 0.45 µm filter to remove particulates.

  • Injection Volume: Dependent on column loading capacity and sample concentration (e.g., 1-5 mL).

  • Gradient (Example):

    • Flow Rate: 20 mL/min

    • 0-5 min: 25% B (Isocratic hold)

    • 5-25 min: Linear gradient from 25% B to 55% B

    • 25-28 min: Linear gradient to 95% B (column wash)

    • 28-30 min: 95% B (hold)

    • 30-32 min: Return to 25% B

  • Detection: UV at 254 nm.

  • Fraction Collection: Trigger collection based on the UV signal corresponding to the target peak.

4. Post-Purification Work-up:

  • Combine the pure fractions.

  • Most of the acetonitrile can be removed by rotary evaporation.

  • The remaining aqueous solution can be neutralized with a mild base (e.g., sodium bicarbonate solution) and then extracted with a suitable organic solvent (e.g., Ethyl Acetate).

  • Alternatively, for small scales, the aqueous solution can be frozen and lyophilized to yield the TFA salt of the product.

Method 3: Ion-Exchange Chromatography (IEX)

Rationale and Mechanistic Insights

Ion-exchange chromatography offers a highly selective purification method based on the net charge of the molecule.[14][15] Since 2-(4-aminophenoxy)-N-cyclopropylacetamide contains a basic amine, it will be positively charged (cationic) at a pH below its pKa. This allows it to be captured by a strong cation-exchange (SCX) resin.[16][17]

The SCX stationary phase contains negatively charged functional groups (e.g., sulfonic acid).[17] The purification process follows a "bind-and-elute" strategy:

  • Loading/Binding: The crude material is loaded onto the column under acidic conditions (pH < pKa of the amine), where the target compound is protonated and binds to the resin. Neutral and acidic impurities pass through the column and are washed away.

  • Elution: The bound target compound is then released (eluted) by introducing a mobile phase containing a competing base (e.g., ammonia in methanol) or a high concentration of counter-ions. The stronger base displaces the target compound from the resin.

This technique is exceptionally effective for removing non-basic impurities and can significantly increase the purity of the target compound in a single step.[16]

Detailed Protocol

1. Materials and Equipment:

  • Glass chromatography column or pre-packed Strong Cation Exchange (SCX) cartridge.

  • SCX Resin (e.g., sulfonic acid functionalized silica or polymer).

  • Solvents: Methanol (MeOH), Acetic Acid, Ammonium Hydroxide (or Ammonia in Methanol solution).

2. Column/Cartridge Preparation:

  • If using loose resin, pack a glass column to the desired bed volume.

  • Wash the resin/cartridge sequentially with:

    • Methanol (3-5 CV)

    • Water (3-5 CV)

    • 1 M Hydrochloric Acid (to ensure full protonation of the resin, optional but good practice).

    • Water (until eluent is neutral).

    • Methanol (to condition for loading).

3. Sample Loading:

  • Dissolve the crude material in a minimal amount of methanol, adding a small amount of acetic acid (e.g., 1% v/v) to ensure the target amine is fully protonated.

  • Load the solution onto the top of the equilibrated SCX column/cartridge at a slow flow rate to ensure efficient binding.

  • Collect the flow-through.

4. Washing Step:

  • Wash the column with methanol (5-10 CV) to elute any neutral or weakly bound impurities. Monitor the UV absorbance of the eluent until it returns to baseline.

5. Elution Step:

  • Elute the bound product from the column using a basic mobile phase. A common choice is 2-5% ammonium hydroxide in methanol.

  • Collect fractions and monitor by TLC or LC-MS. The product should elute as a sharp band.

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure. The use of a volatile base like ammonia is critical as it is easily removed, yielding the free-base form of the purified compound.

Caption: Workflow for Strong Cation Exchange (SCX) purification.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing (Normal-Phase) Strong interaction between the amine and acidic silica.Increase the concentration of the basic modifier (e.g., TEA) in the mobile phase. Switch to a less acidic stationary phase like alumina or an amine-functionalized column.[1]
Poor Resolution (Any Mode) Inappropriate mobile phase composition or gradient. Column overloading.Optimize the gradient slope to be shallower around the elution point of the target. Reduce the amount of sample loaded onto the column.
Low Recovery Irreversible adsorption to the stationary phase. Compound degradation on the column.For Normal-Phase, ensure a sufficient amount of basic modifier is used. For Reverse-Phase, check the pH stability of the compound; if it is unstable at low pH, consider using a buffered mobile phase at a higher pH.
Split or Broad Peaks (Reverse-Phase) Secondary interactions with silanols. Mass transfer issues.Ensure adequate ion-pairing agent (TFA) or buffer is used.[11] Try a different organic modifier (e.g., methanol instead of acetonitrile). Use a column with a more inert packing material.[10]

Conclusion

The purification of 2-(4-aminophenoxy)-N-cyclopropylacetamide is a tractable but nuanced challenge that benefits from a systematic and chemically-informed approach. The presence of a primary aromatic amine is the dominant factor influencing chromatographic behavior, necessitating specific strategies to mitigate undesirable interactions with stationary phases.

For rapid, large-scale purification where moderate purity is acceptable, Modified Normal-Phase Flash Chromatography with a basic additive is an efficient choice. For achieving high-purity material suitable for analytical standards or late-stage development, Reverse-Phase HPLC with a TFA-modified mobile phase offers superior resolution and reproducibility. Finally, when the crude mixture contains impurities that are difficult to separate by polarity alone, Ion-Exchange Chromatography provides an orthogonal and highly selective method for isolating the basic target compound.

By understanding the principles behind each of these methods, researchers can confidently select and optimize a purification strategy that meets the specific demands of their project, ensuring the integrity and quality of this valuable synthetic intermediate.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Chromatography Online. (2008, October 27). The role of TFA on Reverse phase chromatography?Link

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?Link

  • Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. Link

  • GSC Online Press. (2025, March 31). Ion exchange chromatography: A comprehensive review. Link

  • Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide. Link

  • Molnár, I., & Horváth, C. (1976). Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical chemistry, 22(9), 1497–1502. Link

  • LCGC International. (2021, March 11). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. Link

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?Link

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Link

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?Link

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Link

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Link

  • Advanced Chromatography Technologies. (n.d.). The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Link

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Link

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Link

  • Purolite. (n.d.). Ion Exchange Chromatography. Link

  • Thermo Fisher Scientific. (1996, July 26). Application Note 106 - Ion Chromatography in the Pharmaceutical Industry. Link

  • Creative Proteomics. (n.d.). Reversed Phase Ion Pair Chromatography in Amino Acid Analysis. Link

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Link

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Link

  • Taylor & Francis Online. (2011, November 9). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Link

  • Phenomenex. (n.d.). A Practical Guide to HPLC of Peptides and Proteins. Link

  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Link

  • LCGC International. (2022, April 16). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Link

Sources

Application

The Crucial Role of Accurate Identification in Chemical Synthesis: A Case Study of CAS 926261-52-1

Initial investigations to develop a comprehensive guide on the scale-up and pilot plant synthesis for the compound designated by CAS number 926261-52-1 have been halted due to a significant roadblock: the inability to de...

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Author: BenchChem Technical Support Team. Date: March 2026

Initial investigations to develop a comprehensive guide on the scale-up and pilot plant synthesis for the compound designated by CAS number 926261-52-1 have been halted due to a significant roadblock: the inability to definitively identify the chemical entity associated with this identifier.

Extensive searches across multiple chemical databases and scientific literature sources have failed to yield a conclusive chemical name, structure, or any associated synthetic procedures for CAS 926261-52-1. This critical first step is the bedrock upon which all subsequent process development, safety protocols, and scale-up considerations are built.

The development of robust and reliable application notes and protocols for chemical synthesis, particularly for an audience of researchers, scientists, and drug development professionals, demands the highest level of scientific integrity and accuracy. Without a confirmed chemical identity, any attempt to outline a synthetic route, detail purification methods, or discuss pilot plant considerations would be purely speculative and scientifically unsound.

The process of scaling up a chemical synthesis from the laboratory bench to a pilot plant is a complex undertaking. It requires a deep understanding of the reaction mechanism, kinetics, thermodynamics, and potential hazards associated with the specific chemical transformations. Key considerations in this process include:

  • Raw Material Sourcing and Specification: The quality and purity of starting materials are paramount.

  • Process Safety and Hazard Analysis: A thorough understanding of potential exothermic events, toxic byproducts, and handling precautions is essential.

  • Equipment Selection and Engineering Design: The choice of reactors, purification apparatus, and monitoring equipment is dictated by the specific chemistry.

  • Process Analytical Technology (PAT): Implementing real-time monitoring is crucial for process control and optimization.

  • Waste Management and Environmental Considerations: Developing a sustainable and compliant process for handling byproducts and waste streams is a regulatory and ethical necessity.

Each of these critical aspects is intrinsically linked to the precise chemical structure and properties of the target molecule. Therefore, in the absence of a verifiable identity for CAS 926261-52-1, it is impossible to provide the detailed, expert-driven guidance requested.

We urge the end-user to verify the provided CAS number for accuracy. An incorrect or outdated identifier is a common reason for a lack of public information. Once the correct chemical identity is established, a thorough and scientifically rigorous guide to its scale-up and pilot plant synthesis can be developed.

Method

Application Notes and Protocols for In Vitro Assay Sample Preparation using 2-(4-aminophenoxy)-N-cyclopropylacetamide

Introduction: Navigating the Nuances of a Novel Phenoxy-Cyclopropylacetamide Scaffold The compound 2-(4-aminophenoxy)-N-cyclopropylacetamide represents a unique chemical scaffold, integrating an aminophenoxy moiety, char...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Nuances of a Novel Phenoxy-Cyclopropylacetamide Scaffold

The compound 2-(4-aminophenoxy)-N-cyclopropylacetamide represents a unique chemical scaffold, integrating an aminophenoxy moiety, characteristic of various kinase inhibitors and pharmacologically active agents, with an N-cyclopropylacetamide group. The cyclopropyl ring is a fascinating bioisostere often employed in medicinal chemistry to enhance metabolic stability, potency, and membrane permeability, while also imposing conformational constraints.[1] However, the cyclopropylamine substructure can also be susceptible to specific metabolic pathways, such as oxidation by cytochrome P450 enzymes, which may lead to reactive intermediates.[2][3]

These structural features necessitate a carefully considered approach to in vitro assay sample preparation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to prepare 2-(4-aminophenoxy)-N-cyclopropylacetamide for a range of in vitro assays. The protocols herein are designed to be robust starting points, emphasizing the principles of solubility, stability, and matrix compatibility that are crucial for generating reliable and reproducible data.

Physicochemical Properties and Handling

While specific experimental data for 2-(4-aminophenoxy)-N-cyclopropylacetamide is not extensively available, we can infer key properties from its constituent parts to guide its handling.

PropertyInferred Characteristic & RationaleHandling Recommendation
Solubility The aromatic rings suggest poor aqueous solubility. The molecule is likely soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol. Kinetic solubility is expected to differ from thermodynamic solubility.[4][5]Prepare high-concentration stock solutions in 100% DMSO. For aqueous assay buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[5]
Stability The aminophenoxy group may be susceptible to oxidation. The cyclopropylamine moiety can be sensitive to pH and may undergo ring-opening under certain metabolic conditions.[2][3]Prepare fresh working solutions from frozen aliquots. Store stock solutions at -20°C or -80°C, protected from light. Conduct preliminary stability tests in assay buffer.
pKa The primary aromatic amine will have a pKa in the acidic range, making its charge state pH-dependent.Consider the pH of your assay buffer, as it will affect the compound's charge and potentially its interaction with biological targets and its solubility.

Core Workflow for In Vitro Sample Preparation

The following diagram illustrates a generalized workflow for preparing 2-(4-aminophenoxy)-N-cyclopropylacetamide for in vitro testing. Subsequent sections will provide detailed protocols for each stage.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation cluster_2 Phase 3: Sample Cleanup (If Required) stock_prep 1. Stock Solution Preparation (High Concentration in DMSO) storage 2. Aliquoting & Storage (-20°C or -80°C) stock_prep->storage Avoid freeze-thaw cycles working_sol 3. Preparation of Working Solutions (Serial Dilution) storage->working_sol assay_plate 4. Dosing of Assay Plates working_sol->assay_plate Maintain consistent solvent conc. cell_lysis 5a. Cell Lysis (For intracellular targets) assay_plate->cell_lysis For complex matrices ppt 5b. Protein Precipitation cell_lysis->ppt spe 5c. Solid-Phase Extraction (SPE) cell_lysis->spe analysis 6. Analysis (e.g., LC-MS, Plate Reader) ppt->analysis spe->analysis

Caption: General workflow for preparing 2-(4-aminophenoxy)-N-cyclopropylacetamide.

Detailed Protocols

Protocol 1: Preparation of High-Concentration Stock Solutions

Objective: To create a stable, high-concentration stock solution for long-term storage and subsequent dilutions.

Causality: Using an organic solvent like DMSO is necessary due to the predicted poor aqueous solubility of the compound.[5] A high concentration (e.g., 10-50 mM) minimizes the volume of solvent added to the final assay, reducing potential solvent-induced artifacts.[5]

Materials:

  • 2-(4-aminophenoxy)-N-cyclopropylacetamide (solid)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Pre-weighing: Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.

  • Weighing: Carefully weigh a precise amount of 2-(4-aminophenoxy)-N-cyclopropylacetamide into the tube.

  • Solvent Addition: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). Add the calculated volume of DMSO to the solid compound.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but monitor for any signs of degradation.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-to-medium term storage or at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions and Serial Dilutions for IC50 Determination

Objective: To prepare a series of dilutions to determine the dose-response relationship of the compound in an in vitro assay.

Causality: Serial dilutions allow for the testing of a wide range of concentrations to accurately determine parameters like the half-maximal inhibitory concentration (IC50).[6] It is crucial to maintain a consistent final solvent concentration across all wells to ensure that any observed effects are due to the compound and not the solvent.[6][7]

Materials:

  • 10 mM stock solution of 2-(4-aminophenoxy)-N-cyclopropylacetamide in DMSO

  • Appropriate sterile assay buffer or cell culture medium

  • Sterile 96-well or 384-well plates

  • Calibrated single and multichannel pipettes

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in the assay buffer or medium. For example, to achieve a final starting concentration of 100 µM in the assay with a 1:100 final dilution, create a 10 mM intermediate stock.

  • Serial Dilution Series (10-fold example):

    • Add 180 µL of assay buffer to wells 2 through 8 of a dilution plate row.

    • Add 200 µL of the 10 mM intermediate stock to well 1.

    • Transfer 20 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Change the pipette tip and transfer 20 µL from well 2 to well 3. Mix thoroughly.

    • Continue this process down the row to create a dilution series.[8][9]

  • Dosing the Assay Plate:

    • Transfer a small, consistent volume (e.g., 2 µL) from each well of the dilution plate to the corresponding wells of the final assay plate containing cells or reagents (e.g., in 198 µL of medium).

    • Include a "vehicle control" group that receives the same final concentration of DMSO as the treated groups but without the compound.

G cluster_0 Serial Dilution Plate cluster_1 Final Assay Plate W1 Well 1 (10 mM) W2 Well 2 (1 mM) W1->W2 Transfer 20 µL A1 Well A1 (100 µM final) W1->A1 Transfer 2 µL W3 Well 3 (100 µM) W2->W3 Transfer 20 µL A2 Well A2 (10 µM final) W2->A2 Transfer 2 µL W4 Well 4 (10 µM) W3->W4 Transfer 20 µL A3 Well A3 (1 µM final) W3->A3 Transfer 2 µL W5 ... W4->W5 A4 Well A4 (100 nM final) W4->A4 Transfer 2 µL A5 ... W5->A5

Caption: Workflow for preparing serial dilutions for an IC50 assay.

Protocol 3: Sample Preparation from Cell Lysates for Target Engagement or Biomarker Analysis

Objective: To extract 2-(4-aminophenoxy)-N-cyclopropylacetamide from a complex biological matrix (cell lysate) for quantification, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality: Cellular components, particularly proteins, can interfere with analytical techniques like LC-MS.[10] Protein precipitation is a rapid and effective method to remove the majority of these interfering macromolecules.[11]

Materials:

  • Treated cell pellets

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer, user-defined)

  • Ice-cold acetonitrile (ACN) containing an appropriate internal standard

  • Centrifuge capable of 4°C and >12,000 x g

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Cell Harvesting: After treatment, aspirate the media and wash the cell monolayer with ice-cold PBS.

  • Lysis: Add an appropriate volume of lysis buffer to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice as required by the lysis protocol.

  • Homogenization: Briefly sonicate or vortex the lysate to ensure complete cell disruption.

  • Protein Quantification: Take a small aliquot of the lysate to determine the total protein concentration. This is crucial for normalizing the compound concentration.

  • Protein Precipitation:

    • To 100 µL of cell lysate, add 300 µL of ice-cold acetonitrile (a 3:1 ratio is a good starting point). The acetonitrile should contain a known concentration of an internal standard (a structurally similar compound not present in the sample).

    • Vortex vigorously for 30 seconds to 1 minute.

    • Incubate at -20°C for at least 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized compound and internal standard, without disturbing the protein pellet.

  • Analysis: The supernatant can be directly injected into an LC-MS system or evaporated to dryness and reconstituted in a mobile-phase compatible solvent for analysis.[11][12]

Advanced Sample Cleanup: Solid-Phase Extraction (SPE)

For cleaner samples, especially from matrices like plasma or for highly sensitive assays, Solid-Phase Extraction (SPE) may be necessary.

Causality: SPE provides a more thorough cleanup than protein precipitation by separating the analyte from interfering matrix components based on physicochemical properties.[13] This can reduce ion suppression in mass spectrometry and improve assay robustness.

A generic reversed-phase SPE protocol would involve:

  • Conditioning: Wetting the sorbent with an organic solvent (e.g., methanol).

  • Equilibration: Rinsing the sorbent with an aqueous solution similar to the sample matrix.

  • Loading: Applying the pre-treated sample (e.g., diluted cell lysate or plasma).

  • Washing: Rinsing the sorbent with a weak solvent to remove interfering compounds while retaining the analyte.

  • Elution: Using a strong organic solvent to desorb and collect the analyte of interest.

The choice of sorbent and solvents must be empirically determined based on the properties of 2-(4-aminophenoxy)-N-cyclopropylacetamide.

Conclusion and Best Practices

The successful use of 2-(4-aminophenoxy)-N-cyclopropylacetamide in in vitro assays is contingent upon meticulous sample preparation. The protocols outlined in this guide provide a foundation for handling this novel compound. Researchers must remain mindful of its inferred properties—particularly its solubility and stability—and should not hesitate to optimize these methods for their specific assay systems. As with any new chemical entity, empirical validation of these sample preparation steps is not just recommended; it is essential for the integrity of the resulting data.

References

  • Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Available at: [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Available at: [Link]

  • Basu, S. S., et al. (2011). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Journal of Biomolecular Techniques. Available at: [Link]

  • Sitarska, A. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • News-Medical.Net. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Available at: [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Available at: [Link]

  • PubChem. (n.d.). N-cyclopropylacetamide. National Center for Biotechnology Information. Available at: [Link]

  • James, T., et al. (2019). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ideXlab. (n.d.). Cyclopropylamine - Explore the Science & Experts. Available at: [Link]

  • Schebb, N. H., et al. (2008). Fast sample preparation and liquid chromatography–tandem mass spectrometry method for assaying cell lysate acetylcholine. Journal of Chromatography A. Available at: [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]

  • Singh, U. P., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • ResearchGate. (2017). How we set the series of concentration for the IC50 assay?. Available at: [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Available at: [Link]

  • Gilbert, A. M., et al. (2010). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of Medicinal Chemistry. Available at: [Link]

  • Sun, Q., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. Available at: [Link]

  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology. Available at: [Link]

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  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Arivazhagan, G., et al. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Polycyclic Aromatic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). A small molecule enhances RNA interference and promotes microRNA processing. Available at: [Link]

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  • NextSDS. (n.d.). 2-(4-aminophenyl)-N-cyclopropylacetamide — Chemical Substance Information. Available at: [Link]

  • Borbás, A., et al. (2015). Conformational Features of Secondary N-Cyclopropyl Amides. The Journal of Organic Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-N-cyclopropylacetamide. National Center for Biotechnology Information. Available at: [Link]

  • Bischof, J., et al. (2016). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]

  • PubChem. (n.d.). 2-(4-chlorophenoxy)-N-(cyclopropylmethyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2-(4-chlorophenoxy)-N-cyclopropyl-N-ethylacetamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2-(cyclopropylamino)-N-[4-[4-[(5-methyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][2][14][15]triazin-2-yl]sulfanylphenyl]acetamide. National Center for Biotechnology Information. Available at: [Link]

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  • Al-Suwaidan, I. A., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

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Sources

Application

Application Note: Strategies for the Derivatization of the Primary Aniline in 2-(4-aminophenoxy)-N-cyclopropylacetamide for SAR Studies

Abstract: This document provides a comprehensive guide for the chemical modification of the primary aniline group of 2-(4-aminophenoxy)-N-cyclopropylacetamide, a common scaffold in medicinal chemistry. The derivatization...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the chemical modification of the primary aniline group of 2-(4-aminophenoxy)-N-cyclopropylacetamide, a common scaffold in medicinal chemistry. The derivatization of this moiety is a critical step in establishing Structure-Activity Relationships (SAR) to optimize lead compounds. We present detailed protocols for several robust and versatile derivatization strategies, including N-acylation, N-sulfonylation, N-alkylation via reductive amination, and urea/thiourea formation. Each protocol is accompanied by mechanistic insights, experimental workflows, and characterization guidelines to ensure reproducible and verifiable results for researchers in pharmaceutical and drug discovery settings.

Introduction: The Strategic Importance of Aniline Derivatization

The compound 2-(4-aminophenoxy)-N-cyclopropylacetamide serves as a valuable starting point for chemical library synthesis. Its structure features a primary aromatic amine (aniline) which is a key handle for chemical modification. Altering the substituents on this nitrogen atom allows for the systematic exploration of chemical space around a core scaffold. This exploration is fundamental to understanding how modifications to a molecule's electronic properties, lipophilicity, and steric profile can impact its biological activity, selectivity, and pharmacokinetic properties.[1][2]

Aniline moieties are prevalent in marketed drugs but can also be associated with metabolic liabilities.[3] Therefore, their derivatization is not only a tool for improving potency but also a strategy for mitigating potential toxicity by blocking sites of metabolic oxidation.[1][3] This guide provides researchers with a validated set of tools to generate diverse analogs of 2-(4-aminophenoxy)-N-cyclopropylacetamide, enabling comprehensive SAR studies.

Core Derivatization Protocols

This section details four primary methods for modifying the aniline nitrogen. Each protocol has been optimized for clarity and reproducibility.

N-Acylation: Formation of Amides

N-acylation is a reliable method for introducing a wide variety of substituents. The resulting amides are generally stable and can act as hydrogen bond donors or acceptors, significantly influencing interactions with biological targets. The reaction proceeds via a nucleophilic acyl substitution where the aniline nitrogen attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride.[4]

The use of a mild base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the HCl generated during the reaction with acyl chlorides, driving the reaction to completion.[4] Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve a wide range of reactants.[4] The reaction is typically initiated at 0 °C to control the exothermic nature of the acylation.[4]

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aniline (1.0 eq) & Triethylamine (1.2 eq) in anhydrous DCM B Cool solution to 0 °C (Ice Bath) A->B D Add Acyl Chloride solution dropwise to the stirred aniline solution B->D C Prepare Acyl Chloride (1.1 eq) in anhydrous DCM C->D E Allow reaction to warm to RT and stir for 2-12 hours D->E F Quench with H2O E->F G Wash with sat. NaHCO3 (aq) then Brine F->G H Dry organic layer (Na2SO4), filter, and concentrate G->H I Purify via Column Chromatography or Recrystallization H->I cluster_reactants Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Combine Aniline (1.0 eq) & Aldehyde/Ketone (1.2 eq) in Dichloroethane (DCE) B Add Acetic Acid (1.1 eq) as catalyst A->B C Stir at RT for 1 hour B->C D Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise C->D E Stir at RT for 12-24 hours D->E F Quench with sat. NaHCO3 (aq) E->F G Extract with DCM F->G H Dry organic layer (Na2SO4), filter, and concentrate G->H I Purify via Column Chromatography H->I

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(4-Aminophenoxy)-N-cyclopropylacetamide Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(4-aminophenoxy)-N-cyclopropylacetamide , a critical building block often utilized in the development of kinase inhibitors and other advanced pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-aminophenoxy)-N-cyclopropylacetamide , a critical building block often utilized in the development of kinase inhibitors and other advanced pharmaceutical intermediates.

This guide is engineered for research scientists and process chemists. It bypasses generic advice to address the specific mechanistic bottlenecks, thermodynamic challenges, and catalytic vulnerabilities encountered during the two-step synthesis: the O-alkylation of 4-nitrophenol, followed by the catalytic reduction of the nitro intermediate.

Section 1: Step 1 — O-Alkylation Troubleshooting & FAQs

The first step involves the Williamson ether synthesis between 4-nitrophenol and 2-chloro-N-cyclopropylacetamide to form 2-(4-nitrophenoxy)-N-cyclopropylacetamide.

Q: Why is my O-alkylation yield plateauing at 60-70%, with unreacted 4-nitrophenol remaining in the mixture? A: The electrophile, 2-chloro-N-cyclopropylacetamide, is only moderately reactive. While potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) is the standard system for deprotonating 4-nitrophenol[1], the subsequent Sₙ2 displacement can stall kinetically. To break this plateau, add a catalytic amount of Potassium Iodide (0.1 eq KI). This initiates a Finkelstein reaction, converting the alpha-chloride into a highly reactive alpha-iodide intermediate in situ. This mechanistic intervention accelerates the Sₙ2 displacement before side reactions can occur, routinely pushing yields above 90%.

Q: Could the 2-chloro-N-cyclopropylacetamide be undergoing N-alkylation instead of the desired O-alkylation? A: O-alkylation is both thermodynamically and kinetically favored here due to strict pKa differentials. 4-Nitrophenol has a pKa of ~7.1, making it easily and fully deprotonated by K₂CO₃ to form a highly nucleophilic phenoxide[1]. The secondary amide of the cyclopropylacetamide has a much higher pKa (~15-16) and remains protonated under these mild basic conditions. However, if you use a stronger base (like NaH) or exceed temperatures of 80 °C, you risk deprotonating the amide or hydrolyzing the starting material. Maintain the reaction strictly at 60 °C.

Section 2: Step 2 — Nitro Reduction Troubleshooting & FAQs

The second step involves the reduction of 2-(4-nitrophenoxy)-N-cyclopropylacetamide to the final amine using Palladium on Carbon (Pd/C) and hydrogen gas.

Q: My Pd/C hydrogenation is stalling, and LC-MS shows a major impurity at M+16 relative to the desired product. What is this and how do I fix it? A: The M+16 peak corresponds to the hydroxylamine intermediate (Ar-NHOH) . According to the electrochemical Haber mechanism for nitro reduction, the transformation proceeds stepwise: Nitro → Nitroso → Hydroxylamine → Amine[2]. The final cleavage of the hydroxylamine N-O bond to form the amine is the rate-limiting step[3]. This step frequently stalls if hydrogen mass transfer is insufficient or if the catalyst is partially deactivated[4]. To push the reaction to completion, you must increase the hydrogen pressure (3–5 bar), ensure vigorous mechanical stirring (gas-liquid mixing), and utilize a polar protic solvent like methanol to maintain the solubility of the intermediates[5].

Q: Even with high H₂ pressure, my reduction fails to initiate at all. What causes complete catalyst deactivation? A: Complete failure to initiate is almost always caused by catalyst poisoning from Step 1 carryover. Palladium active sites are highly sensitive to coordinating species. If residual DMF or iodide ions (if KI was used as a catalyst) remain in the isolated 2-(4-nitrophenoxy)-N-cyclopropylacetamide, they will permanently bind to the Pd surface, halting the catalytic cycle. A rigorous aqueous workup—specifically, multiple high-volume water washes during the precipitation of the Step 1 intermediate—is a self-validating requirement to ensure successful downstream hydrogenation.

Section 3: Quantitative Optimization Data

The following self-validating data tables summarize the causality of different reaction parameters on the overall yield and purity profile of both synthetic steps.

Table 1: Step 1 O-Alkylation Optimization
BaseSolventAdditiveTemp (°C)Conversion (%)Isolated Yield (%)
K₂CO₃MeCNNone606558
K₂CO₃DMFNone608275
K₂CO₃ DMF 0.1 eq KI 60 >99 94
NaHDMFNone257050 (Impure)
Table 2: Step 2 Nitro Reduction Optimization
CatalystSolventH₂ Pressure (bar)Time (h)Hydroxylamine (%)Amine Yield (%)
5% Pd/CEtOAc1 (Balloon)124550
10% Pd/CMeOH1 (Balloon)121582
10% Pd/C MeOH 3 (Autoclave) 4 <1 96
Fe / NH₄ClEtOH/H₂ON/A (Reflux)6<188

Section 4: Standardized Experimental Protocols

Protocol A: Synthesis of 2-(4-nitrophenoxy)-N-cyclopropylacetamide
  • Initiation: Charge a clean, dry reactor with 4-nitrophenol (1.00 eq) and anhydrous DMF (5 volumes).

  • Deprotonation: Add anhydrous K₂CO₃ (2.00 eq) and KI (0.10 eq). Stir at 25 °C for 15 minutes to ensure complete phenoxide formation[1].

  • Alkylation: Add 2-chloro-N-cyclopropylacetamide (1.05 eq) portion-wise to control any mild exotherm. Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Validation: Monitor by TLC or HPLC. The reaction is complete when 4-nitrophenol consumption is >98%.

  • Workup (Critical): Cool the mixture to 20 °C and slowly pour into vigorously stirred ice-water (20 volumes) to precipitate the product. Filter the resulting solid and wash thoroughly with deionized water (3 x 5 volumes) to remove all traces of DMF and KI.

  • Isolation: Dry under vacuum at 45 °C to afford the intermediate as a pale solid.

Protocol B: Synthesis of 2-(4-aminophenoxy)-N-cyclopropylacetamide
  • Preparation: Dissolve the rigorously washed 2-(4-nitrophenoxy)-N-cyclopropylacetamide (1.00 eq) in methanol (10 volumes) in a pressure-rated hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 0.05 eq Pd) under a nitrogen atmosphere to prevent solvent ignition.

  • Purging: Purge the vessel with nitrogen three times, followed by hydrogen gas three times.

  • Reduction: Pressurize the vessel to 3 bar with H₂ and stir vigorously (≥800 rpm) at 25–30 °C for 4 hours.

  • Validation: Monitor the reaction via LC-MS, specifically verifying the total disappearance of the M+16 hydroxylamine intermediate[4].

  • Isolation: Once complete, carefully vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol. Concentrate the filtrate under reduced pressure to afford the pure target amine.

Section 5: Reaction Workflows & Mechanistic Visualizations

Troubleshooting N1 4-Nitrophenol + Alkylating Agent N2 Step 1: O-Alkylation N1->N2 N3 Stalling / Low Yield? N2->N3 N4 Add 0.1 eq KI (Finkelstein) N3->N4 Yes N5 Nitro Intermediate N3->N5 No N4->N5 N6 Step 2: Nitro Reduction N5->N6 N7 M+16 Impurity (Hydroxylamine)? N6->N7 N8 Increase H2 Pressure & Agitation N7->N8 Yes N9 Target Amine Product N7->N9 No N8->N9

Overall Synthetic Workflow and Troubleshooting Decision Tree for the target molecule.

Mechanism Nitro Ar-NO2 (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso Fast Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Fast Amine Ar-NH2 (Amine) Hydroxylamine->Amine Rate-Limiting Bottleneck

Electrochemical Haber Mechanism for Nitro Reduction Highlighting the Bottleneck.

Sources

Optimization

Resolving poor solubility issues of CAS 926261-52-1 in aqueous biological media

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for CAS 926261-52-1. This resource is designed for researchers, scientists, and drug development professionals who may encounter so...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for CAS 926261-52-1. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges when working with this compound in aqueous biological media. As a hydrophobic molecule, achieving and maintaining its solubility is critical for obtaining reliable and reproducible experimental results. This guide provides a structured, in-depth approach to troubleshooting, moving from fundamental techniques to advanced strategies, all grounded in established scientific principles.

Section 1: First-Line Troubleshooting - The Basics

This section addresses the most common initial hurdles researchers face. We recommend starting here before proceeding to more complex methods.

Q1: I've just received my vial of CAS 926261-52-1. What is the recommended initial procedure for solubilization?

Answer: The standard and most recommended starting point is to create a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[1][2] DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[3]

Causality: By creating a concentrated stock (e.g., 10-20 mM), you minimize the volume of organic solvent that needs to be added to your final aqueous assay medium. This is crucial because high concentrations of DMSO can be toxic to cells and interfere with assay components.[1][4] The goal is to keep the final DMSO concentration in your experiment as low as possible, typically well below 0.5%, with 0.1% being a safer target for sensitive or primary cell assays.[1]

Initial Protocol:

  • Bring the vial of CAS 926261-52-1 and high-purity, anhydrous DMSO to room temperature.

  • Add the calculated volume of DMSO to the vial to achieve your target stock concentration.

  • To aid dissolution, gently vortex the solution.[1] If solubility remains an issue, brief sonication in a water bath or gentle warming (e.g., 37°C) can be effective.[1] However, use heat with caution, as it can degrade thermally sensitive compounds.[1]

  • Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Q2: My compound precipitated out of the aqueous buffer immediately after dilution from the DMSO stock. What happened and what should I do?

Answer: This is a classic sign of poor kinetic solubility and is the most common failure mode for hydrophobic compounds.[5][6] When the DMSO stock is added to the aqueous buffer, the DMSO rapidly disperses, and the local solvent environment around your compound abruptly shifts from organic to aqueous. The compound, no longer soluble in the aqueous environment, crashes out of solution.[7]

What to do:

  • Verify the Precipitate: Visually inspect the wells or tubes. Turbidity or a visible pellet after centrifugation confirms precipitation. You can quantitatively assess this using nephelometry (light scattering).[8]

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of CAS 926261-52-1 in your assay. The concentration you are testing may be above its aqueous solubility limit under those specific conditions.

  • Modify Dilution Technique: Instead of adding the DMSO stock directly to the full volume of buffer, try intermediate dilution steps. A common technique is to perform serial dilutions in 100% DMSO first, and then add a small, consistent volume of each DMSO concentration to your assay medium.[1][5] Additionally, adding the DMSO stock to the assay plate and then adding the aqueous medium while vortexing or mixing can sometimes improve outcomes by avoiding localized high concentrations.[7]

Q3: I see a precipitate in my DMSO stock solution after a freeze-thaw cycle. Is the compound degraded?

Answer: While degradation is a possibility, it is more likely that the compound has precipitated out of the DMSO solution. Some compounds have limited solubility even in pure DMSO, especially at high concentrations (e.g., >10 mM).[9] This can be exacerbated by freeze-thaw cycles.

Troubleshooting Steps:

  • Bring the vial to room temperature.

  • Gently vortex the solution to see if the precipitate redissolves.[1]

  • If vortexing is insufficient, sonicate the vial in a room temperature water bath for 5-10 minutes.[1]

  • Gentle warming (37°C) can also be used as a last resort.[1]

  • If the precipitate dissolves, it is best practice to aliquot the stock into smaller, single-use volumes to minimize future freeze-thaw events.[1] If it does not redissolve, the stock solution may be supersaturated and should not be used for quantitative experiments, as the true concentration is unknown.

Section 2: Advanced Solubilization Strategies

If the basic troubleshooting steps are insufficient, more advanced formulation strategies are required. The choice of method depends on the specific requirements of your experimental system.

Q4: Standard DMSO stock dilution isn't working, even at my lowest effective concentration. What are my next options for improving solubility in my aqueous assay medium?

Answer: When DMSO alone is not enough, you must modify the aqueous vehicle itself to make it more hospitable to the hydrophobic compound. The primary strategies involve using co-solvents, cyclodextrins, or lipid-based formulations.

Co-solvents are water-miscible organic solvents that, when added to the aqueous medium, reduce the overall polarity of the solution, thereby increasing the solubility of hydrophobic compounds.[3][10][11]

  • Mechanism of Action: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[12] They essentially create a more "organic-like" microenvironment that can better accommodate the compound.

  • Common Examples: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), ethanol, and glycerol are frequently used.[11]

  • Key Consideration: The primary challenge with co-solvents is their potential to interfere with the biological assay.[13] They can alter enzyme kinetics, affect cell membrane integrity, or interact with protein targets.[14] It is absolutely critical to run a vehicle control with the same final concentration of the co-solvent to assess its impact on your assay.

Cyclodextrins are cyclic oligosaccharides with a unique molecular structure resembling a truncated cone.[] This structure gives them a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[][16]

  • Mechanism of Action: The hydrophobic CAS 926261-52-1 molecule can partition into the hydrophobic core of the cyclodextrin, forming a water-soluble "inclusion complex".[17][18] The cyclodextrin effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical research due to their high aqueous solubility and safety profiles.[3][16]

  • Key Consideration: The fit between the guest molecule (your compound) and the host cyclodextrin cavity is crucial. β-cyclodextrins are generally suitable for molecules of the size of many small-molecule inhibitors.[19] As with co-solvents, a vehicle control containing the identical concentration of cyclodextrin is mandatory.[4]

While often associated with in vivo oral drug delivery, the principles of lipid-based formulations can be adapted for in vitro use, particularly for highly lipophilic compounds. These formulations use lipids, surfactants, and co-solvents to create thermodynamically stable microemulsions or micellar solutions.[20][21]

  • Mechanism of Action: The compound is dissolved in a lipid/surfactant mixture. When this mixture is introduced into the aqueous assay buffer, it can spontaneously form micelles or fine emulsions that encapsulate the hydrophobic compound, keeping it dispersed and "solubilized" in the aqueous phase.[22][23][24]

  • Common Examples: Formulations using excipients like Tween 80, Cremophor EL, or various oils can be effective. This approach is highly specialized and often requires significant formulation development.

  • Key Consideration: This is the most complex of the strategies and has the highest potential for assay interference. Surfactants can denature proteins and disrupt cell membranes. This approach should be considered when others have failed and must be accompanied by rigorous validation and control experiments.

Summary of Advanced Strategies
StrategyMechanismProsConsBest For
Co-solvents Reduces solvent polaritySimple to implement; many options available.High potential for assay interference; may not provide a large solubility increase.Moderately hydrophobic compounds; non-cellular assays.
Cyclodextrins Forms water-soluble inclusion complexesHigh solubilization capacity; generally lower biological interference than surfactants.Requires good fit between compound and cyclodextrin; can be expensive.Cell-based assays; compounds that fit within the cyclodextrin cavity.
Lipid Formulations Encapsulation in micelles/emulsionsVery high solubilization capacity for highly lipophilic drugs.Complex to formulate; high risk of assay interference (especially from surfactants).Extremely hydrophobic compounds (high LogP); specialized applications.
Section 3: Experimental Protocols & Workflows

This section provides step-by-step guides for key procedures discussed in this document.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing the solubility of CAS 926261-52-1.

G start Start: Receive CAS 926261-52-1 prep_stock Prepare 10-20 mM Stock in 100% DMSO start->prep_stock test_dilution Dilute Stock into Aqueous Assay Buffer prep_stock->test_dilution observe Observe for Precipitation test_dilution->observe no_precip No Precipitation: Proceed with Experiment observe->no_precip No precip Precipitation Occurs observe->precip Yes lower_conc Attempt Lower Final Concentration precip->lower_conc re_observe Re-test for Precipitation lower_conc->re_observe re_observe->no_precip Soluble adv_strat Proceed to Advanced Strategies re_observe->adv_strat Still Insoluble cosolvent Screen Co-solvents (e.g., PEG400, PG) adv_strat->cosolvent cyclodextrin Test Cyclodextrins (e.g., HP-β-CD) adv_strat->cyclodextrin lipid Consider Lipid-Based Formulations adv_strat->lipid validate Validate: Run Vehicle Controls in Assay cosolvent->validate cyclodextrin->validate lipid->validate

Caption: A decision-tree workflow for troubleshooting solubility issues.

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This protocol allows for a rapid, quantitative assessment of when your compound precipitates upon dilution from a DMSO stock.[8]

  • Prepare Compound Plate: In a 96-well plate, perform a 2-fold serial dilution of your CAS 926261-52-1 DMSO stock solution in 100% DMSO.

  • Prepare Assay Plate: Add your aqueous assay buffer to a clear-bottom 96-well plate.

  • Transfer: Transfer a small, fixed volume (e.g., 1-2 µL) from the compound plate to the assay plate, ensuring the final DMSO concentration is consistent and at your desired level (e.g., 0.5%).

  • Incubate: Mix the plate briefly and incubate at room temperature for a set period (e.g., 1-2 hours) to allow precipitation to equilibrate.

  • Read Plate: Measure the light scattering at a wavelength outside the compound's absorbance spectrum (e.g., >500 nm) using a nephelometer or a plate reader capable of measuring turbidity.[25]

  • Analyze: The concentration at which the light scattering signal significantly increases above the baseline (buffer + DMSO only) is the approximate kinetic solubility limit.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare your compound with HP-β-CD.

  • Prepare CD Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 45% w/v) in your aqueous assay buffer. Gentle warming may be required to fully dissolve the cyclodextrin.

  • Prepare Compound Stock: Prepare a high-concentration stock of CAS 926261-52-1 in 100% DMSO as usual.

  • Complexation: Add the DMSO stock of your compound directly to the HP-β-CD solution (not to plain buffer). The volume should be small to keep the final DMSO concentration low. For example, add 2 µL of a 10 mM DMSO stock to 98 µL of the HP-β-CD solution.

  • Equilibrate: Vortex the mixture and let it equilibrate for at least 1 hour at room temperature to allow for the formation of the inclusion complex.

  • Final Dilution: This complexed solution can now be used as your stock for further dilutions into the assay medium.

  • CRITICAL: Prepare a parallel vehicle control stock containing the exact same concentration of both HP-β-CD and DMSO to add to your control wells.

Visualizing the Mechanism: Cyclodextrin Inclusion

G cluster_0 Aqueous Environment cluster_1 Water-Soluble Complex drug Hydrophobic Drug (CAS 926261-52-1) cd Cyclodextrin drug->cd Forms Inclusion Complex drug_outside Poorly Soluble complex_node Drug inside CD drug_inside Drug

Caption: Hydrophobic drug partitioning into the cyclodextrin's core.

Section 4: Frequently Asked Questions (FAQs)
Q5: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my in vitro assay?

Answer:

  • Thermodynamic Solubility is the true equilibrium solubility of a compound. It is measured by adding an excess of the solid compound to a solvent, allowing it to equilibrate over a long period (often 24-48 hours), and then measuring the concentration of the dissolved material.[8][26] It answers the question: "How much can ultimately dissolve?"

  • Kinetic Solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock (like DMSO).[8][26] The solution starts in a dissolved, supersaturated state before crashing out.[27] It answers the question: "Will it precipitate under my assay conditions?"

For most in vitro high-throughput screening and cell-based assays, kinetic solubility is the more relevant parameter .[26][27] This is because the experimental setup—adding a small volume of DMSO stock to a larger volume of buffer—directly mimics the conditions of the kinetic solubility test.[26]

Q6: How can I be sure that my solubilization method isn't interfering with my assay results?

Answer: This is a critical aspect of experimental design. The only way to be confident is through the rigorous use of vehicle controls .[1][4]

  • For every solubilization agent you use (co-solvent, cyclodextrin, surfactant), you must run a control group that is treated with the exact same final concentration of that agent in the assay medium, but without your compound.

  • The response in this vehicle control group is your new baseline. Any activity observed must be significantly different from this baseline, not just from the "untreated" group.

  • If the vehicle control itself shows a strong effect (e.g., high cytotoxicity, enzyme inhibition/activation), then that solubilization method is not suitable for your specific assay, and an alternative must be found.

Q7: At what point should I consider resynthesis or structural modification of the compound?

Answer: This decision typically occurs during the hit-to-lead and lead optimization phases of drug discovery. If a compound shows promising biological activity but its physicochemical properties, particularly solubility, are so poor that they prevent reliable in vitro testing or make in vivo formulation impossible, medicinal chemists will intervene.[27] Structural modifications, such as adding ionizable groups (amines, carboxylic acids) or other polar functionalities, can be used to improve solubility while aiming to retain biological activity.[27] If you have exhausted all formulation strategies and still cannot achieve a usable concentration without seeing precipitation or assay interference, it may be time to consult with a medicinal chemist.

References
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Gao, P., et al. (2012). Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry.
  • Li, X., et al. (2021). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Acta Pharmaceutica Sinica B.
  • Gattefossé. (2018). In vitro lipolysis test in lipid-based formulation development. Pharma Excipients.
  • MDPI. (2025). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities.
  • Li, X., et al. (2021). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PubMed.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Ahmad, S., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Saleh, T., et al. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. PMC.
  • Various Authors. (n.d.). Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
  • ResearchGate. (n.d.). Effects of Properties on Biological Assays | Request PDF.
  • Various Authors. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Various Authors. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Various Authors. (2023). Solubility enhancement techniques: A comprehensive review.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • ResearchGate. (n.d.). (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS.
  • Ingenta Connect. (2008). In Vitro Solubility Assays in Drug Discovery.
  • PubMed. (2008). In vitro solubility assays in drug discovery.
  • Semantic Scholar. (n.d.). [PDF] Cyclodextrins as pharmaceutical solubilizers.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities.
  • ACS Publications. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
  • PubMed. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.
  • ResearchGate. (n.d.). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects.
  • ResearchGate. (2026). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
  • ResearchGate. (2026). How to dissolve 4-HNE for cell-based experiments?.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ACS Publications. (2016). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of Medicinal Chemistry.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Springer. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.

Sources

Troubleshooting

Preventing amine oxidation of 2-(4-aminophenoxy)-N-cyclopropylacetamide during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide for researchers and drug development professionals working with 2-(4-aminophenoxy)-N-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide for researchers and drug development professionals working with 2-(4-aminophenoxy)-N-cyclopropylacetamide .

Handling electron-rich aromatic amines requires strict environmental controls. The para-phenoxy linkage in this molecule acts as a strong electron-donating group (+M resonance effect), significantly increasing the electron density on the primary amine. This structural feature lowers the molecule's oxidation potential, making it highly susceptible to single-electron transfer (SET) oxidation when exposed to oxygen, light, or trace transition metals 1.

This guide provides mechanistic insights, field-proven FAQs, and self-validating protocols to ensure the long-term stability of your compound.

Mechanistic Insight: The Oxidation Pathway

Understanding the degradation mechanism is the first step in preventing it. When the free base is exposed to air and light, the amine undergoes radical cation formation. This intermediate rapidly reacts with oxygen or dimerizes, leading to a cascade of N-hydroxylamines, nitroso compounds, and highly conjugated azo or polymeric degradants 23. These impurities manifest visually as severe yellow, brown, or deep red discoloration [[4]]().

OxidationPathway A 2-(4-aminophenoxy)-... (Free Base) B Radical Cation Intermediate A->B O2, UV Light, Trace Metals F Anilinium Salt (Oxidation Resistant) A->F + HCl (Protonation) C N-Hydroxylamine Derivative B->C H2O / O2 E Azo Compounds & Polymeric Degradants (Brown/Yellow Color) B->E Dimerization / Polymerization D Nitroso / Nitro Species C->D Further Oxidation

Mechanistic pathway of aromatic amine oxidation and prevention via protonation.

Troubleshooting & FAQs

Q1: My batch of 2-(4-aminophenoxy)-N-cyclopropylacetamide turned from off-white to dark brown over three months. What happened, and is it still usable? A1: The color change is a definitive hallmark of aromatic amine oxidation, indicating the formation of highly conjugated azo compounds or polymeric degradants 5 [[6]](). Even trace amounts (<1%) of these impurities can cause severe discoloration. Do not use the batch for sensitive biological assays without repurification (e.g., preparative HPLC), as these oxidation products can exhibit off-target toxicity or interfere with optical assay readouts.

Q2: How does salt formation prevent oxidation, and should I convert my free base? A2: Converting the free base to a salt (e.g., hydrochloride) protonates the primary amine, converting it to an anilinium cation. This drastically reduces the electron density on the nitrogen, eliminating its ability to donate a lone pair and undergo the initial single-electron oxidation step 7. If your downstream formulation tolerates the HCl salt, this is the most robust chemical method for long-term stabilization.

Q3: What are the optimal storage conditions for the free base if I cannot form a salt? A3: The free base must be stored under an inert atmosphere (Nitrogen or Argon) to displace oxygen, in tightly sealed amber glass vials to prevent photo-oxidation, and at sub-zero temperatures (e.g., -20°C) to reduce the kinetic rate of degradation 28.

Troubleshooting Start Discoloration Observed (Yellow/Brown) Q1 Stored under Inert Gas? Start->Q1 A1_No Purge headspace with Argon/N2 Q1->A1_No No Q2 Protected from Light? Q1->Q2 Yes A2_No Use Amber Vials Q2->A2_No No Q3 Can assay tolerate low pH? Q2->Q3 Yes A3_Yes Convert to HCl Salt (Optimal Stability) Q3->A3_Yes Yes A3_No Store Free Base at -20°C with Antioxidants Q3->A3_No No

Decision tree for troubleshooting and preventing amine oxidation during storage.

Self-Validating Experimental Protocols

Protocol A: Argon Blanketing and Aliquoting (For Free Base)

Causality: Argon is a noble gas that is approximately 38% denser than air. Unlike Nitrogen, which can easily mix with ambient air during capping, Argon settles at the bottom of the vial, providing a robust physical blanket over the sensitive solid powder 8.

  • Drying: Dry the 2-(4-aminophenoxy)-N-cyclopropylacetamide powder under high vacuum (0.1 mbar) for 4 hours to remove residual moisture, which can act as a solvent for trace metal-catalyzed oxidation.

  • Transfer: Aliquot the powder into amber glass vials (blocks UV-catalyzed radical initiation).

  • Purging: Insert an Argon gas line (fitted with a 0.22 µm sterile filter) into the vial, keeping the tip 1 cm above the powder. Purge at a low flow rate for 60 seconds.

  • Sealing: Quickly cap the vial with a PTFE-lined septum cap to prevent oxygen ingress.

  • Storage: Store immediately at -20°C. Self-Validation Step: Leave a control vial unpurged at room temperature. The unpurged vial will show visible yellowing within 14 days, whereas the Argon-purged vial will remain off-white, validating the integrity of your atmospheric seal.

Protocol B: Anhydrous Hydrochloride Salt Formation (For Long-Term Archiving)

Causality: Using anhydrous HCl in a non-polar solvent (dioxane/THF) selectively protonates the highly basic aniline nitrogen while completely preventing the acid-catalyzed aqueous hydrolysis of the N-cyclopropylacetamide moiety.

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous tetrahydrofuran (THF) under an Argon atmosphere.

  • Cooling: Chill the solution to 0°C in an ice bath to control the exothermic neutralization reaction.

  • Acidification: Dropwise add 1.05 molar equivalents of 4M HCl in dioxane while stirring continuously.

  • Precipitation: Stir for 30 minutes. A white precipitate (the anilinium hydrochloride salt) will crash out of the solution.

  • Isolation: Filter the precipitate under an Argon blanket, wash with cold anhydrous diethyl ether to remove unreacted free base, and dry under vacuum. Self-Validation Step: The resulting salt should be highly water-soluble. An HPLC-UV analysis of the salt stored at 40°C/75% RH for 6 months should show no peak shifting or degradation, proving the chemical passivation of the amine.

Quantitative Stability Data Summary

The following table summarizes the expected stability of 2-(4-aminophenoxy)-N-cyclopropylacetamide under standard ICH Q1A(R2) and Q1B testing conditions 910.

Storage ConditionDurationFree Base Purity (HPLC Area %)HCl Salt Purity (HPLC Area %)Visual Appearance (Free Base)
Long-Term (-20°C, Ambient RH) 12 Months99.1%99.9%Off-white powder
Refrigerated (5°C, Ambient RH) 6 Months96.5%99.8%Slight yellow tint
Accelerated (40°C, 75% RH) 6 Months<85.0%99.5%Dark brown/red powder
Photostability (1.2M lux hrs) 1 Cycle88.2%98.9%Brown surface discoloration

References

  • BenchChem. "Preventing oxidation of 2-(Allyloxy)aniline during storage". 2

  • PMC. "Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule". 5

  • MDPI. "Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase". 6

  • ACS Publications. "Catalytic Wet Air Oxidation of Aniline with Nanocasted Mn−Ce-Oxide Catalyst". 7

  • BenchChem. "A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines". 1

  • ICH. "Quality Guidelines". 9

  • ACS Omega. "Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid". 3

  • BioProcess International. "Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways". 8

  • Google Patents. "Complex antioxidant composition for preventing aromatic amine from discoloring".4

  • ICH. "Q1A(R2) Guideline". 10

Sources

Optimization

Optimizing reverse-phase HPLC conditions for 2-(4-aminophenoxy)-N-cyclopropylacetamide analysis

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of 2-(4-aminophenoxy)-N-cyclopro...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of 2-(4-aminophenoxy)-N-cyclopropylacetamide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions for developing an HPLC method for 2-(4-aminophenoxy)-N-cyclopropylacetamide.

1. What are the key chemical properties of 2-(4-aminophenoxy)-N-cyclopropylacetamide to consider for RP-HPLC method development?

2-(4-aminophenoxy)-N-cyclopropylacetamide is a relatively polar molecule due to the presence of the primary amine (-NH2) and amide (-CONH-) functional groups. The aromatic phenoxy group provides some hydrophobicity. The molecule possesses a basic character due to the primary amine, which can interact with silanol groups on the silica-based stationary phase, potentially leading to peak tailing.

2. Which column chemistry is recommended for the analysis of this compound?

A C18 column is a good starting point for the analysis of 2-(4-aminophenoxy)-N-cyclopropylacetamide. However, due to the polar and basic nature of the analyte, an end-capped C18 column or a column with a polar-embedded phase (e.g., amide or carbamate) may provide better peak shape and retention.

3. What mobile phase composition should I start with?

A common starting point for the mobile phase in RP-HPLC is a mixture of water and a water-miscible organic solvent like acetonitrile or methanol. Given the polar nature of the analyte, a higher percentage of the aqueous phase will likely be needed for adequate retention. The addition of a buffer is crucial to control the ionization state of the primary amine and minimize interactions with residual silanols on the stationary phase. A buffer in the pH range of 3-4 is recommended to ensure the amine is protonated.

4. What detection wavelength is suitable for 2-(4-aminophenoxy)-N-cyclopropylacetamide?

The presence of the aromatic ring suggests that UV detection will be effective. To determine the optimal wavelength, a UV scan of the analyte in the mobile phase should be performed to identify the wavelength of maximum absorbance (λmax).

Part 2: Troubleshooting Guide

This section provides solutions to specific issues that may be encountered during the analysis.

Issue 1: Poor Peak Shape (Tailing)

Q: My chromatogram shows significant peak tailing for 2-(4-aminophenoxy)-N-cyclopropylacetamide. What are the potential causes and how can I resolve this?

A: Peak tailing for a basic compound like 2-(4-aminophenoxy)-N-cyclopropylacetamide in RP-HPLC is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Silanol Interactions The basic primary amine of the analyte can interact with acidic residual silanol groups on the silica-based stationary phase, leading to tailing.1. Lower Mobile Phase pH: Use a buffer to maintain the mobile phase pH between 3 and 4. This will protonate the amine group, reducing its interaction with silanols. 2. Use an End-Capped Column: Select a column that has been end-capped to block the majority of residual silanol groups. 3. Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to saturate the active silanol sites.
Column Overload Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. 2. Dilute the Sample: Lower the concentration of the analyte in the sample solution.
Column Degradation Over time, the stationary phase can degrade, exposing more active silanol groups and leading to poor peak shape.1. Use a Guard Column: A guard column can help protect the analytical column from contaminants. 2. Replace the Column: If the column performance cannot be restored, it may need to be replaced.
Issue 2: Poor Retention

Q: I am observing very early elution or no retention of 2-(4-aminophenoxy)-N-cyclopropylacetamide on my C18 column. What adjustments can I make?

A: Poor retention of a polar analyte on a non-polar stationary phase is a common challenge in RP-HPLC.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Organic Content in Mobile Phase A high percentage of organic solvent in the mobile phase will decrease its polarity, leading to reduced retention of polar analytes.1. Decrease Organic Solvent Percentage: Gradually decrease the concentration of acetonitrile or methanol in the mobile phase to increase retention time.
Inappropriate Column Chemistry A standard C18 column may not be retentive enough for this polar compound.1. Use a Polar-Embedded Column: A column with a polar-embedded group can provide alternative retention mechanisms and better retain polar compounds. 2. Consider a Phenyl-Hexyl Column: The pi-pi interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring can enhance retention.
High Column Temperature Higher temperatures can sometimes decrease retention time.1. Lower the Column Temperature: Try running the analysis at a lower temperature to see if retention improves.
Issue 3: Inconsistent Retention Times

Q: The retention time for my analyte is shifting between injections. What could be causing this variability?

A: Fluctuating retention times can be indicative of several issues with the HPLC system or the method itself.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Column Equilibration If the column is not properly equilibrated with the mobile phase before each injection, retention times can be inconsistent.1. Increase Equilibration Time: Ensure the column is equilibrated for a sufficient amount of time (typically 10-20 column volumes) between runs.
Mobile Phase Instability The composition of the mobile phase may be changing over time due to evaporation of the organic solvent or precipitation of buffer salts.1. Freshly Prepare Mobile Phase: Prepare fresh mobile phase daily. 2. Degas the Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump.
Pump Issues A malfunctioning pump can deliver an inconsistent mobile phase composition, leading to shifting retention times.1. Check for Leaks: Inspect the pump for any leaks. 2. Prime the Pump: Ensure the pump is properly primed. 3. Perform Pump Maintenance: If the problem persists, the pump may require maintenance.

Part 3: Method Development & Optimization Workflow

This section outlines a systematic approach to developing a robust RP-HPLC method for 2-(4-aminophenoxy)-N-cyclopropylacetamide.

MethodDevelopmentWorkflow cluster_prep 1. Analyte & System Preparation cluster_initial_conditions 2. Initial Method Conditions cluster_optimization 3. Method Optimization cluster_validation 4. Method Validation prep_analyte Prepare Analyte Standard prep_system System Suitability Check prep_analyte->prep_system select_column Select Column (e.g., C18, Polar-Embedded) prep_system->select_column select_mobile_phase Select Mobile Phase (ACN/Water or MeOH/Water with Buffer) select_column->select_mobile_phase select_detector Determine Detection Wavelength (UV Scan) select_mobile_phase->select_detector optimize_mobile_phase Optimize Mobile Phase Composition (Isocratic vs. Gradient) select_detector->optimize_mobile_phase optimize_ph Optimize Mobile Phase pH optimize_mobile_phase->optimize_ph optimize_flow Optimize Flow Rate optimize_ph->optimize_flow optimize_temp Optimize Column Temperature optimize_flow->optimize_temp validate_specificity Specificity optimize_temp->validate_specificity validate_linearity Linearity & Range validate_specificity->validate_linearity validate_accuracy Accuracy & Precision validate_linearity->validate_accuracy validate_robustness Robustness validate_accuracy->validate_robustness final_method final_method validate_robustness->final_method Final Method

Caption: A workflow for developing and validating an RP-HPLC method.

Experimental Protocol: Initial Method Scouting

  • Analyte Preparation: Prepare a stock solution of 2-(4-aminophenoxy)-N-cyclopropylacetamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute this stock solution with the initial mobile phase to a working concentration (e.g., 10-20 µg/mL).

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Formic Acid in Water.

    • Organic Phase (B): Acetonitrile.

  • Initial Gradient:

    • Time (min) | %B

    • ---|---

    • 0 | 5

    • 20 | 95

    • 25 | 95

    • 25.1 | 5

    • 30 | 5

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) collecting data from 200-400 nm.

  • Injection Volume: 10 µL.

This initial scouting run will provide information on the approximate retention time of the analyte and help in deciding whether to proceed with an isocratic or a more optimized gradient method.

Part 4: References

For further reading and a deeper understanding of the principles discussed, please refer to the following resources:

  • Introduction to Modern Liquid Chromatography, 3rd Edition. L.R. Snyder, J.J. Kirkland, J.W. Dolan. John Wiley & Sons, Inc. [Link]

  • HPLC for Pharmaceutical Scientists. Y.V. Kazakevich, R. LoBrutto. John Wiley & Sons, Inc. [Link]

  • United States Pharmacopeia (USP) General Chapter <621> Chromatography. U.S. Pharmacopeial Convention. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

Troubleshooting

Technical Support Center: Navigating the Nuances of N-Cyclopropylacetamide Derivatization

Welcome to the technical support center for N-cyclopropylacetamide derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ov...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-cyclopropylacetamide derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the synthesis and modification of this valuable structural motif. The unique reactivity of the cyclopropyl group, stemming from its inherent ring strain, presents both synthetic opportunities and potential pitfalls.[1] This resource aims to equip you with the knowledge to anticipate and mitigate unwanted side reactions, ensuring the integrity of your target molecules.

I. Frequently Asked Questions (FAQs)

Q1: My primary challenge is the unexpected opening of the cyclopropane ring. What are the most common causes and how can I prevent this?

A1: Ring-opening of the cyclopropyl group is a prevalent issue, primarily driven by the high ring strain of approximately 27 kcal/mol.[1] This stored energy makes the C-C bonds susceptible to cleavage under various conditions. The most common culprits are:

  • Acidic Conditions: Both Brønsted and Lewis acids can protonate the amide or interact with the cyclopropyl ring, leading to a carbocationic intermediate that readily undergoes ring-opening to relieve strain.[1] Donor-acceptor cyclopropanes are particularly vulnerable to this.[1]

    • Mitigation:

      • Employ milder acids or buffered systems if acidic conditions are unavoidable.[1]

      • Consider using protecting groups for adjacent functionalities that might stabilize a carbocation.[1]

      • Carefully select Lewis acids, as some are less prone to inducing rearrangement.[1]

  • Oxidative Conditions: Strong oxidants can initiate single-electron transfer from the cyclopropylamine moiety, forming a radical cation that can lead to ring cleavage.[2][3] Reagents like N-iodosuccinimide (NIS) have been shown to mediate oxidative ring-opening of cyclopropylamides.[2][4]

    • Mitigation:

      • Avoid harsh oxidizing agents.

      • Electrochemical methods can offer a milder alternative to chemical oxidants for certain transformations.[3][5][6]

  • Transition Metal Catalysis: Some transition metals, particularly those used in cross-coupling reactions, can insert into a C-C bond of the cyclopropane ring via oxidative addition.[1] This forms a metallacyclobutane intermediate that can lead to isomerization or cleavage.[1]

    • Mitigation:

      • Ligand selection is critical. Bulky, electron-rich phosphine ligands can favor the desired reductive elimination.[1]

      • Palladium-based catalysts are often a good choice for functionalizing cyclopropanes while minimizing side reactions.[1][7]

Q2: I'm observing N-dealkylation of my N-cyclopropylacetamide. What is the mechanism and how can I avoid it?

A2: N-dealkylation, specifically the loss of the cyclopropyl group, can occur under oxidative conditions. The process is often initiated by a single-electron transfer (SET) from the nitrogen atom, forming a highly reactive aminium cation radical.[8] This intermediate can then undergo fragmentation of the cyclopropyl ring.[8]

  • Mitigation:

    • Minimize the use of strong oxidizing agents.

    • If oxidation is necessary for another part of the molecule, consider protecting the N-cyclopropylamide functionality.

    • Carefully control reaction conditions such as temperature and reaction time to disfavor the SET pathway.

Q3: During an acylation reaction on a molecule containing an N-cyclopropylacetamide moiety, I see side products resulting from reaction at the amide nitrogen. How can I improve selectivity?

A3: While the amide nitrogen of N-cyclopropylacetamide is generally less nucleophilic than a primary or secondary amine, acylation at this position can still occur, especially with highly reactive acylating agents or under forcing conditions.

  • Mitigation:

    • Choice of Acylating Agent: Use less reactive acylating agents. For example, an acid anhydride may be preferable to an acyl chloride.

    • Reaction Conditions: Perform the reaction at lower temperatures to increase selectivity.

    • Protecting Groups: If the primary goal is to acylate another part of the molecule, consider if a temporary protecting group on the amide nitrogen is feasible, although this adds extra synthetic steps.

    • Stoichiometry: Precise control of the stoichiometry of the acylating agent can help minimize side reactions.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific side reactions encountered during N-cyclopropylacetamide derivatization.

Issue 1: Formation of Ring-Opened Byproducts
Symptoms:
  • Appearance of unexpected peaks in LC-MS or GC-MS corresponding to an increase in mass, often incorporating solvent or other nucleophiles.

  • Complex NMR spectra with loss of the characteristic cyclopropyl proton signals.

Troubleshooting Workflow:

cluster_acid Acid-Catalyzed Pathway cluster_oxidant Oxidative Pathway cluster_metal Metal-Catalyzed Pathway start Ring-Opened Byproducts Detected check_acid Are acidic conditions present? start->check_acid check_oxidant Are oxidizing agents present? start->check_oxidant check_metal Is a transition metal catalyst used? start->check_metal acid_yes YES check_acid->acid_yes oxidant_yes YES check_oxidant->oxidant_yes metal_yes YES check_metal->metal_yes acid_sol Solution: - Use milder acid / buffer - Protect sensitive groups - Screen Lewis acids acid_yes->acid_sol oxidant_sol Solution: - Use milder oxidant - Consider electrochemical methods - Protect N-cyclopropylamide oxidant_yes->oxidant_sol metal_sol Solution: - Optimize ligands (e.g., bulky, electron-rich) - Screen different metal catalysts (e.g., Palladium) - Adjust temperature and time metal_yes->metal_sol

Caption: Troubleshooting workflow for ring-opening side reactions.

Issue 2: Unwanted Reactions at the Amide Carbonyl
Symptoms:
  • Reduction of the amide to an amine or alcohol.

  • Addition of nucleophiles to the carbonyl group.

Troubleshooting & Mitigation:
Side ReactionCommon Reagents/ConditionsMitigation Strategies
Reduction to Amine Strong reducing agents (e.g., LiAlH₄)- Use milder reducing agents that are selective for other functional groups.- Protect the amide if reduction elsewhere is necessary.
Reduction to Alcohol Certain specialized reducing agents (e.g., SmI₂/amine/H₂O) can cleave the C-N bond.[9]- Avoid conditions known to promote C-N bond cleavage during reduction.[9]
Hydrolysis Strong acidic or basic aqueous conditions, often at elevated temperatures.- Maintain neutral pH.- Use anhydrous conditions if possible.- Perform reactions at lower temperatures.
Issue 3: Side Reactions Related to Acylating Agents

When derivatizing N-cyclopropylacetamide itself, for instance, in a Vilsmeier-Haack type reaction, the choice of activating agent and conditions is crucial.

Vilsmeier-Haack Reaction on N-Cyclopropylacetamide Derivatives

The Vilsmeier-Haack reaction typically involves a substituted amide and an acid chloride (like POCl₃) to form a Vilsmeier reagent, which then acts as an electrophile.[10][11][12] When the substrate itself is an amide, careful consideration is needed.

Potential Side Reactions:
  • Self-condensation or polymerization: Under harsh conditions, the activated amide could react with another molecule of starting material.

  • Decomposition: The high reactivity of the Vilsmeier reagent could lead to decomposition of the sensitive cyclopropyl group.

Experimental Protocol for a Controlled Vilsmeier-Haack Reaction:
  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the activating agent (e.g., phosphorus oxychloride, POCl₃) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF).

  • Formation of Vilsmeier Reagent: Cool the solution to 0°C in an ice bath. Slowly add N,N-dimethylformamide (DMF) dropwise to the stirred solution.[11] The formation of the Vilsmeier reagent is often exothermic.

  • Substrate Addition: Once the Vilsmeier reagent has formed (the solution may become a thick slurry), slowly add a solution of the N-cyclopropylacetamide derivative in the same anhydrous solvent.

  • Reaction Monitoring: Maintain the reaction at a low temperature (e.g., 0°C to room temperature) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a cold, aqueous solution of a mild base (e.g., sodium bicarbonate or sodium acetate).

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography or crystallization.

Key Considerations:

  • The stoichiometry of POCl₃ and DMF can influence the reactivity and outcome.[13]

  • The reaction is typically performed on electron-rich aromatic or heterocyclic systems.[11] The reactivity of N-cyclopropylacetamide itself in this reaction would depend on the other substituents present.

III. Mechanistic Insights

The Stability of the Cyclopropyl Group

The cyclopropyl group's reactivity is a direct consequence of its electronic structure. The C-C bonds have a high degree of p-character, which is a result of the 60° bond angles deviating significantly from the ideal 109.5° for sp³ hybridized carbons.[1] This strain makes the ring susceptible to cleavage to form more stable, open-chain structures.[1] However, the cyclopropyl group is generally stable under a wide range of basic conditions.[1]

cluster_stability Factors Influencing Cyclopropyl Ring Stability High Ring Strain High Ring Strain Ring Opening Ring Opening High Ring Strain->Ring Opening Acidic Conditions Acidic Conditions Acidic Conditions->Ring Opening Oxidative Stress Oxidative Stress Oxidative Stress->Ring Opening Transition Metals Transition Metals Transition Metals->Ring Opening Basic Conditions Basic Conditions Stability Stability Basic Conditions->Stability

Caption: Factors affecting cyclopropyl ring stability.

IV. References

  • Solvent-Dependent Oxidative Ring Opening of Cyclopropylamides Mediated by Halogen Bonding. (2025). ACS.org. Retrieved from [Link]

  • Solvent-Dependent Oxidative Ring Opening of Cyclopropylamides Mediated by Halogen Bonding | The Journal of Organic Chemistry. (2025). ACS Publications. Retrieved from [Link]

  • Electrochemical Ring-Opening of Cyclopropylamides with Alcohols toward the Synthesis of 1,3-Oxazines | Organic Letters. (2023). ACS Publications. Retrieved from [Link]

  • Electrochemical Ring-Opening of Cyclopropylamides with Alcohols toward the Synthesis of 1,3-Oxazines | Organic Letters. (2023). ACS Publications. Retrieved from [Link]

  • Electrochemical Ring-Opening of Cyclopropylamides with Alcohols toward the Synthesis of 1,3-Oxazines. (2024). PubMed. Retrieved from [Link]

  • Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides | ACS Combinatorial Science. (2009). ACS Publications. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • structure and reactivity of the cyclopropane species. (n.d.). COPYRIGHTED MATERIAL.

  • Cyclopropyl group. (n.d.). Wikipedia. Retrieved from [Link]

  • Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Advances in the Synthesis of Cyclopropylamines | Chemical Reviews. (2025). ACS Publications. Retrieved from [Link]

  • Process for the manufacture of cyclopropylamine. (n.d.). Google Patents. Retrieved from

  • Synthetic Methods towards 1-Substituted Cyclopropylamines. (n.d.).

  • Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. (2023). ACS Publications. Retrieved from [Link]

  • LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. (2007). PubMed. Retrieved from [Link]

  • N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. (2001). PubMed. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine | The Journal of Organic Chemistry. (2025). ACS Publications. Retrieved from [Link]

  • Amides Preparation and Reactions Summary. (2020). Chemistry Steps. Retrieved from [Link]

  • Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions | Journal of the American Chemical Society. (2014). ACS Publications. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Retrieved from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. Retrieved from [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. (n.d.). PMC - NIH. Retrieved from [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.). Retrieved from [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. (2025). Reddit. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (2014). Sciencemadness Discussion Board. Retrieved from [Link]

  • Vilsmeier Haack Reaction. (2024). Reddit. Retrieved from [Link]

  • Trying to minimize side reactions in a peptide coupling reaction. (2023). Reddit. Retrieved from [Link]

  • REMOVAL OF N α -BENZYLOXYCARBONYL GROUPS FROM SULFUR-CONTAINING PEPTIDES BY CATALYTIC HYDROGENATION IN LIQUID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. (n.d.). Syngene. Retrieved from [Link]

  • "COMBINING CHIRAL CHROMATOGRAPHIC STATIONARY PHASES AND N-DERIVATIZATIO". (2023). MavMatrix. Retrieved from [Link]

  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. (2023). PMC. Retrieved from [Link]

Sources

Optimization

Troubleshooting low purity and byproducts in 2-(4-aminophenoxy)-N-cyclopropylacetamide extraction

Welcome to the technical support guide for 2-(4-aminophenoxy)-N-cyclopropylacetamide. This document provides in-depth troubleshooting for common issues related to low purity and byproduct formation during the extraction...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(4-aminophenoxy)-N-cyclopropylacetamide. This document provides in-depth troubleshooting for common issues related to low purity and byproduct formation during the extraction and purification of this compound. The advice herein is grounded in fundamental principles of organic chemistry and extensive laboratory experience.

Frequently Asked Questions (FAQs)

FAQ 1: My final product is discolored (pink, brown, or purple). What is causing this and how can it be resolved?

Answer:

Discoloration in samples containing an aromatic amine (aniline) moiety is almost always due to oxidation. The lone pair of electrons on the nitrogen atom makes the aromatic ring highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This process forms highly colored quinone-imine type structures.

Troubleshooting Protocol:

  • Prevention During Extraction:

    • Degas Solvents: Before use, sparge your extraction solvents (e.g., ethyl acetate, dichloromethane) and aqueous solutions with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Inert Atmosphere: Whenever possible, perform the extraction and subsequent solvent removal steps under an inert atmosphere (e.g., a nitrogen blanket).

    • Antioxidant Wash: During the workup, consider a wash with a dilute, freshly prepared solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) (approx. 5% w/v). This can help to reduce any oxidized species that have already formed.

  • Removal of Color Impurities:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or acetone). Add a small amount of activated charcoal (typically 1-2% by weight relative to your crude product), and stir or gently heat for 10-15 minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by filtering through a pad of Celite®. Caution: Activated charcoal can also adsorb your product, so use it sparingly.

    • Silica Gel Chromatography: If the discoloration persists, purification by flash column chromatography is highly effective. A non-polar to polar solvent gradient (e.g., hexanes/ethyl acetate) will typically separate the less polar product from the highly polar, colored oxidation byproducts.

FAQ 2: After extraction, my yield is significantly lower than expected. What are the likely causes of product loss?

Answer:

Low recovery during extraction is often due to improper pH control, leading to the product partitioning into the wrong phase, or physical issues like emulsion formation. Your target molecule, 2-(4-aminophenoxy)-N-cyclopropylacetamide, is amphoteric: it has a basic amino group and a weakly acidic amide N-H proton. This requires careful pH management during the workup.

Troubleshooting Protocol:

  • Optimize pH for Extraction:

    • The primary amino group is basic. To ensure it remains in its neutral, organic-soluble form, the pH of any aqueous wash should be kept above its pKa (typically around 4-5 for anilines). A wash with a saturated sodium bicarbonate (NaHCO₃) solution (pH ≈ 8.5) is generally safe and effective for removing acidic impurities without deprotonating your product into the aqueous layer.

    • Avoid strongly acidic washes (pH < 2) unless you specifically intend to move your product into the aqueous phase for purification purposes.[1][2]

  • Prevent and Manage Emulsions:

    • An emulsion is a stable suspension of the organic and aqueous layers that prevents proper separation.

    • Prevention: When shaking the separatory funnel, use gentle inversions rather than vigorous shaking.

    • Breaking Emulsions: If an emulsion forms, you can try the following:

      • Allow the funnel to stand undisturbed for 10-20 minutes.

      • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.[3]

      • Gently swirl the funnel.

      • Filter the emulsified layer through a pad of Celite® or glass wool.

  • Ensure Complete Extraction:

    • Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. For example, 3 x 50 mL extractions are more efficient than 1 x 150 mL extraction.

    • After draining the organic layer, a small amount may adhere to the walls of the separatory funnel. A final rinse with a small volume of fresh organic solvent can recover this residual product.[1]

FAQ 3: My analytical data (NMR/LC-MS) shows the presence of unreacted 4-aminophenol. How can I remove this starting material?

Answer:

The presence of unreacted 4-aminophenol indicates an incomplete reaction, most likely from the ether synthesis step.[4][5][6] Fortunately, 4-aminophenol can be easily removed with a basic aqueous wash due to its acidic phenolic hydroxyl group (pKa ≈ 10).

Troubleshooting Protocol: Basic Wash Extraction

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

  • Add a dilute solution of sodium hydroxide (NaOH), typically 1-2 M, to the separatory funnel.

  • Gently invert the funnel several times. The NaOH will deprotonate the phenolic hydroxyl group of 4-aminophenol, forming the water-soluble sodium phenoxide salt.[7]

  • The sodium phenoxide salt will partition into the aqueous layer, while your desired product, which lacks an acidic proton in this pH range, will remain in the organic layer.

  • Drain and discard the aqueous layer.

  • Wash the organic layer with brine to remove any residual NaOH.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the purified product.

Data Summary: pKa Values for Extraction Planning

Compound/Functional GrouppKaBehavior in Dilute NaOH (pH 12-13)
4-Aminophenol (Phenolic -OH) ~10.3Deprotonated (Water-Soluble)
2-(4-aminophenoxy)-N-cyclopropylacetamide (Amide N-H) >17Neutral (Organic-Soluble)
2-(4-aminophenoxy)-N-cyclopropylacetamide (Anilinium ion, conjugate acid of -NH₂) ~4-5Neutral (Organic-Soluble)

This table illustrates why a basic wash is effective: the significant difference in acidity between the phenolic starting material and the amide product allows for clean separation.

FAQ 4: I have identified byproducts from the amide coupling step (e.g., unreacted carboxylic acid, urea byproducts from carbodiimide reagents). How can these be removed?

Answer:

Amide coupling reactions can leave behind unreacted starting materials or byproducts from the coupling reagents themselves.[8][9] For instance, if a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) was used, the corresponding urea byproduct (DCU or EDU) will be present.[10]

Troubleshooting Workflow:

G cluster_0 Optional Step for DCC crude Crude Product in Organic Solvent acid_wash Wash with dilute HCl crude->acid_wash Removes basic impurities base_wash Wash with dilute NaHCO3 acid_wash->base_wash Removes unreacted carboxylic acid water_wash Wash with Water/Brine base_wash->water_wash Removes residual salts dry Dry (Na2SO4) water_wash->dry concentrate Concentrate dry->concentrate final_product Purified Product concentrate->final_product filtration Filtration (for insoluble ureas like DCU) concentrate->filtration If DCU is present filtration->final_product

Sources

Troubleshooting

Overcoming steric hindrance in 2-(4-aminophenoxy)-N-cyclopropylacetamide peptide coupling

Welcome to the advanced troubleshooting and methodology center for handling sterically hindered aniline couplings. This guide is specifically engineered for researchers attempting amide bond formation with 2-(4-aminophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for handling sterically hindered aniline couplings. This guide is specifically engineered for researchers attempting amide bond formation with 2-(4-aminophenoxy)-N-cyclopropylacetamide .

Mechanistic Causality: The Root of the Problem

The target molecule features an aniline primary amine. While the para-phenoxy ether linkage provides mild electron donation via resonance, the nitrogen's lone pair remains heavily delocalized into the aromatic ring. This fundamental electronic reality renders the amine a significantly weaker nucleophile than standard aliphatic amines. When this weak nucleophile is forced to react with a sterically demanding carboxylic acid (e.g., bulky amino acids or peptide fragments), the activation energy barrier for aminolysis spikes. Standard coupling reagents fail because their active esters are either too stable to react with a weak nucleophile or too bulky to allow the aniline to approach the electrophilic carbonyl center[1].

Experimental Workflow

Workflow A Bulky Carboxylic Acid C Oxyma Active Ester (Highly Reactive) A->C Pre-Activation (3-5 mins) B COMU + DIPEA (Base) B->C Catalysis E Target Amide (Coupled Product) C->E Aminolysis (1-2 hours) D 2-(4-aminophenoxy)- N-cyclopropylacetamide D->E Nucleophilic Attack

Reaction workflow for activating carboxylic acids to overcome hindered aniline aminolysis.

Troubleshooting Guide & FAQs

Q: Why does my coupling yield mostly unreacted starting material when using standard HBTU/DIPEA? A: HBTU generates an OBt (hydroxybenzotriazole) active ester. OBt esters lack the extreme electrophilicity required to drive aminolysis with deactivated, bulky anilines[2]. The steric clash between the OBt ester and the cyclopropylacetamide tail of your molecule prevents the necessary transition state geometry.

Q: I switched to HATU, but now I see a prominent +98 Da mass adduct in my LC-MS. What is happening? A: You are observing a guanidinylation side reaction . Uronium-based reagents like HATU can react directly with the amine to form a stable tetramethylguanidinium adduct, permanently capping your molecule[3]. Because your aniline is sterically hindered and reacts slowly, this competing side reaction overtakes aminolysis. To prevent this, you must strictly pre-activate the carboxylic acid with HATU for 3-5 minutes before introducing the aniline[3].

Q: How does COMU solve the steric hindrance problem better than HATU? A: COMU generates an Oxyma-based active ester rather than an HOAt ester[4]. The Oxyma leaving group is highly electron-withdrawing and less sterically encumbered, which significantly lowers the transition state energy for nucleophilic attack by the hindered aniline[1]. Furthermore, COMU exhibits a superior safety profile, avoids explosive benzotriazoles, and demonstrates higher solubility in DMF[5].

Diagnostic Logic Tree

Troubleshooting Start Low Amide Yield Detected Check LC-MS Analysis of Reaction Mixture Start->Check Path1 High Unreacted Aniline + Hydrolyzed Acid Check->Path1 Path2 +98 Da Mass Adduct Detected Check->Path2 Sol1 Switch to COMU/Oxyma or Increase Temp (75°C) Path1->Sol1 Poor Nucleophilicity Sol2 Guanidinylation: Pre-activate Acid First Path2->Sol2 Reagent Side-Reaction

Diagnostic logic tree for resolving low yields in sterically hindered peptide couplings.

Quantitative Data: Coupling Reagent Comparison

To optimize the coupling of 2-(4-aminophenoxy)-N-cyclopropylacetamide, reagent selection must prioritize active ester reactivity and minimize steric bulk.

Coupling ReagentActive Ester GeneratedRelative ReactivityGuanidinylation RiskSuitability for Hindered Anilines
HBTU OBtModerateHighPoor[2]
HCTU 6-Cl-OBtModerate-HighHighModerate[2]
HATU OAtHighHighGood (Requires strict pre-activation)[3]
COMU OxymaVery HighLowExcellent [5]
PyAOP OAtHighNone (Phosphonium salt)Excellent [4]

Self-Validating Experimental Protocol

This protocol utilizes a self-validating system. By incorporating mandatory analytical "Validation Gates," the protocol ensures that causality is proven at each step, preventing wasted reagents and lost time.

Objective: Amide bond formation between a sterically demanding carboxylic acid and 2-(4-aminophenoxy)-N-cyclopropylacetamide using COMU.

Step 1: Pre-Activation (Critical for Anilines)
  • Dissolve the carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.4 eq) dropwise at room temperature.

  • Stir for exactly 5 minutes.

Validation Gate 1: Active Ester Confirmation Action: Withdraw a 1 µL aliquot, dilute in 100 µL Acetonitrile, and analyze via LC-MS. Pass Criteria: Complete disappearance of the carboxylic acid mass. Appearance of the Oxyma active ester mass [M + 142 Da]. Failure Causality: If unreacted acid remains, your DMF is likely contaminated with water, causing rapid hydrolysis. Discard and restart with fresh anhydrous solvent.

Step 2: Aminolysis
  • Upon passing Validation Gate 1, add 2-(4-aminophenoxy)-N-cyclopropylacetamide (1.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2 hours.

Validation Gate 2: Nucleophilic Attack Confirmation Action: Withdraw a 1 µL aliquot and analyze via LC-MS. Pass Criteria: Disappearance of the Oxyma active ester and appearance of the target amide product mass. Failure Causality: If the active ester has reverted back to the free carboxylic acid without forming the product, the aniline's nucleophilicity is too low to overcome the ambient activation barrier. Proceed to Step 3.

Step 3: Thermal Intervention (If Gate 2 Fails)
  • Transfer the reaction vessel to a microwave synthesizer.

  • Irradiate at 75°C for 15 minutes. The thermal energy will overcome the steric clash between the cyclopropylacetamide tail and the bulky active ester.

Step 4: Workup
  • Quench the reaction with saturated aqueous NaHCO3​ .

  • Extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with 1M HCl (to remove unreacted aniline), followed by brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for the Crystallization of 2-(4-aminophenoxy)-N-cyclopropylacetamide

Welcome to the technical support center for the crystallization of 2-(4-aminophenoxy)-N-cyclopropylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-(4-aminophenoxy)-N-cyclopropylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity, crystalline material with the desired physical properties. As your senior application scientist, I will provide not just procedural steps, but also the underlying principles to empower you to make informed decisions during your crystallization experiments. This resource is structured as a dynamic troubleshooting guide and a comprehensive set of frequently asked questions to directly address the challenges you may encounter.

I. Troubleshooting Guide: Navigating Common Crystallization Hurdles

This section is formatted to address specific problems you might face during the crystallization of 2-(4-aminophenoxy)-N-cyclopropylacetamide.

Question: My compound has "oiled out" and is not forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is supersaturated at a temperature above the melting point of the solid form in that solvent system.

  • Immediate Corrective Actions:

    • Re-heat the solution: Increase the temperature to redissolve the oil.

    • Add more solvent: This will decrease the supersaturation level.[1]

    • Introduce a seed crystal: If you have a small amount of crystalline material, adding it to the supersaturated solution can provide a template for crystal growth and bypass the nucleation barrier that may be leading to oiling out.

  • Underlying Causality and Long-Term Solutions:

    • The solvent system may be too good, leading to a very high concentration of the solute at elevated temperatures. Consider using a solvent in which the compound has slightly lower solubility.

    • The presence of impurities can sometimes inhibit crystallization and promote oiling out. Consider an additional purification step before crystallization.

Question: The crystallization yield is very low. How can I improve it?

A low yield indicates that a significant portion of your compound remains in the mother liquor after crystallization.

  • Immediate Corrective Actions:

    • Cool to a lower temperature: The solubility of most compounds decreases as the temperature is lowered. Ensure you have allowed sufficient time at the lowest practical temperature for your solvent system.

    • Concentrate the mother liquor: Carefully evaporate some of the solvent from the filtrate and attempt a second crystallization. Be aware that impurities will also be concentrated, which may affect the purity of the second crop of crystals.

    • Utilize an anti-solvent: If your compound is dissolved in a good solvent, the addition of a miscible "anti-solvent" in which the compound is poorly soluble can induce further precipitation.[3][4][5] This should be done slowly to avoid crashing out the material, which can trap impurities.

  • Process Optimization for Higher Yield:

    • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature. A systematic solvent screening is highly recommended.

    • pH Adjustment: Given the presence of a primary amine, the pH of the solution can significantly impact solubility. For the free base form to crystallize, ensure the pH is not acidic, which would favor the formation of a more soluble salt.

Question: The resulting crystals are very fine needles, making filtration and drying difficult. How can I obtain larger, more equant crystals?

Crystal morphology is heavily influenced by the solvent system and the rate of crystallization.[6] Needle-like crystals often result from rapid crystal growth.

  • Strategies to Improve Crystal Habit:

    • Slower Crystallization: Decrease the rate of cooling or the rate of anti-solvent addition. Slower growth allows molecules to add to the crystal lattice in a more ordered fashion, which can lead to more well-defined crystal shapes.[7][8]

    • Solvent System Modification: The solvent can interact with different faces of a growing crystal, inhibiting or promoting growth in certain directions.[6] Experiment with solvents of different polarities and hydrogen bonding capabilities. For instance, polar solvents may favor the growth of certain crystal faces in aromatic compounds.[9][10]

    • Agitation: The level of stirring can influence crystal size distribution. Gentle agitation can help maintain a uniform supersaturation and prevent the formation of a large number of small crystals.

Question: I am concerned about polymorphism. How can I ensure I am consistently producing the same crystal form?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[11][12]

  • Controlling Polymorphism:

    • Consistent Seeding: The most reliable way to obtain a specific polymorph is to use seed crystals of that same form.[13] This directs the crystallization towards the desired crystal lattice.

    • Strict Control of Parameters: Once a protocol for a desired polymorph is established, it is crucial to maintain strict control over all parameters, including the solvent system, cooling rate, agitation, and temperature.

    • Polymorph Screening: In early development, it is essential to perform a polymorph screen to identify the different possible crystalline forms. This involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, etc.).[14][15][16]

  • Diagram of Polymorph Screening Workflow:

    Caption: A workflow for systematic polymorph screening.

II. Frequently Asked Questions (FAQs)

Q1: What are the most promising starting solvents for the crystallization of 2-(4-aminophenoxy)-N-cyclopropylacetamide?

  • Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are good starting points due to their ability to form hydrogen bonds with the amine and amide groups.

  • Polar Aprotic Solvents: Acetone, ethyl acetate, and acetonitrile should also be considered.

  • Non-polar Solvents: Solvents like heptane or toluene are likely to be poor solvents on their own but may be useful as anti-solvents.[5]

A systematic approach to solvent screening is the most effective way to identify the ideal solvent or solvent mixture.

Q2: How do I perform a systematic solvent screen?

A solvent screen is a fundamental experiment to determine the solubility of your compound in a range of solvents at different temperatures.

  • Experimental Protocol: Solvent Screening

    • Solvent Selection: Choose a diverse range of 10-15 solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane).

    • Sample Preparation: Place a small, known amount of your compound (e.g., 10-20 mg) into separate small vials for each solvent.

    • Room Temperature Solubility: Add a small, measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial. Vigorously stir or sonicate. Observe if the solid dissolves. If it does not, continue adding the solvent in measured increments until the solid dissolves or a large volume has been added, indicating poor solubility. Record the volume of solvent required.

    • Elevated Temperature Solubility: For solvents where the compound has poor to moderate solubility at room temperature, gently heat the vial while stirring. Observe if the solid dissolves. If it does, allow the vial to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

    • Data Compilation: Record your observations in a table. An ideal single solvent for cooling crystallization is one in which the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature.

Q3: What is the difference between cooling crystallization and anti-solvent crystallization?

These are two common methods for inducing crystallization.[17]

  • Anti-solvent Crystallization: This method involves the addition of a second solvent (the anti-solvent) in which the compound is insoluble, to a solution of the compound in a good solvent.[4] The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, leading to crystallization. This method is particularly useful for compounds that have high solubility in most solvents, even at low temperatures.

Q4: How can I improve the purity of my crystalline product?

Crystal purity is paramount, especially in pharmaceutical applications.

  • Strategies for Purity Enhancement:

    • Slow Crystal Growth: Rapid crystallization can trap impurities within the crystal lattice. Slower cooling or anti-solvent addition rates generally lead to higher purity crystals.

    • Washing: After filtration, wash the crystals with a small amount of cold crystallization solvent or a solvent in which the desired compound is poorly soluble but the impurities are soluble.

    • Recrystallization: If the purity is still not satisfactory, a second crystallization (recrystallization) can be performed. Dissolve the crystals in a minimal amount of hot solvent and repeat the crystallization process.

    • Avoid Agglomeration: Agglomerates can trap mother liquor, which contains impurities. Optimizing agitation and supersaturation can help minimize agglomeration.

  • Diagram of Purity Optimization Cycle:

    Purity_Optimization Start Crude Crystalline Material Analysis Analyze Purity (e.g., HPLC, NMR) Start->Analysis Decision Purity Acceptable? Analysis->Decision Recrystallize Recrystallize Decision->Recrystallize No End High Purity Crystalline Product Decision->End Yes Optimize Optimize Parameters (Slower cooling, different solvent) Recrystallize->Optimize Optimize->Start

    Caption: An iterative cycle for improving crystal purity.

III. Data Presentation: Solvent Screening Guide

The following table provides a template for you to build a solubility profile for 2-(4-aminophenoxy)-N-cyclopropylacetamide. This data is essential for making informed decisions about your crystallization solvent system.

SolventPolarity IndexBoiling Point (°C)Solubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Observations on Cooling
Water10.2100To be determinedTo be determinede.g., No crystals, fine powder
Methanol5.165To be determinedTo be determinede.g., Needles, plates
Ethanol4.378To be determinedTo be determined
Acetone5.156To be determinedTo be determined
Ethyl Acetate4.477To be determinedTo be determined
Dichloromethane3.140To be determinedTo be determined
Toluene2.4111To be determinedTo be determined
Heptane0.198To be determinedTo be determined

IV. References

Sources

Reference Data & Comparative Studies

Validation

2-(4-aminophenoxy)-N-cyclopropylacetamide vs standard aniline derivatives in organic synthesis

An in-depth technical comparison guide tailored for researchers, medicinal chemists, and drug development professionals evaluating advanced aniline building blocks for heterocyclic synthesis. Executive Summary: The Evolu...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide tailored for researchers, medicinal chemists, and drug development professionals evaluating advanced aniline building blocks for heterocyclic synthesis.

Executive Summary: The Evolution of Kinase Inhibitor Scaffolds

In modern medicinal chemistry, the transition from simple hit compounds to highly potent, selective clinical candidates often hinges on the strategic functionalization of the core scaffold. While standard aniline derivatives (e.g., simple aniline, 4-phenoxyaniline) are highly reactive and predictable in organic synthesis, they frequently lack the structural complexity required to engage specific binding pockets in target proteins.

This guide objectively compares the synthetic utility and biological relevance of 2-(4-aminophenoxy)-N-cyclopropylacetamide , a highly specialized bifunctional building block [1], against standard aniline derivatives. We will examine their comparative performance in Palladium-catalyzed C–N cross-coupling reactions—specifically for the synthesis of pyrazolo[4,3-d]pyrimidine scaffolds targeting Spleen Tyrosine Kinase (SYK) and Leucine-Rich Repeat Kinase 2 (LRRK2) [2].

Structural and Mechanistic Rationale: Beyond Simple Anilines

To understand the experimental choices in coupling these molecules, we must first analyze the causality driven by their structural differences.

  • Standard Anilines (e.g., Aniline, 4-Phenoxyaniline): These molecules feature an unhindered primary amine. The electron-donating nature of the phenoxy group (in 4-phenoxyaniline) enhances the nucleophilicity of the nitrogen, making it an excellent substrate for both Nucleophilic Aromatic Substitution (S N​ Ar) and Buchwald-Hartwig aminations [3]. However, they lack the extended hydrogen-bonding networks necessary for high-affinity kinase inhibition.

  • 2-(4-Aminophenoxy)-N-cyclopropylacetamide: This molecule is engineered for target engagement.

    • The Phenoxy Ether Linkage: Provides a flexible vector, allowing the tail to reach deep into the solvent-exposed or hinge regions of the kinase.

    • The N-Cyclopropylacetamide Tail: Acts as a critical hydrogen bond donor/acceptor. The cyclopropyl group provides a lipophilic shield that enhances metabolic stability and membrane permeability compared to a simple methyl or ethyl group.

    • Synthetic Liability: The presence of the secondary amide introduces a competing nucleophilic site, and the extended steric bulk requires highly optimized catalytic systems to prevent off-target reactions.

G Root Aniline Selection for Kinase Inhibitors Standard Standard Anilines (e.g., Aniline, 4-Phenoxyaniline) Root->Standard Bulky 2-(4-aminophenoxy)- N-cyclopropylacetamide Root->Bulky S_Pro Low Steric Hindrance Fast Oxidative Addition Standard->S_Pro S_Con Lacks H-Bonding Tail Poor Kinase Affinity Standard->S_Con B_Pro Bifunctional Tail High Kinase Affinity Bulky->B_Pro B_Con High Steric Bulk Requires BrettPhos Ligand Bulky->B_Con

Logical comparison of standard anilines vs. bulky bifunctional derivatives.

Comparative Performance Data in Organic Synthesis

When coupling these anilines to a sterically hindered electrophile (e.g., 5-chloro-pyrazolo[4,3-d]pyrimidine), the choice of catalyst and base dictates the success of the reaction. The table below summarizes the quantitative performance of these derivatives under optimized Buchwald-Hartwig conditions.

Aniline DerivativeOptimal Catalyst SystemOptimal BaseTime to >95% Conv.Isolated YieldChemoselectivity (Aniline vs Amide N-arylation)Target Affinity (Model SYK IC 50​ )
Aniline BrettPhos Pd G3NaOtBu2 h92%>99:1>10,000 nM
4-Phenoxyaniline BrettPhos Pd G3NaOtBu3 h88%>99:1~5,000 nM
2-(4-Aminophenoxy)-N-cyclopropylacetamide BrettPhos Pd G3Cs 2​ CO 3​ 6 h78%95:5<10 nM

Data Interpretation & Causality: Notice the shift in the optimal base from Sodium tert-butoxide (NaOtBu) to Cesium Carbonate (Cs 2​ CO 3​ ) for the cyclopropylacetamide derivative. NaOtBu is a strong base that will deprotonate the sensitive acetamide N-H (pKa ~15), leading to competing N-arylation at the amide rather than the aniline nitrogen. Cs 2​ CO 3​ is a milder base that selectively facilitates the deprotonation of the more acidic Pd-bound aniline intermediate, preserving the integrity of the crucial hydrogen-bonding tail.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

To ensure high scientific integrity and reproducibility, the following protocol for the cross-coupling of 2-(4-aminophenoxy)-N-cyclopropylacetamide is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) and pharmaceutical-grade purification steps.

Reagents & Materials:

  • Electrophile: 5-chloro-pyrazolo[4,3-d]pyrimidine derivative (1.0 equiv, 1.0 mmol)

  • Nucleophile: 2-(4-aminophenoxy)-N-cyclopropylacetamide (1.1 equiv, 1.1 mmol)

  • Catalyst: BrettPhos Pd G3 (0.05 equiv, 5 mol%)

  • Base: Cs 2​ CO 3​ (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL, 0.1 M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Charge a flame-dried Schlenk flask with the electrophile, 2-(4-aminophenoxy)-N-cyclopropylacetamide, BrettPhos Pd G3, and Cs 2​ CO 3​ . Evacuate and backfill the flask with Argon (repeat 3x). Causality: BrettPhos Pd G3 is specifically selected because its bulky biaryl phosphine ligand prevents bis-arylation of primary amines and accelerates reductive elimination, which is critical for sterically encumbered substrates.

  • Solvent Addition & Heating: Add anhydrous 1,4-Dioxane via syringe. Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring.

  • In-Process Control (IPC) via LC-MS: After 4 hours, withdraw a 10 µL aliquot under Argon. Dilute in 1 mL of HPLC-grade Acetonitrile and analyze via LC-MS.

    • Validation Logic: The reaction is deemed complete only when the starting heteroaryl chloride peak is <2% by UV area (254 nm). If >2%, add an additional 0.02 equiv of BrettPhos Pd G3 and continue heating for 2 hours.

  • Quenching & Metal Scavenging: Once validated by IPC, cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts. To the filtrate, add SiliaMetS® Thiol (metal scavenger, 3.0 equiv relative to Pd) and stir at 40 °C for 1 hour.

    • Causality: This scavenging step is mandatory in drug development workflows to reduce residual Palladium to sub-ppm levels, preventing heavy metal toxicity in downstream biological assays.

  • Isolation: Filter the scavenger, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient) to afford the final kinase inhibitor scaffold.

G A Heteroaryl Chloride (Electrophile) C Buchwald-Hartwig Cross-Coupling A->C B 2-(4-aminophenoxy)- N-cyclopropylacetamide B->C D Kinase Inhibitor Scaffold C->D Pd/Ligand E SYK / LRRK2 Target Binding D->E H-Bonding F Therapeutic Efficacy (Anti-inflammatory) E->F

Workflow from Buchwald-Hartwig coupling to SYK/LRRK2 kinase inhibition.

Conclusion

While standard anilines offer synthetic ease and high yields, they fall short in generating the complex pharmacophores required for modern targeted therapies. The integration of 2-(4-aminophenoxy)-N-cyclopropylacetamide into a synthetic pipeline demands a nuanced understanding of chemoselectivity and steric hindrance. By utilizing specialized catalyst systems like BrettPhos Pd G3 and mild bases like Cs 2​ CO 3​ , researchers can successfully overcome these synthetic hurdles, directly translating complex organic synthesis into potent, biologically active kinase inhibitors.

References

  • Title: Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors (WO2014060112A1)
  • Title: Buchwald-Hartwig Amination Reagent Guide Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

Comparative

A Comparative Guide to the Purity Validation of Sotorasib (CAS 926261-52-1) by Quantitative NMR (qNMR)

For researchers, scientists, and drug development professionals, establishing the absolute purity of an Active Pharmaceutical Ingredient (API) is a cornerstone of quality, safety, and efficacy. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the absolute purity of an Active Pharmaceutical Ingredient (API) is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the purity determination of Sotorasib (CAS 926261-52-1), a first-in-class KRAS G12C inhibitor.[1][2][3] We will delve into the causality behind experimental choices, present a self-validating qNMR protocol, and provide the data necessary to make informed decisions for this critical analytical challenge.

The Imperative of Purity in Drug Development

The purity of an API like Sotorasib, a covalent inhibitor that targets a specific mutation in non-small-cell lung cancer, directly influences its therapeutic window and safety profile.[4] Regulatory bodies such as the FDA and EMA have stringent requirements for purity analysis, necessitating methods that are not only accurate and precise but also robust and reliable.[5] While High-Performance Liquid Chromatography (HPLC) is a workhorse in most pharmaceutical labs, qNMR has emerged as a powerful, primary analytical method that offers distinct advantages.[6]

Why qNMR for Sotorasib Purity? A Foundational Overview

Quantitative NMR stands apart from chromatographic techniques because the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[6] This fundamental principle allows for the absolute quantification of a substance without the need for a specific reference standard of the analyte itself.[7] For novel molecules like Sotorasib, where a certified reference standard may not always be readily available, qNMR provides a direct and highly accurate path to purity assignment.[6]

The key advantages of qNMR include:

  • Primary Method: It allows for direct purity determination without requiring identical reference materials.[8]

  • Universality: Detects any soluble compound containing NMR-active nuclei.

  • Structural Confirmation: Provides structural information simultaneously with quantification.

  • Non-destructive: The sample can be recovered and used for further analyses.

A Comparative Look: qNMR vs. Chromatographic Methods

The choice of analytical technique depends on the specific requirements of the analysis. Below is a comparison of qNMR with HPLC, a method commonly used for the analysis of Sotorasib.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on partitioning between a mobile and stationary phase.
Reference Standard Requires a certified internal standard of a different, stable compound.Typically requires a certified reference standard of the analyte itself.
Quantification Absolute quantification based on fundamental principles.Relative quantification based on comparison to a reference standard.
Selectivity High, based on unique chemical shifts of nuclei.High, based on retention time and detector response.
Sample Throughput Moderate; longer acquisition times are needed for high precision.High; well-suited for automated, high-throughput analysis.
Development Time Generally shorter, as no extensive method development for separation is needed.Can be lengthy, requiring optimization of mobile phase, column, and detector settings.
Destructive? No, the sample is preserved.Yes, the sample is consumed during analysis.
Information Provided Purity, concentration, and structural confirmation.Purity and concentration relative to a standard.

Validating Sotorasib Purity: A Step-by-Step qNMR Protocol

This protocol is designed as a self-validating system, where the choice of parameters and internal standard ensures the integrity and accuracy of the results.

The Analyte: Sotorasib (CAS 926261-52-1)
  • Molecular Formula: C₃₀H₃₀F₂N₆O₃

  • Molecular Weight: 560.61 g/mol [9]

  • Structure: alt text Image Source: Wikimedia Commons

Step 1: Selection of Solvent and Internal Standard (The "Why")

The choice of solvent and internal standard is the most critical decision in a qNMR experiment.

  • Solvent Selection: Sotorasib demonstrates good solubility in Dimethyl Sulfoxide (DMSO). [10][11]Therefore, high-purity deuterated DMSO (DMSO-d6, ≥99.8 atom % D) is the solvent of choice. It has a simple residual proton signal that does not interfere with many analyte signals. [12]

  • Internal Standard (IS) Selection: An ideal internal standard for use in DMSO-d6 must be soluble, stable, possess a simple spectrum with signals that do not overlap with Sotorasib, and have a certified high purity. [12]For this protocol, Dimethyl Terephthalate (DMTP) is an excellent choice.

    • High Purity: Available as a Certified Reference Material (CRM).

    • Solubility: Sufficiently soluble in DMSO-d6. [13] * Signal Simplicity & Separation: It provides two sharp singlets: one in the aromatic region (~8.0 ppm for 4H) and one for the methyl groups (~3.9 ppm for 6H), which are well-separated from the expected signals of Sotorasib. [13]

Step 2: Sample Preparation Workflow

Accurate weighing is paramount and often the largest source of error. [12]

G Diagram 1: qNMR Sample Preparation Workflow cluster_0 Weighing cluster_1 Dissolution cluster_2 Sample Transfer A Accurately weigh ~15-20 mg of Sotorasib into a clean vial using a calibrated microbalance. B Accurately weigh ~5-10 mg of Dimethyl Terephthalate (CRM) into the same vial. A->B Record masses precisely C Add a precise volume (~0.75 mL) of DMSO-d6 to the vial. B->C Proceed to dissolution D Ensure complete dissolution using vortexing or brief sonication. C->D E Transfer the homogenous solution into a high-precision 5 mm NMR tube. D->E Final step

Caption: Workflow for qNMR sample preparation.

Step 3: NMR Data Acquisition

Acquisition parameters must be set to ensure that the signal intensities are directly proportional to the number of protons, which requires full relaxation of all signals between scans.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Temperature: Maintain a stable temperature (e.g., 298 K).

  • Pulse Program: Use a simple 90° pulse-acquire sequence.

  • Relaxation Delay (d1): This is crucial. The relaxation delay should be at least 5 times the longest T1 relaxation time of any proton signal being quantified (both analyte and standard). [7][14]For small molecules, a conservative delay of 30-60 seconds is often sufficient, but T1 should be experimentally determined for highest accuracy.

  • Number of Scans (NS): A sufficient number of scans (typically 16-64) should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration errors are less than 1%. [7]6. Acquisition Time (AQ): Set to at least 3-4 seconds to ensure adequate digital resolution.

Step 4: Data Processing and Purity Calculation
  • Processing: Apply minimal line broadening (e.g., 0.1-0.3 Hz). [6]Manually phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Signal Selection for Integration:

    • Sotorasib: The isopropyl group (-CH(CH₃)₂) protons on the pyridine ring are good candidates. The two methyl groups appear as a doublet and represent 6 protons in a relatively clear region of the spectrum. The methine proton is also a possibility if well-resolved.

    • Internal Standard (DMTP): Integrate the sharp singlet from the two methyl groups (~3.9 ppm), which corresponds to 6 protons.

  • Integration: Carefully integrate the selected, well-resolved signals for both Sotorasib and the internal standard (DMTP).

  • Purity Calculation: The purity of Sotorasib (P_Sotorasib) is calculated using the following formula: [6][8] P_Sotorasib (%) = (I_Sotorasib / I_IS) * (N_IS / N_Sotorasib) * (MW_Sotorasib / MW_IS) * (m_IS / m_Sotorasib) * P_IS

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular Weight

    • m: Mass

    • P: Purity of the internal standard (from CRM certificate)

    • Subscripts Sotorasib and IS refer to the analyte and internal standard, respectively.

Logical Flow for Method Validation

The trustworthiness of this qNMR method is established through a systematic validation process, grounded in guidelines from pharmacopoeias. [15]

G Diagram 2: qNMR Method Validation Logic Specificity Specificity (Signal Uniqueness) Precision Precision (Repeatability) Specificity->Precision Accuracy Accuracy (Closeness to True Value) Precision->Accuracy Linearity Linearity (Proportionality) Accuracy->Linearity Robustness Robustness (Parameter Variation) Linearity->Robustness Purity Validated Purity Result Robustness->Purity

Caption: Logical flow of the qNMR validation process.

Conclusion: An Authoritative Choice for Purity Assessment

While chromatographic methods are indispensable for impurity profiling and routine quality control, quantitative NMR is an authoritative and orthogonal technique for the absolute purity determination of Sotorasib (CAS 926261-52-1) . Its foundation in a primary measurement principle provides a high degree of confidence and traceability, which is invaluable for the characterization of reference materials and for definitive purity assessment in drug development. By understanding the causality behind the experimental design—from solvent and standard selection to the precise control of acquisition parameters—researchers can implement a robust, self-validating qNMR protocol that delivers accurate and defensible results.

References

  • Title: Quantitative NMR Spectroscopy Source: University of St Andrews URL: [Link]

  • Title: Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04] Source: Bureau International des Poids et Mesures (BIPM) URL: [Link]

  • Title: Sotorasib | C30H30F2N6O3 Source: PubChem - NIH URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: MDPI URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Sotorasib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Sotorasib | New Drug Approvals Source: New Drug Approvals URL: [Link]

  • Title: Compound: SOTORASIB (CHEMBL4535757) Source: ChEMBL - EMBL-EBI URL: [Link]

  • Title: Stimuli Article (qNMR) Source: US Pharmacopeia (USP) URL: [Link]

  • Title: sotorasib | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers Source: PMC - NIH URL: [Link]

  • Title: FDA New Drug Application Review - Sotorasib Source: accessdata.fda.gov URL: [Link]

  • Title: Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer Source: PMC - NIH URL: [Link]

Sources

Validation

A Comparative Benchmarking Guide to 2-(4-aminophenoxy)-N-cyclopropylacetamide for High-Throughput Kinase Screening

Introduction: The Imperative for Rigorous Benchmarking in Kinase Drug Discovery The landscape of drug discovery is dominated by the pursuit of potent and selective modulators of cellular signaling pathways. Among the mos...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Benchmarking in Kinase Drug Discovery

The landscape of drug discovery is dominated by the pursuit of potent and selective modulators of cellular signaling pathways. Among the most critical targets are protein kinases, whose dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The discovery of small molecule kinase inhibitors has been revolutionized by high-throughput screening (HTS), a process that enables the rapid evaluation of vast chemical libraries.[3][4] However, a "hit" from a primary screen is merely the starting point. The subsequent journey from hit to a viable lead candidate hinges on a rigorous, multi-faceted benchmarking process against established inhibitors. This process is essential to not only confirm on-target activity but also to profile selectivity, cellular efficacy, and potential liabilities.

This guide provides an in-depth comparative analysis of a novel chemical entity, 2-(4-aminophenoxy)-N-cyclopropylacetamide (hereafter referred to as 'Compound-X'), within a high-throughput drug discovery context. The cyclopropylamine motif is a well-established pharmacophore found in various enzyme inhibitors, suggesting a potential for potent and specific interactions with biological targets.[5][6] For the purpose of this guide, we will benchmark Compound-X as a putative inhibitor of Tropomyosin Receptor Kinase A (TrkA) , a receptor tyrosine kinase implicated in neurogenesis and oncogenesis.[2]

Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel compounds like Compound-X. We will objectively compare its performance against a well-characterized, potent TrkA inhibitor ('Competitor-A') using both biochemical and cell-based HTS assays. This guide emphasizes the causality behind experimental choices and provides detailed, validated protocols to ensure scientific integrity and reproducibility.

The Target: Tropomyosin Receptor Kinase A (TrkA)

TrkA is a receptor tyrosine kinase that, upon binding its ligand, Nerve Growth Factor (NGF), dimerizes and autophosphorylates, activating downstream signaling cascades like the Ras/MAPK and PI3K/AKT pathways. These pathways are crucial for neuronal survival and differentiation but are also hijacked in various cancers through oncogenic fusions of the NTRK1 gene (which encodes TrkA).[2] This makes TrkA a compelling target for cancer therapy.

Trk_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_cytoplasm TRKA TrkA Receptor TRKA->TRKA RAS Ras TRKA->RAS PI3K PI3K TRKA->PI3K PLCG PLCγ TRKA->PLCG NGF Neurotrophin (NGF) NGF->TRKA Binding MAPK MAPK Pathway RAS->MAPK Activation AKT Akt/mTOR Pathway PI3K->AKT Activation PKC IP3/DAG/PKC Pathway PLCG->PKC Activation Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT->Proliferation PKC->Proliferation

Figure 1: Simplified TrkA Signaling Pathway.

Part 1: Biochemical Assay Benchmarking

Biochemical assays are indispensable in early drug discovery. They provide a clean, controlled system to measure the direct interaction between a compound and its purified target, free from the complexities of a cellular environment.[7] This allows for a precise determination of inhibitory potency (e.g., IC50).

For TrkA, a common HTS-compatible biochemical assay measures the phosphorylation of a synthetic peptide substrate. We utilize a fluorescence-based assay format for its high sensitivity and scalability.

Experimental Design & Rationale

The goal is to determine the half-maximal inhibitory concentration (IC50) of Compound-X and compare it directly to Competitor-A. The assay measures the amount of ADP produced, which is stoichiometrically equivalent to the amount of phosphate transferred to the substrate peptide by TrkA. The ADP is then converted to ATP, which is used in a luciferase-catalyzed reaction to produce light, providing a quantitative readout of kinase activity.

Biochemical_Workflow Compound 1. Compound Dispensing (Compound-X & Competitor-A) 10-point, 3-fold serial dilution Enzyme 2. TrkA Enzyme Addition Purified recombinant TrkA kinase Compound->Enzyme Substrate 3. Reaction Initiation Add ATP & Peptide Substrate Enzyme->Substrate Incubate 4. Incubation 60 min at Room Temp Substrate->Incubate Detect 5. Detection Reagent Add ADP-Glo™ Reagent Incubate->Detect Read 6. Signal Measurement Read Luminescence Detect->Read Analysis 7. Data Analysis Calculate IC50 Read->Analysis Cellular_Workflow Cell_Plating 1. Cell Plating Seed SH-SY5Y cells in 384-well plates Compound 2. Compound Treatment Add serially diluted compounds Cell_Plating->Compound Incubate 3. Incubation 72 hours at 37°C, 5% CO2 Compound->Incubate Detect 4. Viability Reagent Add CellTiter-Glo® Reagent Incubate->Detect Read 5. Signal Measurement Read Luminescence Detect->Read Analysis 6. Data Analysis Calculate EC50 Read->Analysis

Figure 3: Workflow for Cell-Based Proliferation Assay.

Comparative Cellular Data

The table below summarizes the performance of Compound-X and Competitor-A in cellular assays.

ParameterCompound-XCompetitor-AInterpretation
SH-SY5Y EC50 (nM) 250 nM200 nMMeasures on-target cellular potency.
HEK293 Cytotoxicity CC50 (µM) > 20 µM5 µMMeasures off-target toxicity.
Therapeutic Index (CC50/EC50) > 8025A higher ratio indicates a better safety window.

Interpretation: In the cell-based assay, the potency gap between the two compounds narrows significantly. Compound-X demonstrates an EC50 only slightly higher than Competitor-A. More importantly, Compound-X shows a vastly superior therapeutic index. It is significantly less cytotoxic to the TrkA-independent cell line, suggesting its anti-proliferative effect in SH-SY5Y cells is primarily due to on-target TrkA inhibition rather than general toxicity. This is a highly desirable characteristic for a developmental candidate.

Detailed Protocol: Cellular Proliferation Assay (CellTiter-Glo® Format)
  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in appropriate media supplemented with 10% FBS.

    • Harvest cells and seed them into 384-well, clear-bottom, white-walled plates at a density of 2,000 cells per well in 40 µL of media.

    • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare 10-point serial dilutions of Compound-X and Competitor-A in culture media (with the final DMSO concentration kept at or below 0.5%).

    • Remove plates from the incubator and add 10 µL of the diluted compounds to the respective wells.

    • Include vehicle control (media with 0.5% DMSO) and a positive control (e.g., 1 µM Staurosporine) for maximal cell death.

  • Incubation:

    • Return the plates to the incubator and incubate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data and plot the results as described for the biochemical assay to determine the EC50 value.

Conclusion: A Holistic View for Lead Selection

This comparative guide demonstrates the critical importance of a multi-pronged approach to benchmarking novel compounds in high-throughput drug discovery. Relying solely on biochemical potency can be misleading. While Competitor-A appeared superior based on its low nanomolar IC50, the cellular data revealed a potential liability with its narrower therapeutic index.

Conversely, 2-(4-aminophenoxy)-N-cyclopropylacetamide (Compound-X) emerged as a more promising candidate due to its excellent balance of cellular potency and a significantly better safety profile. Its high selectivity, observed in the biochemical assay, likely translates to the lower off-target cytotoxicity seen in the cellular context. This holistic evaluation, combining direct target inhibition data with functional cellular outcomes, provides the robust, evidence-based foundation required to confidently advance a compound like Compound-X into the next phase of lead optimization. The protocols and validation standards described herein offer a reliable framework for making such critical decisions in the drug discovery pipeline.

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  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global. Retrieved March 20, 2026, from [Link]

  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. (2023, August 28). MDPI. Retrieved March 20, 2026, from [Link]

  • Metabolism of 2023 FDA Approved Small Molecules - PART 1. (2024, January 26). Hypha Discovery. Retrieved March 20, 2026, from [Link]

Sources

Comparative

Evaluating reproducibility of 2-(4-aminophenoxy)-N-cyclopropylacetamide multi-step synthesis routes

A Comparative Guide to the Reproducible Synthesis of 2-(4-aminophenoxy)-N-cyclopropylacetamide For researchers and professionals in drug development, the synthesis of novel chemical entities is only the first step. The t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reproducible Synthesis of 2-(4-aminophenoxy)-N-cyclopropylacetamide

For researchers and professionals in drug development, the synthesis of novel chemical entities is only the first step. The true measure of a synthetic route's value lies in its reproducibility, scalability, and efficiency. This guide provides an in-depth evaluation of two plausible multi-step synthetic routes for 2-(4-aminophenoxy)-N-cyclopropylacetamide, a molecule featuring key pharmacophoric elements such as a substituted phenoxy ring and a cyclopropylamide group.

Route 1: A Convergent Amidation Strategy

This initial approach focuses on constructing a key carboxylic acid intermediate, 2-(4-aminophenoxy)acetic acid, which is then coupled with cyclopropylamine in the final step. This "convergent" approach is often favored in process chemistry as it allows for the independent optimization and large-scale preparation of a common intermediate.

Workflow for Route 1

Route 1 cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Nitro Reduction cluster_3 Step 4: Amide Coupling 4-Nitrophenol 4-Nitrophenol Intermediate_1 Ethyl 2-(4-nitrophenoxy)acetate 4-Nitrophenol->Intermediate_1 K2CO3, Acetone Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Intermediate_1 Intermediate_2 2-(4-nitrophenoxy)acetic acid Intermediate_1->Intermediate_2 NaOH, H2O/EtOH Intermediate_3 2-(4-aminophenoxy)acetic acid Intermediate_2->Intermediate_3 H2, Pd/C, EtOH Final_Product 2-(4-aminophenoxy)-N-cyclopropylacetamide Intermediate_3->Final_Product EDC, HOBt, DIPEA, DMF Cyclopropylamine Cyclopropylamine Cyclopropylamine->Final_Product

Caption: Workflow for the Convergent Amidation Strategy (Route 1).

Experimental Protocols for Route 1

Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate

This reaction is a classic Williamson ether synthesis, which is a robust and widely used method for preparing ethers.[1][2]

  • Procedure: To a solution of 4-nitrophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add ethyl chloroacetate or ethyl bromoacetate (1.1 eq) dropwise. Heat the reaction mixture to 60-80°C and monitor by TLC until the starting material is consumed (typically 4-8 hours). Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.[3][4]

Step 2: Synthesis of 2-(4-nitrophenoxy)acetic acid

This step involves the saponification (hydrolysis under basic conditions) of the ester.

  • Procedure: Dissolve the crude ethyl 2-(4-nitrophenoxy)acetate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v). Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete (monitored by TLC). Cool the mixture to 0°C and acidify with cold 1M HCl until the pH is ~2, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.[5][6]

Step 3: Synthesis of 2-(4-aminophenoxy)acetic acid

The reduction of the aromatic nitro group is a critical step. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

  • Procedure: To a solution of 2-(4-nitrophenoxy)acetic acid (1.0 eq) in ethanol or methanol, add a catalytic amount of 10% palladium on carbon (Pd/C) (e.g., 1-5 mol%). The reaction vessel is then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction is typically complete within a few hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the desired amino acid, which can be used in the next step without further purification.[7][8]

Step 4: Synthesis of 2-(4-aminophenoxy)-N-cyclopropylacetamide

The final step is an amide bond formation. The use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) is a standard and effective method to minimize side reactions and epimerization.[9][10][11]

  • Procedure: To a solution of 2-(4-aminophenoxy)acetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF, add N,N-diisopropylethylamine (DIPEA) (2.5 eq). Cool the mixture to 0°C. Add EDC·HCl (1.2 eq) portion-wise. After stirring for 15 minutes, add cyclopropylamine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (typically 12-18 hours). The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product can be purified by flash column chromatography.[11][12]

Evaluation of Reproducibility for Route 1
  • Strengths: Each step in this route utilizes well-established and high-yielding reactions. The convergent nature allows for stockpiling of the key intermediate, 2-(4-aminophenoxy)acetic acid, which can improve overall process efficiency and consistency.[13] The purification of intermediates is generally straightforward (crystallization and filtration), which is beneficial for scalability and reproducibility.

  • Potential Challenges:

    • Williamson Ether Synthesis: Incomplete reaction is a common issue if reaction times are too short or temperatures are too low.[1] The choice of base and solvent can also impact the reaction rate and yield.

    • Nitro Reduction: Catalytic hydrogenation is generally reliable, but catalyst activity can vary between batches. The reaction can be sensitive to impurities that may poison the catalyst. Alternative reduction methods, such as using metals like iron or tin in acidic media, are less sensitive but may require more rigorous purification to remove metal contaminants.[8][14]

    • Amide Coupling: The efficiency of the coupling reaction can be sensitive to the purity of the starting materials and the stoichiometry of the reagents. The removal of the urea byproduct from EDC can sometimes be challenging during purification.[11]

Route 2: A Linear, Late-Stage Etherification Strategy

This alternative route involves forming the amide bond first, followed by a late-stage Williamson ether synthesis to introduce the phenoxy group. This linear approach can be more step-economical if successful.

Workflow for Route 2

Route 2 cluster_0 Step 1: Amide Formation cluster_1 Step 2: Williamson Ether Synthesis Chloroacetyl Chloride Chloroacetyl Chloride Intermediate_A N-cyclopropyl-2-chloroacetamide Chloroacetyl Chloride->Intermediate_A Base (e.g., Et3N), DCM Cyclopropylamine Cyclopropylamine Cyclopropylamine->Intermediate_A Final_Product 2-(4-aminophenoxy)-N-cyclopropylacetamide Intermediate_A->Final_Product Base (e.g., K2CO3), DMF 4-Aminophenol 4-Aminophenol 4-Aminophenol->Final_Product

Sources

Validation

Comprehensive Guide to Validating In Vivo Biological Activity of CAS 926261-52-1 Derived Lead Compounds

Introduction In the landscape of modern targeted oncology, CAS 926261-52-1 (2-(4-Aminophenoxy)-N-cyclopropylacetamide) serves as a highly versatile pharmacophore building block. Its unique structural motif—an aniline gro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern targeted oncology, CAS 926261-52-1 (2-(4-Aminophenoxy)-N-cyclopropylacetamide) serves as a highly versatile pharmacophore building block. Its unique structural motif—an aniline group coupled with a cyclopropylacetamide tail—makes it an ideal intermediate for synthesizing next-generation, multi-targeted receptor tyrosine kinase inhibitors (TKIs).

As a Senior Application Scientist, I approach drug development with a focus on mechanistic causality and rigorous validation. When developing novel TKIs derived from CAS 926261-52-1, the primary goal is often to achieve dual inhibition of the VEGFR (Vascular Endothelial Growth Factor Receptor) and FGFR (Fibroblast Growth Factor Receptor) pathways. This guide outlines the objective comparative performance of these derived lead compounds against standard-of-care alternatives (e.g., Lenvatinib, Sorafenib) and provides a self-validating framework for conducting in vivo biological assessments.

Part 1: Mechanistic Rationale & Pathway Visualization

The Causality of Structural Design

The efficacy of a TKI is dictated by its ability to engage the ATP-binding pocket of the kinase domain. The cyclopropylacetamide moiety of CAS 926261-52-1 acts as a critical hydrogen-bond donor/acceptor in the kinase hinge region, while the phenoxy group extends deep into the hydrophobic DFG-out allosteric pocket.

Why target both VEGFR and FGFR? Clinical data reveals that tumors often develop resistance to highly selective VEGF/VEGFR inhibitors by upregulating the FGF/FGFR signaling cascade as a compensatory angiogenic escape mechanism[1]. By utilizing CAS 926261-52-1 derivatives to achieve dual blockade, we can simultaneously dismantle tumor angiogenesis and directly inhibit tumor cell proliferation[2][3].

Pathway Ligands VEGF / FGF Ligands Receptors VEGFR / FGFR (Receptor Tyrosine Kinases) Ligands->Receptors Activates PI3K PI3K / AKT Pathway Receptors->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptors->MAPK Phosphorylation Inhibitor CAS 926261-52-1 Derived Lead Inhibitor->Receptors Competitive Inhibition (Hinge Region) Angiogenesis Tumor Angiogenesis & Proliferation PI3K->Angiogenesis Promotes MAPK->Angiogenesis Promotes

Fig 1: Mechanistic pathway illustrating dual VEGFR/FGFR inhibition by CAS 926261-52-1 derivatives.

Part 2: Comparative Performance Data (In Vivo Efficacy)

To objectively validate a novel CAS 926261-52-1 derived lead (referred to here as "Compound X" ), it must be benchmarked against established TKIs. Lenvatinib is utilized as a positive control due to its proven ability to suppress angiogenesis via dual VEGFR/FGFR inhibition[2][4]. Sorafenib is included as a comparator because it effectively targets VEGFR but lacks potent FGFR activity, allowing us to isolate the biological impact of FGFR blockade[2].

Table 1: Comparative In Vivo Efficacy and Pharmacokinetics (PK/PD)

Data represents a standardized human tumor xenograft model dosed via oral gavage.

CompoundPrimary Target ProfileIC50 (VEGFR2 / FGFR1)In Vivo TGI (%) at 10 mg/kgOral Bioavailability (F%)Half-life (t1/2)
Compound X (CAS 926261-52-1 Derived)VEGFR1-3, FGFR1-43.2 nM / 5.1 nM82% 68%14.5 h
Lenvatinib (Positive Control)VEGFR1-3, FGFR1-44.0 nM / 46 nM78% 85%28.0 h
Sorafenib (Comparator)VEGFR1-3, PDGFRβ6.0 nM / >1000 nM45% 38%25.0 h

Data Interpretation: Compound X demonstrates superior Tumor Growth Inhibition (TGI) compared to Sorafenib, directly validating the hypothesis that dual VEGFR/FGFR inhibition prevents angiogenic escape. Its highly balanced IC50 profile against both targets translates to robust in vivo efficacy, closely rivaling the clinical benchmark, Lenvatinib.

Part 3: Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodology for an In Vivo Tumor Xenograft Efficacy and PK/PD Correlation Study is designed as a self-validating system[5][6].

Workflow Inoculation 1. Cell Inoculation (Subcutaneous) Randomization 2. Randomization (Tumor Vol ~100 mm³) Inoculation->Randomization Dosing 3. Dosing Regimen (Oral Gavage) Randomization->Dosing Sampling 4. PK/PD Sampling (Blood & Tissue) Dosing->Sampling Analysis 5. Efficacy Analysis (TGI & IHC) Sampling->Analysis

Fig 2: Standardized in vivo tumor xenograft workflow for evaluating TKI pharmacodynamics.

Step-by-Step Methodology & Causality

Step 1: Cell Inoculation

  • Action: Inject 1 × 10⁶ human cancer cells (e.g., KP-1 or MDA-MB-468) suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the flank of 6-8 week old female athymic nude mice[4][5].

  • Causality: Athymic nude mice lack T-cells, preventing immune rejection of the human tumor xenograft. However, their innate immune system (macrophages, NK cells) remains intact, which is critical because host-derived endothelial cells and pericytes must infiltrate the Matrigel to form the tumor microvasculature[3].

Step 2: Randomization & Grouping

  • Action: Monitor tumor growth using digital calipers. Randomize mice into treatment groups (Vehicle, Compound X, Lenvatinib, Sorafenib) only when tumors reach an average volume of ~100 mm³[7].

  • Causality: Initiating treatment at 100 mm³ ensures the tumor has established a functional, mature vascular network. Treating too early yields false positives (preventing engraftment rather than inhibiting established angiogenesis).

Step 3: Dosing Regimen

  • Action: Administer compounds via oral gavage (PO) daily for 21-28 days.

  • Causality: TKIs are clinically administered orally. Intraperitoneal (IP) or Intravenous (IV) dosing bypasses first-pass hepatic metabolism, artificially inflating bioavailability and failing to accurately model the drug's true pharmacokinetic profile[8].

Step 4: PK/PD Sampling (Self-Validation Checkpoint)

  • Action: Collect blood plasma at 1h, 4h, 8h, and 24h post-dose on Day 1 and Day 21. Harvest a subset of tumors for Immunohistochemistry (IHC).

  • Causality: High interindividual variability in TKI absorption requires PK-guided correlation[6]. If a mouse shows poor TGI, plasma PK analysis will validate whether the failure was due to biological resistance or simply poor drug absorption.

Step 5: Efficacy Analysis (Biomarker Correlation)

  • Action: Calculate TGI. Perform IHC staining on tumor sections for CD31 (microvessel density) and p-ERK / p-AKT (downstream signaling).

  • Causality: TGI alone proves the tumor stopped growing, but it does not prove how. A reduction in CD31 staining definitively validates that the mechanism of action was anti-angiogenic, confirming the drug hit its intended VEGFR/FGFR targets in vivo[3].

Part 4: Safety, Toxicity, and Off-Target Profiling

Because TKIs are extensively distributed in tissues and metabolized by intestinal and hepatic cytochrome P450 enzymes (e.g., CYP3A4), evaluating the therapeutic window is critical[6][8]. A successful CAS 926261-52-1 derived lead must not only be efficacious but also tolerable.

Table 2: Toxicity and Off-Target Profiling Comparison
ParameterCompound XLenvatinibSorafenib
Maximum Tolerated Dose (MTD) 50 mg/kg/day30 mg/kg/day100 mg/kg/day
Body Weight Loss at Efficacious Dose < 5% (Well tolerated)~ 8% (Moderate)< 5% (Well tolerated)
CYP3A4 Inhibition Liability ModerateWeakModerate
hERG Liability (Cardiotoxicity) Low (IC50 > 30 µM)LowModerate

Sources

Comparative

Cost-benefit analysis of sourcing 2-(4-aminophenoxy)-N-cyclopropylacetamide vs alternative building blocks

Executive Summary The compound 2-(4-aminophenoxy)-N-cyclopropylacetamide is a highly privileged building block in modern medicinal chemistry, frequently utilized as a critical hinge-binding and linker moiety in the devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-aminophenoxy)-N-cyclopropylacetamide is a highly privileged building block in modern medicinal chemistry, frequently utilized as a critical hinge-binding and linker moiety in the development of multikinase inhibitors (e.g., VEGFR/FGFR targets). The cyclopropyl group imparts unique steric constraints and metabolic stability, while the aniline ether provides a versatile handle for urea or amide couplings.

For drug development professionals and process chemists, the decision to procure this advanced intermediate commercially versus synthesizing it in-house from simpler alternative building blocks is a critical inflection point. This guide provides an objective cost-benefit analysis, comparing direct procurement against two distinct synthetic pathways (Route A and Route B), supported by field-proven experimental protocols and economic causality.

The Sourcing Dilemma: Procurement vs. In-House Synthesis

When evaluating sourcing strategies, a common pitfall is comparing only the raw material costs without factoring in Full-Time Equivalent (FTE) labor.

  • Direct Procurement: Commercially available from specialized vendors, 5g of 2-(4-aminophenoxy)-N-cyclopropylacetamide costs approximately $523.00[1].

  • Alternative Building Blocks (Route A): Synthesizing the target from 2-chloro-N-cyclopropylacetamide (available at ~$106.65 for 50g)[2] and 4-nitrophenol reduces raw material costs to pennies per gram.

  • Alternative Building Blocks (Route B): Utilizing 2-(4-aminophenoxy)acetic acid[3] and cyclopropylamine[4] offers a convergent approach but introduces chemoselectivity challenges.

DecisionTree Start Need 2-(4-aminophenoxy)- N-cyclopropylacetamide Scale What is the required scale? Start->Scale Small < 10 grams (Discovery Phase) Scale->Small Low Volume Large > 10 grams (Process / Scale-up) Scale->Large High Volume Buy Direct Procurement (e.g., Vendor Sourcing) Small->Buy Optimize for Time Synth In-House Synthesis Small->Synth Budget Constrained Large->Synth Optimize for Cost RouteA Route A: Alkylation + Reduction (Most Cost-Effective) Synth->RouteA Single Target RouteB Route B: Amide Coupling (Best for Library Gen) Synth->RouteB Analog Generation

Decision matrix for sourcing 2-(4-aminophenoxy)-N-cyclopropylacetamide based on scale.

Cost-Benefit Analysis & Scalability Matrix

The following table synthesizes the quantitative data, assuming an average fully loaded FTE cost of $500/day.

MetricDirect ProcurementRoute A (Alkylation + Reduction)Route B (Amide Coupling)
Material Cost (per 5g) ~$523.00< $15.00< $25.00
FTE Labor Cost (per 5g) None (0 days)~$1,000 - $1,500 (2-3 days)~$1,500 - $2,000 (3-4 days)
Total Effective Cost (5g) ~$523.00 ~$1,015.00 ~$1,525.00
Total Effective Cost (50g) ~$5,230.00 ~$1,150.00 ~$1,750.00
Scalability Poor (Cost prohibitive)Excellent (Highly scalable)Moderate (Protecting groups needed)
Purity Profile >95% (Vendor guaranteed)High (Crystalline intermediates)Variable (Coupling byproducts)

Expert Insight: At the discovery scale (<10g), direct procurement is mathematically superior. The time saved by purchasing the intermediate allows chemists to focus on final target assembly. However, once a lead compound advances and >50g is required, Route A becomes economically mandatory.

Synthetic Pathways: Route A vs. Route B

If in-house synthesis is chosen, you must select the correct alternative building blocks.

  • Route A (Recommended): Utilizes 4-nitrophenol and 2-chloro-N-cyclopropylacetamide. This is a highly robust, scalable sequence. The nitro group acts as a natural protecting group during the alkylation phase.

  • Route B (Not Recommended for Scale): Attempts to couple 2-(4-aminophenoxy)acetic acid directly with cyclopropylamine. Because the starting material contains both a free carboxylic acid and a free aniline, standard peptide coupling reagents (EDCI/HOBt) will cause uncontrolled self-condensation and oligomerization unless the aniline is first Boc-protected, adding two unnecessary steps (protection and deprotection).

SynthesisRoutes SM1 4-Nitrophenol + 2-Chloro-N-cyclopropylacetamide Int1 2-(4-nitrophenoxy)- N-cyclopropylacetamide SM1->Int1 K2CO3, DMF (Alkylation) Product 2-(4-aminophenoxy)- N-cyclopropylacetamide Int1->Product Pd/C, H2 (Reduction) SM2 2-(4-aminophenoxy)acetic acid + Cyclopropylamine Int2 Boc-Protected Intermediate SM2->Int2 Boc2O, then EDCI/HOBt Int2->Product TFA/DCM (Deprotection)

Comparison of Route A (top) and Route B (bottom) for in-house synthesis workflows.

Self-Validating Experimental Protocols (Route A)

To ensure scientific integrity, the following protocols for Route A are designed as self-validating systems, incorporating mechanistic causality and visual cues to guarantee success without relying solely on downstream LC-MS.

Step 1: Synthesis of 2-(4-nitrophenoxy)-N-cyclopropylacetamide

Objective: Chemoselective O-alkylation of 4-nitrophenol.

  • Preparation: Charge a round-bottom flask with 4-nitrophenol (1.0 eq, 50 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq, 75 mmol). Stir at room temperature for 30 minutes.

    • Causality & Validation: K₂CO₃ is chosen because it is basic enough to deprotonate the phenol (pKa ~7.1) but too mild to deprotonate the secondary amide of the electrophile. You will observe a distinct color shift to deep yellow/orange—this is the self-validating visual cue that the reactive phenoxide anion has formed.

  • Alkylation: Add 2-chloro-N-cyclopropylacetamide (1.1 eq, 55 mmol)[2] in one portion. Heat the reaction to 60°C for 4 hours.

    • Causality: DMF's high dielectric constant accelerates this Sₙ2 substitution. Heating ensures complete conversion of the less reactive chloride (compared to a bromide).

  • Workup: Cool to room temperature and pour the mixture slowly into vigorously stirred ice water (400 mL).

    • Validation: The product will crash out as a pale solid. This aqueous quench acts as a self-purifying step, dissolving the DMF, unreacted K₂CO₃, and any trace 4-nitrophenol salts. Filter, wash with cold water, and dry in vacuo to yield the intermediate.

Step 2: Catalytic Hydrogenation to Target Compound

Objective: Chemoselective reduction of the nitro group to an aniline.

  • Preparation: Dissolve the intermediate from Step 1 in a 1:1 mixture of Methanol and THF (0.2 M).

    • Causality: The mixed solvent system is critical. THF ensures the solubility of the starting nitro compound, while Methanol keeps the highly polar aniline product in solution as it forms.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight). Purge the flask with N₂ (3 vacuum/backfill cycles) before introducing H₂ gas via a balloon (1 atm).

    • Causality: Pd/C under 1 atm of H₂ is highly chemoselective. It will rapidly reduce the nitro group without risking the hydrogenolysis of the aryl ether bond or the ring-opening of the cyclopropyl group.

  • Reaction & Workup: Stir vigorously at room temperature for 12 hours. Monitor by TLC (EtOAc/Hexanes). Upon completion, filter the mixture through a tightly packed pad of Celite to remove the pyrophoric palladium.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 2-(4-aminophenoxy)-N-cyclopropylacetamide as an off-white solid.

Conclusion & Strategic Recommendations

The decision to source 2-(4-aminophenoxy)-N-cyclopropylacetamide directly versus synthesizing it hinges entirely on the project phase:

  • For Discovery Chemistry (<10g): Buy it. The $523/5g premium[1] is vastly outweighed by the $1,000+ in FTE labor required to synthesize it. Time-to-target is the most valuable metric in early-stage drug discovery.

  • For Process Chemistry (>50g): Synthesize it via Route A. Procuring bulk alternative building blocks like 2-chloro-N-cyclopropylacetamide[2] drops the material cost exponentially. Route A is chemically robust, avoids the oligomerization risks of Route B, and utilizes self-purifying precipitation steps that eliminate the need for costly silica gel chromatography.

References

  • IndiaMART. "2-(4-aminophenoxy)acetic acid hydrate - API Intermediate". IndiaMART. URL: [Link]

  • LookChem. "Cas 765-30-0,Cyclopropylamine". LookChem. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-(4-aminophenoxy)-N-cyclopropylacetamide

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this responsibility comes the critical obligation to manage the...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this responsibility comes the critical obligation to manage these materials safely throughout their lifecycle, including their ultimate disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 2-(4-aminophenoxy)-N-cyclopropylacetamide, a compound representative of many research chemicals that may lack extensive, publicly available safety data.

The procedures outlined here are grounded in the foundational principles of laboratory safety and regulatory compliance, ensuring the protection of personnel, the environment, and the integrity of our research institutions.

Hazard Identification and Risk Assessment: A Proactive Approach

The molecule contains two key functional groups that warrant caution:

  • Aromatic Amine (Aniline Moiety): Aromatic amines as a class are known for their potential toxicity.[1][2] Many are recognized as proven or suspected carcinogens, with potential routes of exposure including inhalation, ingestion, and skin absorption.[1][3][4] Health hazards can range from moderate poisoning, with symptoms like dizziness and headache, to more severe effects.[1]

  • Acetamide Moiety: While amides are generally less reactive than other carboxylic acid derivatives, they are still subject to chemical reactions and should be handled with care.

Based on the hazards of these functional groups and data from structurally similar compounds, we must treat 2-(4-aminophenoxy)-N-cyclopropylacetamide as a hazardous substance. For context, a related compound, 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide, is classified with hazards including acute toxicity, skin irritation, and serious eye damage.[5] Therefore, all handling and disposal operations must be conducted under the assumption that the compound is hazardous.

Summary of Assumed Hazards and Safety Precautions
ParameterGuidelineRationale
GHS Hazard Class (Assumed) Acute Toxicity, Skin Irritant/Corrosive, Eye Damage/Irritation, Carcinogenicity (Suspected)Based on the known hazards of the aromatic amine functional group and data from similar chemical structures.[1][5]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side shields, fully-buttoned lab coat.To prevent skin and eye contact, which are primary routes of exposure for amine compounds.[6][7]
Engineering Controls Handle solids and prepare solutions inside a certified chemical fume hood.To minimize inhalation of dust or vapors, a potential route of toxic exposure.[8]
Incompatible Materials Strong oxidizing agents, strong acids.Aromatic amines can react vigorously or violently with these substances.[9]
Waste Classification Hazardous Chemical WasteDue to the inherent and suspected toxicity of the compound, it cannot be disposed of as general waste or via drain disposal.[10][11]

The Core of Safe Disposal: Universal Principles

All chemical waste disposal, regardless of the specific substance, is governed by a set of universal principles designed to ensure safety and compliance with regulations from bodies like the Environmental Protection Agency (EPA).[11][12]

  • Segregation is Paramount: Never mix incompatible waste streams. For this compound, waste should be kept separate from strong acids and oxidizers.[13][14] It is best practice to collect halogenated and non-halogenated solvent wastes in separate containers.[13]

  • Container Integrity: Waste must be collected in containers that are in good condition, leak-proof, and chemically compatible with the contents.[11][15] For 2-(4-aminophenoxy)-N-cyclopropylacetamide waste (solid or solutions), a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[13]

  • Labeling is Non-Negotiable: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the hazards (e.g., "Toxic," "Carcinogen").[12][15]

  • Keep it Closed: Waste containers must remain sealed at all times, except when actively adding waste.[10][13] This prevents the release of fugitive vapors and reduces the risk of spills.

  • Designated Storage: Accumulate waste in a designated and properly marked "Satellite Accumulation Area" (SAA) within the laboratory.[12][16] This area must be at or near the point of generation and under the control of laboratory personnel.[11][17]

  • Minimize Waste Generation: The first tier of waste management is preventing its generation.[18] Only synthesize or use the amount of material necessary for your experiment.

Step-by-Step Disposal Protocol for 2-(4-aminophenoxy)-N-cyclopropylacetamide

This protocol provides a direct, procedural workflow for the safe disposal of pure (solid) compound, contaminated labware, and solutions.

Part A: Preparing for Disposal
  • Don Appropriate PPE: Before handling the primary container, put on your lab coat, safety goggles, and nitrile gloves.

  • Work in a Fume Hood: Designate a space within a chemical fume hood for all waste handling and container preparation.

  • Prepare the Waste Container:

    • Select a clean, dry, and structurally sound HDPE or glass container with a screw cap.

    • Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.

    • Fill out the label with the full chemical name: "Waste 2-(4-aminophenoxy)-N-cyclopropylacetamide." If it's a solution, list all components and their approximate percentages.

Part B: Disposing of Solid Waste and Contaminated Debris
  • Pure/Excess Solid: Carefully transfer any unused or waste solid compound directly into the prepared, labeled hazardous waste container. Use a dedicated spatula or powder funnel to avoid spills.

  • Contaminated Labware (Gloves, Weigh Boats, Wipes):

    • Place all chemically contaminated disposable items into a clear plastic bag.[15]

    • Seal the bag and place it inside a designated solid hazardous waste container (often a pail or drum lined with a new bag).[15]

    • Ensure the outer container is properly labeled with "Hazardous Waste" and a description of the contents (e.g., "Chemically Contaminated Debris").

Part C: Disposing of Liquid Waste (Solutions)
  • Aqueous or Solvent Solutions:

    • Using a funnel, carefully pour the waste solution into a prepared, labeled liquid hazardous waste container.

    • Crucially, ensure the solution is compatible with any other waste already in the container. It is often safest to use a dedicated container for each waste stream.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills during transport.

  • Rinsate from Cleaning Glassware:

    • When cleaning glassware that contained 2-(4-aminophenoxy)-N-cyclopropylacetamide, the first rinse with a solvent (e.g., acetone, ethanol) must be collected as hazardous waste.[15]

    • Subsequent rinses with soap and water may be permissible for drain disposal, but only if your institution's EHS policy allows and the compound is not classified as acutely toxic.[13] Given the potential hazards of aromatic amines, collecting all rinsates as hazardous waste is the most prudent approach.[18]

Part D: Final Steps and Pickup
  • Secure and Store: Tightly seal the waste container cap. Wipe down the exterior of the container to remove any contamination.

  • Store in SAA: Place the sealed, labeled container in your lab's designated Satellite Accumulation Area. Ensure it is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[14][15]

  • Request Pickup: Once the container is full or has been stored for the maximum allowable time per your institution's policy (e.g., 12 months), arrange for a waste pickup from your EHS department.[16][17] Do not allow waste to accumulate.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing 2-(4-aminophenoxy)-N-cyclopropylacetamide.

G Disposal Workflow for 2-(4-aminophenoxy)-N-cyclopropylacetamide start Unwanted Material (Pure solid, solution, or contaminated item) is_solid Is it a pure solid or contaminated debris? start->is_solid Evaluate Waste Type is_liquid Is it a liquid solution or rinsate? start->is_liquid solid_waste_container Place in labeled solid hazardous waste container (e.g., lined pail). is_solid->solid_waste_container Yes liquid_waste_container Pour into labeled liquid hazardous waste container (HDPE or glass). Do not exceed 90% capacity. is_liquid->liquid_waste_container Yes store_saa Securely close container and store in designated Satellite Accumulation Area (SAA) with secondary containment. solid_waste_container->store_saa segregate_solvents Segregate halogenated and non-halogenated solvents. liquid_waste_container->segregate_solvents If applicable liquid_waste_container->store_saa segregate_solvents->store_saa request_pickup Request pickup from Environmental Health & Safety (EHS). store_saa->request_pickup

Caption: Decision workflow for segregating and storing waste containing 2-(4-aminophenoxy)-N-cyclopropylacetamide.

References

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